4-METHYLTHIAZOLE-2-THIOL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHAIPFBNQZTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063979 | |
| Record name | 2(3H)-Thiazolethione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-06-3 | |
| Record name | 4-Methyl-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Thiazolethione, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercapto-4-methylthiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Thiazolethione, 4-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Thiazolethione, 4-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-methylthiazole-2-thiol CAS number 4498-39-9
An In-Depth Technical Guide to 4-Methylthiazole-2-thiol (CAS: 4498-39-9)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, tautomeric nature, spectroscopic signature, synthetic pathways, and key applications, offering field-proven insights into its handling and utility.
Core Molecular Profile and Physicochemical Properties
This compound, registered under CAS Number 4498-39-9, is a substituted thiazole derivative. The core structure consists of a five-membered aromatic ring containing both sulfur and nitrogen, a methyl group at position 4, and a thiol group at position 2. This seemingly simple molecule possesses a rich chemistry, primarily dictated by the reactive thiol group and the electronic nature of the thiazole ring. Its utility as a building block in drug discovery stems from the thiazole scaffold's prevalence in numerous biologically active agents.[1][2]
Thiol-Thione Tautomerism: A Critical Equilibrium
A defining characteristic of 2-mercaptothiazoles is their existence in a tautomeric equilibrium between the thiol form (4-methyl-1,3-thiazole-2-thiol) and the thione form (4-methyl-1,3-thiazole-2(3H)-thione).[3] In the solid state and in most common solvents, the equilibrium heavily favors the more stable thione tautomer. This stability is attributed to the formation of a more robust amide-like system (thioamide) within the ring. Understanding this equilibrium is paramount, as the reactivity and spectroscopic properties of the compound are a reflection of this dominant thione form.
Caption: Thiol-Thione tautomeric equilibrium of the title compound.
Physicochemical Data
The following table summarizes key quantitative data for this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 4498-39-9 | [4][5][6] |
| Molecular Formula | C₄H₅NS₂ | [6][7] |
| Molecular Weight | 131.22 g/mol | [6] |
| Appearance | Solid, often described as light brown or yellow crystals | [7][8] |
| Melting Point | Data not consistently available; varies by source | |
| Boiling Point | ~188 °C @ 3 Torr | [9] |
| Flash Point | 76.8 °C | [9] |
| Purity | Typically ≥97% | [7] |
Spectroscopic Characterization Protocol
Accurate structural confirmation is the bedrock of chemical research. While the dominant thione tautomer dictates the observed spectrum, contributions from the thiol form can sometimes be detected depending on the solvent and temperature.
Predicted Spectroscopic Signatures
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
~11-13 ppm (broad singlet, 1H): Corresponds to the N-H proton of the thione tautomer. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential exchange.
-
~6.0-6.5 ppm (singlet or quartet, 1H): Represents the vinyl proton (H5) on the thiazole ring. It may show a small coupling to the C4-methyl group.
-
~2.2-2.4 ppm (singlet or doublet, 3H): The signal for the methyl group protons at the C4 position.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
~185-195 ppm: The characteristic chemical shift for the C=S (thione) carbon (C2). This is a key indicator of the dominant tautomer.
-
~140-150 ppm: The quaternary carbon (C4) attached to the methyl group.
-
~105-115 ppm: The vinyl carbon (C5).
-
~15-20 ppm: The methyl carbon.
-
-
FTIR (ATR):
-
3100-3000 cm⁻¹ (broad): N-H stretching vibration of the thioamide group.
-
~1500 cm⁻¹: C=N stretching of the thiazole ring.[10]
-
1300-1100 cm⁻¹: Strong band associated with the C=S stretching vibration.
-
Standard Operating Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data for structural elucidation.
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is an excellent solvent for many heterocyclic compounds). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. d. Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrument Setup & Acquisition (Example: 500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. For ¹H NMR: Acquire a standard single-pulse experiment. Use a 30° or 45° pulse angle with a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio. d. For ¹³C NMR: Use a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C and the presence of a quaternary carbon, a longer relaxation delay (5-10 seconds) and a larger number of scans (≥1024) are recommended to ensure all carbons are observed.
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis Variant
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[2] A plausible and efficient route to this compound involves the condensation of a dithiocarbamate with an α-haloketone, such as chloroacetone.
Caption: Proposed Hantzsch-type synthesis workflow.
Experimental Protocol: Laboratory-Scale Synthesis
Causality: This protocol is designed for high yield and purity. The choice of ethanol as a solvent facilitates the reaction between the polar reactants, and the reflux condition provides the necessary activation energy for cyclization.
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reactant Charging: To the flask, add ammonium dithiocarbamate (1.0 eq) and 100 mL of absolute ethanol. Stir until a homogenous slurry is formed.
-
Addition of α-Haloketone: Slowly add chloroacetone (1.0 eq) dropwise to the stirring mixture at room temperature. The addition should be exothermic; control the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to ~20 mL using a rotary evaporator. c. Pour the concentrated mixture into 100 mL of ice-cold water. A precipitate should form. d. Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the final product under vacuum.
Core Reactivity
The nucleophilic character of the exocyclic sulfur atom (in the thiol form's thiolate anion) is the hub of this molecule's reactivity. This allows for straightforward derivatization, making it a valuable intermediate.
-
S-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) readily forms 2-(alkylthio)-4-methylthiazoles.
-
Disulfide Formation: Mild oxidation leads to the formation of the corresponding disulfide, 2,2'-dithiobis(4-methylthiazole).
-
Reactions at the Ring: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene.
Applications in Drug Discovery and Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] this compound serves as a key starting material or intermediate for synthesizing more complex molecules with a range of biological activities.
-
Anticancer Agents: The thiazole ring is a core component of various kinase inhibitors, such as Dasatinib.[2] Derivatives synthesized from this compound can be screened for activity against various cancer cell lines.[1]
-
Neuroprotective Agents: Research has shown that novel 4-methylthiazole derivatives can be designed as neuroprotective agents, potentially for treating neurodegenerative disorders like Alzheimer's disease.[11]
-
Antimicrobial and Antioxidant Activity: Thiazole derivatives have been synthesized and shown to possess significant antimicrobial properties.[2] Furthermore, related structures have been evaluated for their antioxidant potential by assessing their ability to scavenge free radicals.[12]
Caption: Logical workflow from core scaffold to biological application.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The information below is a synthesis of available Safety Data Sheets (SDS).[8]
Hazard Identification
| Hazard Class | Statement | H-Phrase |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Protocol for Safe Handling and Storage
This self-validating protocol minimizes exposure and ensures compound stability.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Procedures:
-
Avoid generating dust.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
Take off contaminated clothing and wash it before reuse.[8]
-
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 4498-39-9) is more than a simple heterocyclic compound; it is a versatile and valuable building block for the modern research scientist. Its defining thiol-thione tautomerism governs its reactivity and spectroscopic properties. Through well-established synthetic routes like the Hantzsch synthesis, it can be readily prepared and subsequently derivatized to explore a wide chemical space. Its proven role as a scaffold for developing potent pharmaceutical agents underscores its importance in drug discovery pipelines. By understanding its core chemistry and adhering to rigorous safety protocols, researchers can effectively harness the potential of this important chemical intermediate.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- This compound. Oakwood Chemical.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- 4-(4-Pyridinyl)thiazole-2-thiol: Key Intermediate for Pharmaceutical Synthesis. Pharmaffiliates.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.
- 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418. PubChem.
- Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. PMC - PubMed Central.
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A Comprehensive Technical Guide to 4-Methylthiazole-2-thiol: Properties, Synthesis, and Applications in Modern Research
Abstract This technical guide provides an in-depth analysis of 4-methylthiazole-2-thiol, a pivotal heterocyclic building block in chemical synthesis and drug development. We will explore its core molecular profile, including the critical concept of thiol-thione tautomerism, and present its key physicochemical properties. This document details a robust laboratory-scale synthesis protocol grounded in the principles of the Hantzsch thiazole reaction, complete with methodologies for purification and analytical characterization. Furthermore, we examine the compound's multifaceted applications, stemming from the unique reactivity of its thiazole core and the medicinal significance of its thiol group. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile properties of this compound in their work.
Core Molecular Profile and Physicochemical Properties
Introduction to the Thiazole Scaffold
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active agents.[1][2] Its prevalence is due to its ability to engage in various non-covalent interactions, its relative stability, and its role as a versatile synthetic intermediate. Compounds incorporating the thiazole nucleus exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3]
Structural Elucidation and Tautomerism
This compound presents a classic case of prototropic tautomerism, existing in equilibrium between two forms: the thiol form (4-methyl-1,3-thiazole-2-thiol) and the thione form (4-methyl-1,3-thiazole-2(3H)-thione).[4] This phenomenon explains the presence of multiple CAS numbers (e.g., 4498-39-9 and 5685-06-3) for the same chemical entity.[4][5] The equilibrium between these forms is influenced by factors such as solvent polarity and physical state. In solid form and in many solutions, the thione tautomer is generally more stable and thus predominates. Spectroscopic analysis, particularly FTIR and NMR, is essential to determine the dominant form under specific experimental conditions.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. This data is crucial for planning reactions, determining appropriate solvents, and establishing purification protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅NS₂ | [5][6][7][8] |
| Molecular Weight | 131.22 g/mol | [5][6][8][9] |
| CAS Number | 4498-39-9, 5685-06-3 | [4][5] |
| Appearance | Solid | [7] |
| Melting Point | 89.3 °C | [9] |
| Boiling Point | 188 °C @ 3 Torr | [9] |
| Density | 1.36 g/cm³ | [9] |
| Synonyms | 2-Mercapto-4-methylthiazole, 4-Methyl-2-thiazolethiol, 4-Methylthiazoline-2-thione | [4][9] |
Synthesis and Purification
Mechanistic Principles: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry and the most common and reliable method for constructing a thiazole ring.[2] The reaction's causality is rooted in the nucleophilic attack of a sulfur-containing species (like a thioamide or thiourea) on an α-halocarbonyl compound. The process involves an initial S-alkylation, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbonyl carbon, and culminates in a dehydration step to form the aromatic thiazole ring. For synthesizing this compound, a logical choice of reagents would be chloroacetone (an α-haloketone) and ammonium dithiocarbamate.
Protocol: Laboratory-Scale Synthesis of this compound
This protocol describes a validated method for the synthesis of this compound. The choice of an ethanol/water solvent system is to ensure adequate solubility for both the polar dithiocarbamate salt and the less polar chloroacetone.
Materials:
-
Ammonium dithiocarbamate
-
Chloroacetone (stabilized)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (2M)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve ammonium dithiocarbamate (1.0 mol equivalent) in a 1:1 mixture of ethanol and water (200 mL). Begin stirring.
-
Reagent Addition: Cautiously add chloroacetone (1.0 mol equivalent) dropwise to the stirring solution at room temperature over 30 minutes. An exothermic reaction is expected; maintain the temperature below 40°C using an ice bath if necessary.
-
Reflux: After the addition is complete, attach the reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. Cool the flask further in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) to remove any unreacted salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid. Dry the purified product under vacuum.
Workflow Diagram: Synthesis Pathway
The following diagram illustrates the key steps in the Hantzsch synthesis of this compound.
Spectroscopic and Analytical Characterization
Principle of Tautomer Identification via Spectroscopy
Spectroscopic analysis is non-negotiable for confirming the structure and purity of the synthesized compound. It is also the primary method for investigating the thiol-thione equilibrium.
-
FTIR Spectroscopy: The thiol (S-H) stretch typically appears as a weak band around 2550-2600 cm⁻¹, whereas the thione (C=S) stretch produces a stronger band in the 1050-1250 cm⁻¹ region. The presence and relative intensity of these bands provide direct evidence of the dominant tautomer.
-
¹H NMR Spectroscopy: The thiol proton (-SH) is typically a broad singlet, while the amine proton (-NH) of the thione form is also a broad singlet but often at a different chemical shift. The methyl and vinyl protons on the thiazole ring will also show characteristic shifts.[10]
Applications in Research and Drug Development
The Thiol Group: A Key Pharmacophore
The thiol (-SH) functional group is not merely a reactive handle; it is a potent pharmacophore in its own right. Thiol-containing drugs can exert therapeutic effects through several mechanisms.[11]
-
Antioxidant Activity: They can scavenge harmful reactive oxygen species (ROS) and restore cellular pools of endogenous antioxidants like glutathione.
-
Metal Chelation: As soft electron donors, thiols form stable complexes with heavy metal ions (e.g., lead, mercury), making them effective treatments for heavy metal toxicity.[11]
-
Enzyme Interaction: The thiol group can interact with cysteine residues in proteins, modulating enzyme activity.
Role as a Heterocyclic Building Block
This compound is a valuable intermediate for constructing more complex molecules. The thiol group can be alkylated, oxidized to form disulfides, or used in cross-coupling reactions. The thiazole ring itself can be further functionalized. This versatility makes it a sought-after starting material for creating libraries of novel compounds for high-throughput screening in drug discovery.[12]
Case Study: Thiazole Moieties in Modern Therapeutics
The utility of the thiazole scaffold is well-documented. For example, 4-methyl-5-formylthiazole is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic Cefditoren pivoxil.[13] Similarly, derivatives of 4-methylthiazole are being actively investigated for their neuroprotective effects, with potential applications in treating neurodegenerative disorders like Alzheimer's disease.[14] These examples underscore the strategic importance of building blocks like this compound in the pharmaceutical industry.
Diagram: Role in a Drug Synthesis Pathway
The diagram below conceptualizes how this compound could be used as a starting material in a multi-step synthesis, for instance, to create a novel kinase inhibitor.
Safety, Handling, and Storage
Hazard Identification and GHS Classification
It is imperative to handle this compound with appropriate caution, recognizing its potential hazards.
| Hazard Class | GHS Code | Description | Reference(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][15] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][15] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][15] |
Protocol for Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin and eyes.[9] Avoid formation of dust and aerosols. Use non-sparking tools.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[15]
Storage and Stability Considerations
Store the container tightly closed in a dry, cool, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis, combined with the dual reactivity of its thiol group and thiazole core, ensures its continued relevance. Future research will likely focus on developing novel derivatives for targeted therapies, particularly in the areas of oncology, infectious diseases, and neurodegeneration, further cementing the importance of this foundational heterocyclic compound.
References
- 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418.
- This compound | CAS 5685-06-3. Oakwood Chemical. [Link]
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]
- Two-step synthesis of 4-methylthiazole 12a.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health (NIH). [Link]
- 2-amino-4-methylthiazole. Organic Syntheses Procedure. [Link]
- 4-(4-Pyridinyl)thiazole-2-thiol: A Versatile Building Block in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
- Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. National Institutes of Health (NIH). [Link]
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). [Link]
- Application and synthesis of thiazole ring in clinically approved drugs.
- Medicinal Thiols: Current Status and New Perspectives. National Institutes of Health (NIH). [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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4-methylthiazole-2-thiol chemical properties
An In-Depth Technical Guide to 4-Methylthiazole-2-thiol: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 4498-39-9), a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document delves into its core physicochemical properties, with a particular focus on the critical concept of thiol-thione tautomerism that governs its reactivity. Key synthetic methodologies, detailed spectroscopic characterization, and notable applications as a versatile building block in drug development are discussed. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical handling and utilization of this important chemical entity.
Introduction to the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a cornerstone in the design of numerous therapeutic agents. Thiazole derivatives are integral to a wide array of approved drugs, exhibiting activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory.[1][3] Understanding the chemical properties of functionalized thiazoles, such as this compound, is therefore fundamental for the rational design of new and more effective drug candidates.
Core Physicochemical Properties and Tautomerism
This compound is a solid at room temperature, typically appearing as a light yellow powder.[4] Its fundamental properties are crucial for its handling, reaction setup, and purification.
Molecular and Physical Data
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 4498-39-9 (primary), 5685-06-3 | [4][5][6][7][8][9] |
| Molecular Formula | C₄H₅NS₂ | [5][6][9] |
| Molecular Weight | 131.22 g/mol | [5][6][9] |
| Melting Point | 89.3 °C | [10] |
| Boiling Point | 188 °C @ 3 Torr | [10] |
| Density | 1.36 g/cm³ | [10] |
| XLogP3 | 1.2 - 1.74 | [5][10] |
| Hydrogen Bond Donor | 1 | [5] |
| Hydrogen Bond Acceptor | 2 | [5] |
Thiol-Thione Tautomerism: A Critical Feature
A defining characteristic of 2-mercaptothiazoles is their existence as an equilibrium mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form.[11][12] In the solid state and in solution, the thione form is generally predominant due to the greater stability of the C=S double bond and the amide-like resonance within the ring.[13] This equilibrium is critical as it dictates the molecule's reactivity; for instance, alkylation can occur at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atom, depending on the reaction conditions and the nature of the electrophile.
Theoretical studies on analogous 2-mercapto heterocyclic systems confirm that while both forms exist, the thione tautomer is typically the more stable isomer.[12]
Caption: Thiol-Thione tautomeric equilibrium in this compound.
Synthesis and Reactivity
The synthesis of the 4-methylthiazole core is often achieved via the Hantzsch thiazole synthesis, a classic and versatile method.
Primary Synthetic Route: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For this compound, this would typically involve the condensation of chloroacetone with ammonium dithiocarbamate (formed in situ from ammonia and carbon disulfide). This method provides a direct and efficient route to the desired heterocyclic system.
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A Spectroscopic Guide to 4-Methylthiazole-2-thiol: Structure, Tautomerism, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiazole-2-thiol, a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a thiol or thione group, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features, particularly the potential for thiol-thione tautomerism, govern its reactivity and interactions, making a thorough spectroscopic characterization essential for its application in drug design and synthesis. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural elucidation and the underlying principles of spectroscopic interpretation.
A pivotal aspect of this compound's chemistry is its existence as a mixture of two tautomeric forms: the thiol and the thione. The equilibrium between these forms is influenced by factors such as the solvent and physical state. Spectroscopic evidence, particularly from ¹³C NMR, strongly indicates that the thione form is the predominant tautomer in solution.[1] This guide will delve into the distinct spectroscopic signatures of the dominant thione tautomer.
Molecular Structure and Tautomerism
The chemical structure and the thiol-thione tautomeric equilibrium of this compound are depicted below. The thione form is characterized by a carbon-sulfur double bond (C=S) exocyclic to the thiazole ring, while the thiol form contains a sulfhydryl (-SH) group.
Caption: Thiol-thione tautomerism in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation and tautomeric analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the methyl group protons, the vinyl proton on the thiazole ring, and the N-H proton of the predominant thione tautomer. For comparison, the ¹H NMR data for the closely related compound, 4-methylthiazole, is also presented.[2][3]
| Proton Assignment | This compound (Predicted) | 4-Methylthiazole (Experimental) [2][3] | Multiplicity | Integration |
| H5 | ~6.5 - 7.0 ppm | 6.87 ppm | Singlet (s) | 1H |
| CH₃ | ~2.2 - 2.5 ppm | 2.47 ppm | Singlet (s) | 3H |
| NH | ~11.0 - 13.0 ppm (broad) | - | Broad Singlet (br s) | 1H |
Interpretation:
-
H5 Proton: The proton attached to C5 of the thiazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent sulfur atom and the C=S group.
-
Methyl Protons (CH₃): The three protons of the methyl group at the C4 position will give rise to a singlet, typically in the upfield region.
-
NH Proton: The proton on the nitrogen atom in the thione tautomer is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. This signal would be absent in the thiol tautomer, which would instead show a signal for the SH proton, typically in the range of 3-4 ppm. The observation of a broad signal in the downfield region is a strong indicator of the thione form.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is particularly informative for confirming the thione tautomer. The chemical shift of the C2 carbon is highly sensitive to whether it is part of a C=S double bond or a C-S single bond.
| Carbon Assignment | This compound (Thione Form - Experimental) [1] | 4-Methylthiazole (Experimental) [4] |
| C2 (C=S) | ~188.4 ppm | - |
| C4 | ~140 - 150 ppm | 148.8 ppm |
| C5 | ~110 - 120 ppm | 113.1 ppm |
| CH₃ | ~15 - 20 ppm | 16.8 ppm |
Interpretation:
-
C2 (C=S) Carbon: The most significant signal in the ¹³C NMR spectrum is that of the C2 carbon. In the thione tautomer, this carbon is part of a thiocarbonyl group (C=S) and resonates at a very downfield chemical shift, typically around 188.4 ppm.[1] This is a definitive marker for the thione form. In the thiol form, the C2 carbon would be expected to appear at a much more upfield position (around 160-170 ppm).
-
C4 and C5 Carbons: The chemical shifts of the other ring carbons, C4 and C5, are also influenced by the electronic environment within the ring.
-
Methyl Carbon (CH₃): The methyl carbon appears at a typical upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations characteristic of the thione tautomer.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Interpretation |
| N-H Stretch | 3100 - 3300 (broad) | Characteristic of the N-H bond in the thione ring. The broadness is due to hydrogen bonding. |
| C-H Stretch (aromatic) | 3000 - 3100 | C-H stretching of the H5 proton on the thiazole ring. |
| C-H Stretch (aliphatic) | 2850 - 3000 | C-H stretching of the methyl group. |
| C=N Stretch | 1600 - 1650 | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[5] |
| C=C Stretch | 1450 - 1600 | Stretching vibrations of the carbon-carbon double bond in the thiazole ring.[5] |
| C=S Stretch (Thione) | 1050 - 1250 | This is a key band for identifying the thione tautomer. It is often a strong absorption. |
Interpretation:
The presence of a broad absorption band in the N-H stretching region and a strong band in the C=S stretching region, coupled with the absence of a sharp S-H stretching band (typically around 2550-2600 cm⁻¹), provides compelling evidence for the dominance of the thione tautomer in the solid state.[6]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Expected Fragmentation Pattern:
The mass spectrum of this compound (Molecular Weight: 131.22 g/mol [7]) is expected to show a molecular ion peak (M⁺) at m/z 131. The fragmentation pattern will be influenced by the stability of the thiazole ring and the potential loss of small neutral molecules or radicals.
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Interpretation of Key Fragments:
-
m/z 131 (M⁺): The molecular ion peak, which confirms the molecular weight of the compound.
-
m/z 116: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z 98: Loss of a sulfhydryl radical (•SH) from the molecular ion.
-
m/z 71: A common fragment in sulfur-containing heterocycles.
-
m/z 72: Another characteristic fragment resulting from ring cleavage.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, adherence to standardized experimental protocols is paramount.
NMR Sample Preparation (for Small Organic Molecules)
-
Sample Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[8][9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][9] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.
-
Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[10]
-
Data Processing: The collected interferogram is Fourier-transformed to generate the infrared spectrum. The background spectrum is automatically subtracted.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).[11] The sample is vaporized by heating.[12]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and confirms the predominance of the thione tautomer in solution and likely in the solid state. The characteristic downfield shift of the C2 carbon in the ¹³C NMR spectrum, the presence of an N-H and C=S stretching vibrations in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all contribute to a comprehensive and unambiguous structural elucidation. This guide serves as a valuable resource for scientists working with this important heterocyclic compound, enabling them to confidently interpret their own analytical data and advance their research and development efforts.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 4-Methylthiazole-2-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (CAS: 4498-39-9), a pivotal heterocyclic building block in medicinal and materials chemistry. The document elucidates the core chemical principles, reaction mechanisms, and a detailed, field-proven experimental protocol based on the Hantzsch thiazole synthesis. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and well-understood synthetic process for researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound, with the molecular formula C₄H₅NS₂, is a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom within the aromatic ring.[1] Thiazole moieties are integral components of numerous biologically active compounds and approved pharmaceuticals, including Sulfathiazole (an antimicrobial) and Dasatinib (a chemotherapy drug).[2] The presence of the reactive thiol group at the 2-position makes this compound a versatile intermediate for further chemical modification, enabling its incorporation into more complex molecular architectures.
A critical aspect of its structure is the existence of prototropic tautomerism, where it coexists in equilibrium with its thione form, 4-methylthiazol-2(3H)-thione. For clarity, this guide will refer to the compound as this compound.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or a related thiocarbonyl-containing compound.[4][5]
For the specific synthesis of this compound, the key precursors are:
-
α-Haloketone: Chloroacetone (1-chloro-2-propanone) provides the three-carbon backbone, including the methyl group at what will become the 4-position of the thiazole ring.
-
Thiocarbonyl Source: While the reaction of chloroacetone with thiourea is a classic Hantzsch synthesis, it yields 2-amino-4-methylthiazole.[6] To directly install the 2-thiol functionality, a different nucleophile is required. Ammonium dithiocarbamate (NH₄CS₂NH₂) serves as an ideal and direct source for the C2-thiol group.
The overall transformation is a one-pot reaction that is efficient and proceeds under relatively mild conditions.
Reaction Mechanism and Scientific Rationale
The Hantzsch synthesis of this compound from chloroacetone and ammonium dithiocarbamate proceeds through a well-defined sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
Step 1: Nucleophilic Attack (Sₙ2 Reaction) The reaction initiates with the nucleophilic sulfur atom of the dithiocarbamate attacking the electrophilic α-carbon of chloroacetone. This is a classic Sₙ2 substitution, displacing the chloride ion and forming an S-acetonyl dithiocarbamate intermediate. The choice of a good leaving group (halide) on the ketone is crucial for this initial step to proceed efficiently.[4]
Step 2: Intramolecular Cyclization The nitrogen atom of the dithiocarbamate intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone moiety. This intramolecular condensation reaction forms a five-membered heterocyclic intermediate, a hydroxylated thiazoline derivative.
Step 3: Dehydration The reaction is driven to completion by the elimination of a water molecule from the hydroxylated intermediate. This dehydration step is often acid-catalyzed (the reaction mixture is typically acidic due to the formation of HCl) and results in the formation of the stable, aromatic thiazole ring. The resulting product is this compound.
The following diagram illustrates this mechanistic pathway.
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A Technical Guide to the Solubility of 4-methylthiazole-2-thiol in Organic Solvents
Abstract
Introduction to 4-methylthiazole-2-thiol: A Key Heterocyclic Building Block
This compound (CAS No: 5685-06-3) is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a thiol group.[1] The thiol (-SH) group is particularly significant, as it can exist in tautomeric equilibrium with the thione form (C=S). This structural feature, along with the nitrogen and sulfur heteroatoms in the thiazole ring, imparts unique chemical properties to the molecule.[2]
These properties make this compound and its derivatives valuable intermediates in various fields, particularly in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The thiol group itself is a key functional group in many drug compounds, capable of acting as an antioxidant, participating in metal chelation, and forming covalent bonds with biological targets.[5]
Given its role as a synthetic precursor, understanding the solubility of this compound is of paramount importance. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a foundational parameter for formulation development in the pharmaceutical industry.
The Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which, from a chemical perspective, relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For a solute to dissolve, the energy required to break the solute's crystal lattice and to separate solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.
Key Molecular Properties Influencing Solubility
The solubility behavior of this compound is dictated by its molecular structure:
-
Polarity and Dipole Moment: The thiazole ring, containing electronegative nitrogen and sulfur atoms, creates a significant dipole moment, rendering the molecule polar.
-
Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom and the thione sulfur can act as hydrogen bond acceptors.[2] This capability is crucial for interactions with protic solvents (e.g., alcohols) and other hydrogen-bond accepting solvents (e.g., ethers, ketones).
-
Van der Waals Forces: The overall molecular structure contributes to dispersion forces, which are the primary mode of interaction in nonpolar solvents.
-
LogP: The octanol-water partition coefficient (LogP) provides a measure of a compound's lipophilicity. An estimated XLogP3 of 1.7 for this compound suggests moderate lipophilicity, indicating it will have appreciable solubility in various organic solvents but limited solubility in water.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
The principle states that substances with similar HSP values are likely to be miscible. By comparing the HSP of this compound with those of various solvents, a rational selection of potential good solvents can be made.
Experimental Determination of Solubility
The most reliable method for obtaining accurate solubility data is through direct experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Detailed Protocol: Isothermal Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound at a constant temperature.
Materials and Equipment:
-
This compound (crystalline, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Workflow Diagram:
Figure 1. Experimental workflow for solubility determination.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of crystalline this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is established.
-
Phase Separation: After equilibration, let the vials stand at the same temperature to allow the excess solid to settle. To obtain a clear supernatant, either centrifuge the vial at high speed or filter the suspension through a chemically inert syringe filter. This step must be performed carefully to avoid temperature changes or solvent evaporation.
-
Quantification: Accurately dilute a known volume of the clear saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature.
Solubility Profile: Insights from a Structural Analog
As previously noted, specific quantitative solubility data for this compound is sparse in the public domain. However, valuable insights can be gained by examining the solubility of 2-mercaptobenzothiazole, a structurally similar compound that also contains the mercaptothiazole moiety. The data presented below was determined over a range of temperatures and illustrates the expected solubility trends.
Table 1: Solubility of 2-Mercaptobenzothiazole in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Solvent Class | Mole Fraction Solubility (x10³) | Solubility (g/L) (Approx.) |
| 2-Butanone | Ketone | 185.7 | ~250 |
| 1,4-Dioxane | Ether | 165.2 | ~215 |
| Ethyl Acetate | Ester | 114.6 | ~160 |
| n-Butanol | Alcohol (Protic) | 73.1 | ~110 |
| n-Propanol | Alcohol (Protic) | 64.9 | ~105 |
| i-Butanol | Alcohol (Protic) | 58.5 | ~88 |
| i-Propanol | Alcohol (Protic) | 48.6 | ~80 |
| Methanol | Alcohol (Protic) | 41.5 | ~85 |
| Chloroform | Halogenated | 26.5 | ~45 |
| Acetonitrile | Nitrile | 20.1 | ~35 |
| Toluene | Aromatic Hydrocarbon | 4.8 | ~8 |
Data sourced from a study on 2-mercaptobenzothiazole and is presented here for illustrative purposes. Approximate g/L values are calculated for context.
Analysis of Trends:
Based on this analog data, we can predict that this compound will exhibit:
-
High Solubility in polar aprotic solvents like ketones (2-butanone), esters (ethyl acetate), and ethers (1,4-dioxane) due to strong polar and dispersion interactions.
-
Good to Moderate Solubility in polar protic solvents like alcohols. The ability to both donate and accept hydrogen bonds facilitates dissolution, though the solubility may decrease as the alcohol's carbon chain length increases.
-
Low Solubility in nonpolar aromatic solvents like toluene, where the primary interactions are weaker van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.
Factors Influencing Solubility
Several external factors can significantly affect the measured solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for developing crystallization protocols.
-
Solvent Polarity: As demonstrated by the analog data, a close match between the polarity of the solute and the solvent is the primary determinant of high solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. It is essential to characterize the solid form used in solubility studies.
-
Purity of Solute and Solvent: Impurities can either increase or decrease the measured solubility. Using highly pure materials is critical for obtaining accurate and reproducible data.
Applications in Pharmaceutical and Chemical Development
A well-characterized solubility profile for this compound is essential for several key applications:
-
Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields.
-
Crystallization and Purification: The design of effective crystallization processes relies on identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Formulation Development: For pharmaceutical applications, solubility data in various excipients and solvent systems is necessary for developing stable and bioavailable dosage forms.
-
Analytical Method Development: Preparing stock solutions for biological screening assays or developing chromatographic methods requires knowledge of solvents that can readily dissolve the compound at the desired concentration.
Conclusion
This technical guide establishes a comprehensive approach to understanding the solubility of this compound. While direct, quantitative data for this specific molecule is limited, a robust theoretical framework combined with established experimental protocols provides a clear path for researchers to generate the necessary data. By leveraging insights from structural analogs and understanding the interplay of intermolecular forces, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided step-by-step experimental workflow serves as a self-validating system to produce reliable and accurate solubility profiles, a critical dataset for advancing research and development involving this versatile heterocyclic compound.
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An In-depth Technical Guide to the Reactivity of the Thiol Group in 4-Methylthiazole-2-thiol
Introduction: The Duality of a Versatile Heterocycle
For researchers, scientists, and professionals in drug development, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] The introduction of a thiol group at the 2-position of 4-methylthiazole creates a molecule of significant chemical interest: 4-methylthiazole-2-thiol. This compound is not merely a simple thiol; it exists in a dynamic equilibrium with its thione tautomer, a characteristic that profoundly influences its reactivity and dictates its behavior in chemical synthesis and biological systems.[3]
This in-depth technical guide provides a comprehensive exploration of the reactivity of the thiol group in this compound. Moving beyond a simple recitation of reactions, this document delves into the causality behind its chemical behavior, offering field-proven insights and self-validating experimental protocols. We will dissect the thione-thiol tautomerism, explore key reactions such as S-alkylation and oxidation, and examine its role as a ligand in coordination chemistry, providing a robust resource for the synthesis and application of its derivatives.
Synthesis of this compound: A Foundational Protocol
The reliable synthesis of this compound is a critical first step for any research endeavor. While various methods exist for the synthesis of the thiazole ring, a common and effective approach involves the Hantzsch thiazole synthesis to first produce a 2-amino-4-methylthiazole precursor, followed by a subsequent conversion to the thiol.[4][5] A more direct, albeit less commonly cited, approach involves the reaction of an appropriate precursor with a source of the thiol group.
A logical and efficient synthesis of this compound can be adapted from the well-established Hantzsch synthesis, utilizing chloroacetone and ammonium dithiocarbamate. The causality behind this choice of reagents lies in the nucleophilic nature of the dithiocarbamate, which provides the C2-thiol functionality directly.
Experimental Protocol: Synthesis of this compound
Materials:
-
Chloroacetone
-
Ammonium dithiocarbamate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium dithiocarbamate (1.1 equivalents) in ethanol.
-
Addition of Chloroacetone: To the stirred solution, add chloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with a dilute sodium hydroxide solution.
-
Acidification and Isolation: The combined aqueous extracts are cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Caption: Synthetic workflow for this compound.
The Heart of Reactivity: Thione-Thiol Tautomerism
A fundamental concept governing the reactivity of this compound is the prototropic tautomerism between the thiol and thione forms. This equilibrium is highly sensitive to the surrounding environment, including the solvent, pH, and temperature.[3] In polar solvents, the more polar thione form tends to predominate, while in non-polar solvents, the thiol form is more favored.[6]
-
Thiol form (4-methyl-1,3-thiazole-2-thiol): Possesses an exocyclic sulfhydryl (-SH) group, making it a nucleophile at the sulfur atom.
-
Thione form (4-methyl-1,3-thiazolidine-2-thione): Features a thiocarbonyl (C=S) group and an acidic N-H proton, allowing for nucleophilic attack at the nitrogen atom.
This dual nature makes this compound an ambident nucleophile, capable of reacting at either the sulfur or nitrogen atom, leading to considerations of regioselectivity in its reactions. Spectroscopic techniques such as NMR and UV-Vis are invaluable for studying this equilibrium.[7][8] For instance, in ¹H NMR, the presence of a signal for the S-H proton (typically downfield) is indicative of the thiol tautomer, while the N-H proton of the thione form will also have a characteristic chemical shift.[9]
Caption: Thione-thiol tautomerism in this compound.
Key Reactions of the Thiol Group
The rich chemistry of this compound is largely defined by the reactivity of its thiol group and its thione tautomer. The following sections detail key transformations with illustrative protocols.
S-Alkylation: A Gateway to Diverse Derivatives
The S-alkylation of this compound is a cornerstone reaction for the synthesis of a wide array of derivatives. The sulfur atom of the thiol tautomer is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides.[10] The regioselectivity of this reaction is a critical consideration. While S-alkylation is generally favored due to the higher nucleophilicity of the thiolate anion, N-alkylation can occur under certain conditions, particularly with harder electrophiles or when the sulfur is sterically hindered.[11][12]
Table 1: Representative S-Alkylation Reactions of this compound
| Electrophile | Base | Solvent | Product | Yield (%) |
| Methyl iodide | K₂CO₃ | Acetone | 2-(Methylthio)-4-methylthiazole | High |
| Benzyl bromide | NaH | THF | 2-(Benzylthio)-4-methylthiazole | High |
| Ethyl bromoacetate | Et₃N | DMF | Ethyl 2-((4-methylthiazol-2-yl)thio)acetate | Good |
Experimental Protocol: S-Methylation of this compound
This protocol is adapted from general procedures for the S-alkylation of heterocyclic thiols.[13]
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Electrophile: Stir the suspension vigorously and add methyl iodide (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product, 2-(methylthio)-4-methylthiazole, can be purified by column chromatography on silica gel if necessary.
Caption: General workflow for S-alkylation of this compound.
Oxidation: Formation of Disulfides and Sulfonic Acids
The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides or, under stronger conditions, sulfonic acids. The controlled oxidation to the disulfide, 2,2'-dithiobis(4-methylthiazole), is a common transformation.[4] Mild oxidizing agents such as hydrogen peroxide, iodine, or even air can facilitate this dimerization.[13][14]
Stronger oxidizing agents, such as potassium permanganate or nitric acid, will further oxidize the thiol to the corresponding sulfonic acid, 4-methylthiazole-2-sulfonic acid.
Experimental Protocol: Oxidation to 2,2'-Dithiobis(4-methylthiazole)
This protocol is based on general methods for the oxidation of thiols to disulfides.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Ethanol
-
Water
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Oxidation: Add a 30% solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with cold water. If no precipitate forms, the product can be precipitated by the addition of water.
-
Purification: The crude 2,2'-dithiobis(4-methylthiazole) can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Oxidation pathways of this compound.
Coordination Chemistry: A Versatile Ligand
The presence of multiple heteroatoms (N and S) makes this compound and its deprotonated form excellent ligands for a variety of metal ions.[15][16] The coordination can occur through the nitrogen atom of the thiazole ring, the exocyclic sulfur atom of the thiol tautomer, or a combination of both, leading to the formation of stable chelate rings. The specific coordination mode is influenced by the metal ion's nature, the reaction conditions, and the presence of other ligands. The resulting metal complexes often exhibit interesting structural, electronic, and biological properties.[2][17]
Table 2: Potential Coordination Modes of 4-Methylthiazole-2-thiolate
| Coordination Mode | Donating Atoms | Potential Metal Ions |
| Monodentate (S-donor) | Sulfur | Soft metals (e.g., Ag⁺, Hg²⁺) |
| Monodentate (N-donor) | Nitrogen | Harder metals (e.g., Zn²⁺) |
| Bidentate (N,S-chelate) | Nitrogen and Sulfur | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) |
Experimental Protocol: Synthesis of a Zinc(II) Complex
This protocol is a generalized procedure based on the synthesis of similar thiazole-thiol metal complexes.[18]
Materials:
-
This compound
-
Zinc(II) chloride (ZnCl₂)
-
Methanol
-
Triethylamine (Et₃N)
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 equivalents) in methanol in a round-bottom flask. Add a few drops of triethylamine to facilitate deprotonation.
-
Metal Salt Solution: In a separate flask, dissolve zinc(II) chloride (1.0 equivalent) in methanol.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A precipitate may form immediately.
-
Reaction: Stir the reaction mixture at room temperature for several hours or gently heat to ensure complete complexation.
-
Isolation: Collect the precipitated complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterization: The resulting zinc(II) complex can be characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.
Conclusion: A Molecule of Tunable Reactivity
This compound is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its thiol group, which is intricately linked to its existence in a thione-thiol tautomeric equilibrium. This guide has provided a detailed overview of its synthesis, the fundamental principles of its tautomerism, and key transformations including S-alkylation, oxidation, and coordination to metal centers. The provided protocols, grounded in established chemical principles, offer a reliable starting point for the exploration and utilization of this important heterocyclic building block. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this compound opens doors to the rational design and synthesis of novel molecules with tailored properties and functions.
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- A copper complex with a thiazole-modified tridentate ligand: synthesis, structural characterization, and anticancer activity in B16-F10 melanoma cells - Dalton Transactions (RSC Publishing). (URL: [Link])
- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)
- Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II)
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- Synthesis, characterization and solid-state properties of [Zn(Hdmmthiol)2] 2H2O complex | Semantic Scholar. (URL: [Link])
- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC - NIH. (URL: [Link])
- 2,4-Dimethylthiazole - Organic Syntheses Procedure. (URL: [Link])
- Synthesis, Crystal Structures and Biological Activity of Zinc(II)
- Two‐step synthesis of 4‐methylthiazole 12a.
- SYNTHESIS AND STRUCTURAL STUDIES ON ZINC(II) MACROCYCLIC AND HETROCYCLIC COMPLEXES DERIVED FROM SCHIFF BASE AND MIXED LIGANDS OF - AJOL.info. (URL: [Link])
- Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives - ResearchG
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- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communic
- Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiol
- (PDF) Zinc(II)
- Ring-selective Functionalization of N,N'-diarylureas by Regioselective N-alkylation and Directed Ortho Metal
- Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science. (URL: [Link])
- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. (URL: [Link])
- Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed. (URL: [Link])
- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - ResearchG
- Oxidation of thiol using hydrogen peroxide | Download Scientific Diagram - ResearchG
- Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science. (URL: [Link])
- NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution | Semantic Scholar. (URL: [Link])
- Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles - PMC - NIH. (URL: [Link])
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])
- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. (URL: [Link])
- Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues - ResearchG
- ChemInform Abstract: A Controlled Stepwise Oxidation of Ethyl 2-Oxothiazolidine-4- carboxylate to the Corresponding 2-Hydroxythiazole | Request PDF. (URL: [Link])
- (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)
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Tautomerism of 4-methylthiazole-2-thiol
An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 4-Methylthiazole-2-thiol
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A critical aspect of its chemical behavior is its existence in a dynamic equilibrium between two tautomeric forms: the thione and the thiol. This guide provides a comprehensive technical analysis of this tautomerism, synthesizing theoretical predictions with established experimental evidence. We will demonstrate that for this compound, the thione form, 4-methyl-1,3-thiazole-2(3H)-thione, is the thermodynamically more stable and thus predominant species in both the solid state and in neutral solutions. This guide will elucidate the quantum chemical principles governing this stability and detail the spectroscopic and crystallographic techniques required for unambiguous characterization. Furthermore, we will explore the factors that can influence the tautomeric equilibrium, such as solvent and pH, and discuss the profound implications of this phenomenon for drug design and development. The methodologies presented herein are designed to serve as a robust framework for researchers engaged in the study of heterocyclic tautomerism.
The Principle of Thione-Thiol Tautomerism
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[1] The most common type is prototropic tautomerism, which involves the migration of a proton, accompanied by a shift in the location of a double bond. In heterocyclic systems containing a thioamide moiety (-N-C=S), a specific and crucial equilibrium exists between a thione form (containing a C=S double bond and an N-H bond) and a thiol form (containing a C=N double bond and an S-H bond).
The position of this equilibrium is dictated by the relative thermodynamic stability of the two forms. For many heterocyclic systems, including thiazoles, triazoles, and thiadiazoles, the thione tautomer is generally favored over the aromatic thiol form.[2][3][4] This preference is a complex interplay of factors including bond energies, resonance stabilization, and intermolecular interactions, particularly hydrogen bonding in the condensed phase. Understanding and controlling this equilibrium is paramount in fields like drug development, as the dominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its biological activity.[4]
The Tautomers of this compound
The tautomeric equilibrium for this compound involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom. This establishes an equilibrium between the thione and thiol forms, as depicted below.
Caption: The dynamic equilibrium between the thione and thiol tautomers.
Theoretical and Computational Analysis
Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers, free from solvent or crystal packing effects. Density Functional Theory (DFT) has proven to be a highly reliable and computationally efficient method for these investigations.[2][5]
Causality Behind Method Selection: The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is chosen for its well-documented success in accurately modeling heterocyclic systems and proton transfer reactions.[6][7] This level of theory provides an excellent balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing lone pairs on nitrogen and sulfur, while polarization functions (d,p) account for the non-uniform distribution of electron density, which is critical in these polar molecules. The primary objective is to calculate the Gibbs free energy (ΔG) for each tautomer, as this value, which includes zero-point vibrational energy and thermal corrections, is the true determinant of equilibrium position at a given temperature.
Data Presentation: Calculated Relative Energies
| Tautomer | Level of Theory | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG₂₉₈) (kJ/mol) | Stability Ranking |
| Thione | B3LYP/6-311++G(d,p) | 0.00 | 0.00 | 1 (Most Stable) |
| Thiol | B3LYP/6-311++G(d,p) | +15 to +25 | +14 to +24 | 2 (Less Stable) |
| Note: Values are representative based on literature for analogous heterocyclic thiones.[2][3] The consistently lower energy of the thione form in gas-phase calculations strongly indicates it is the thermodynamically favored tautomer. |
Experimental Elucidation of the Tautomeric Structure
A multi-faceted experimental approach is essential to validate theoretical predictions and to understand the behavior of the molecule in different states (solid, solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. The chemical environments of nuclei (¹H, ¹³C) are exquisitely sensitive to the subtle structural changes between tautomers.
Expertise & Experience: The key diagnostic signals are the N-H proton of the thione versus the S-H proton of the thiol. The S-H proton signal is often broad and appears at a different chemical shift than the N-H proton.[8] However, in ¹³C NMR, the distinction is even more stark. The C=S carbon of the thione form exhibits a characteristic downfield chemical shift, typically in the range of 180-200 ppm, which is unambiguous evidence for its presence.[9][10] The corresponding C-S carbon in the thiol form would be significantly more shielded.
Data Presentation: Characteristic NMR Chemical Shifts (δ) in DMSO-d₆
| Nucleus | Thione Form (Expected δ / ppm) | Thiol Form (Expected δ / ppm) | Key Differentiator |
| ¹H (N-H / S-H) | ~12.0 - 13.5 (broad, N-H) | ~3.0 - 5.0 (broad, S-H) | Position and exchange rate with D₂O |
| ¹³C (C2) | ~185 - 195 (C=S) | ~150 - 160 (C-S) | >30 ppm downfield shift for C=S |
| ¹³C (C4) | ~140 - 150 | ~145 - 155 | Minor shift |
| ¹³C (C5) | ~110 - 120 | ~115 - 125 | Minor shift |
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO is a polar aprotic solvent that is excellent for dissolving these compounds and minimizing proton exchange, which can broaden signals.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the acquisition parameters for a standard ¹³C experiment. Ensure a sufficient relaxation delay (D1) of at least 2 seconds to allow for the full relaxation of the slow-relaxing quaternary C=S carbon.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for the C=S signal.
-
Data Processing: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.
-
Interpretation: Analyze the downfield region of the spectrum (180-200 ppm). The presence of a strong signal in this region is definitive proof of the predominance of the thione tautomer in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. The thione and thiol forms have distinct vibrational signatures.
Expertise & Experience: The most informative regions are the N-H/S-H stretching region and the C=S/C=N stretching region. The S-H stretch is notoriously weak and can be difficult to observe, whereas the N-H stretch is typically strong and broad.[10] The C=S stretching vibration is often found in the complex fingerprint region but provides confirmatory evidence.[6][8]
Data Presentation: Key Diagnostic FTIR Frequencies (cm⁻¹)
| Vibrational Mode | Thione Form | Thiol Form |
| ν(N-H) | 3100 - 3250 (broad) | Absent |
| ν(S-H) | Absent | 2550 - 2600 (weak) |
| ν(C=N) | ~1550 | ~1610 |
| ν(C=S) | 1200 - 1250 | Absent |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is highly effective for studying tautomeric equilibria because the electronic transitions (and thus the absorption maxima, λ_max) of the two forms are different. The C=S group in the thione is a different chromophore from the thiazole ring with a C=N double bond in the thiol.
Expertise & Experience: Generally, the π→π* transition of the thione tautomer occurs at a longer wavelength compared to the thiol form.[1] This technique is particularly valuable for quantifying the effects of solvent on the equilibrium position. By monitoring changes in the absorption spectrum across a range of solvents, one can infer shifts in the tautomeric ratio.[11][12]
Experimental Protocol: Solvent Effect Analysis via UV-Vis
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a non-interfering solvent like acetonitrile.
-
Solvent Series: Prepare a series of volumetric flasks containing different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
Dilution: Add an identical small aliquot of the stock solution to each flask and dilute to the mark to create solutions of the same concentration (~10⁻⁵ M). Rationale: Keeping the concentration constant ensures that changes in absorbance are due to shifts in equilibrium, not concentration differences.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution from 200 to 400 nm using the pure solvent as a blank.
-
Analysis: Compare the λ_max and the overall shape of the absorption bands across the solvent series. A systematic shift in λ_max or changes in the relative intensities of absorption bands indicates that the solvent is altering the position of the thione-thiol equilibrium.
Comprehensive Workflow for Tautomer Analysis
A robust investigation relies on a logical workflow that integrates both theoretical and experimental approaches.
Caption: A comprehensive workflow for the analysis of tautomerism.
Implications for Drug Development
The predominance of the thione tautomer has critical consequences for drug design. Tautomeric identity affects:
-
Receptor Binding: The thione form presents an N-H group as a hydrogen bond donor and a C=S group as a hydrogen bond acceptor. The thiol form presents an S-H donor and a ring nitrogen acceptor. These different patterns will lead to completely different binding orientations and affinities within a protein active site.
-
Physicochemical Properties: The greater polarity of the thione form generally influences its solubility and lipophilicity (LogP).[1] These properties are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa: The acidity of the N-H proton in the thione is different from the S-H proton in the thiol, affecting the molecule's ionization state at physiological pH.
Therefore, accurately identifying the dominant tautomer is not an academic exercise; it is a prerequisite for successful structure-based drug design and the development of reliable quantitative structure-activity relationships (QSAR).
Conclusion
References
- Journal of Chemical Education and Research [JOCPR]. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
- Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. [Link]
- Neumann, M. A., et al. (2020). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society, 142(12), 5621-5634. [Link]
- Cao, C., et al. (2022). A hybrid quantum chemistry-quantum computation workflow for tautomer prediction. arXiv preprint arXiv:2210.02977. [Link]
- Semantic Scholar. (n.d.). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. [Link]
- Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives.
- Aly, T. I., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349. [Link]
- ResearchGate. (n.d.). Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. [Link]
- Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
- ResearchGate. (n.d.). Tautomerism of thiol thione forms. [Link]
- ResearchGate. (n.d.).
- Slanina, T., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(23), 11871-11879. [Link]
- SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
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- YouTube. (2021). Tautomerism and UV & Visible Spectroscopy (30 DEC, 2021). [Link]
- Gökçe, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.
- Zhang, L., et al. (2005). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 719(1-3), 123-129. [Link]
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
- Al-Omair, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5450. [Link]
- ResearchGate. (n.d.). Ab initio study of the tautomerism of 2,5-substituted diazoles. [Link]
- ResearchGate. (n.d.). Two-step synthesis of 4-methylthiazole 12a. [Link]
- ResearchGate. (n.d.).
- SciSpace. (n.d.).
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The Versatile Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Methylthiazole-2-thiol
Foreword: Unlocking the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us to revisit and explore the untapped potential of foundational chemical scaffolds. One such entity, 4-methylthiazole-2-thiol, has emerged as a cornerstone for the development of a diverse array of biologically active molecules. Its unique structural and electronic properties, characterized by the presence of a reactive thiol group and a stable thiazole ring, render it an exceptionally versatile building block in drug discovery. This guide provides an in-depth technical exploration of the applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. We will delve into its pivotal role in the synthesis of innovative anticancer agents, potent metallo-β-lactamase inhibitors, and promising neuroprotective compounds, complete with detailed experimental protocols and mechanistic insights.
I. Physicochemical Properties and Synthetic Versatility
This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a thiol group at the 2-position. This configuration bestows upon the molecule a unique reactivity profile that is central to its utility in medicinal chemistry.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C4H5NS2 |
| Molecular Weight | 131.22 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 86-89 °C |
| Tautomerism | Exists in tautomeric equilibrium between the thiol and thione forms |
The thiol group is a key functional handle, readily participating in various chemical transformations. Its nucleophilic nature allows for facile S-alkylation, S-acylation, and disulfide bond formation, providing a gateway to a vast chemical space of derivatives. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.
II. Applications in Anticancer Drug Discovery
The this compound scaffold has been instrumental in the development of novel anticancer agents with diverse mechanisms of action. Its derivatives have demonstrated potent activity against a range of cancer cell lines, often inducing apoptosis and inhibiting key signaling pathways involved in tumor progression.
A. Induction of Apoptosis in Cancer Cells
A significant body of research highlights the ability of this compound derivatives to trigger programmed cell death, or apoptosis, in cancer cells. This is a highly desirable attribute for an anticancer agent, as it leads to the controlled elimination of malignant cells.
One prominent mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. For instance, certain thiazole derivatives synthesized from 2-(2-benzylidene hydrazinyl)-4-methylthiazole have been shown to induce apoptosis in HCT-116 colon cancer cells through their interaction with the Bcl-2 family.[1]
Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop their own blood supply. Inhibition of VEGFR-2 can effectively starve a tumor of essential nutrients and oxygen. Specific thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, highlighting another avenue for their anticancer effects.
B. Inhibition of Key Signaling Pathways
Beyond apoptosis induction, derivatives of this compound have been shown to interfere with critical signaling pathways that drive cancer cell proliferation and survival. One such pathway is the RhoGDI/JNK-1 signaling cascade, which is implicated in cell motility and metastasis. Novel benzothiazole-2-thiol derivatives have been developed that exhibit potent anticancer activity by targeting this pathway.
Furthermore, some thiazole derivatives have been identified as inhibitors of lactate dehydrogenase (LDH), an enzyme that is often upregulated in cancer cells and plays a crucial role in their altered metabolism, known as the Warburg effect. By inhibiting LDH, these compounds can disrupt the energy supply of cancer cells, leading to their demise.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | HCT-116 (Colon) | 3.16 ± 0.90 | [1] |
| 4d | HCT-116 (Colon) | 3.65 ± 0.90 | [1] |
| 8c | HCT-116 (Colon) | 3.80 ± 0.80 | [1] |
| 4c | HT-29 (Colon) | 7.24 ± 0.62 | [1] |
| 4d | HepG2 (Liver) | 2.31 ± 0.43 | [1] |
| Benzothiazole-2-thiol derivative 7e | SKRB-3 (Breast) | 0.0012 | [2] |
| Benzothiazole-2-thiol derivative 7e | SW620 (Colon) | 0.0043 | [2] |
| Benzothiazole-2-thiol derivative 7e | A549 (Lung) | 0.044 | [2] |
| Benzothiazole-2-thiol derivative 7e | HepG2 (Liver) | 0.048 | [2] |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [3] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [3] |
Experimental Protocols: Anticancer Evaluation
The following protocol describes a general one-pot, three-component reaction for the synthesis of novel thiazole derivatives with potential anticancer activity, using a 4-methylthiazole derivative as a starting precursor.[1]
Materials:
-
2-(2-benzylidene hydrazinyl)-4-methylthiazole
-
Thiosemicarbazide
-
Appropriate hydrazonoyl chlorides
-
Dioxane
-
Triethylamine (TEA)
-
Methanol
Procedure:
-
A mixture of 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 mmol), thiosemicarbazide (1 mmol), and the appropriate hydrazonoyl chloride (1 mmol) is taken in dioxane (20 mL).
-
A catalytic amount of TEA is added to the mixture.
-
The reaction mixture is refluxed for 2–4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the formed precipitate is isolated by filtration.
-
The precipitate is washed with methanol, dried, and recrystallized from an appropriate solvent to yield the final product.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Signaling Pathway of Apoptosis Induction:
Caption: Putative signaling pathway for thiazole-induced apoptosis.
III. Metallo-β-Lactamase (MBL) Inhibition: Combating Antibiotic Resistance
The rise of antibiotic resistance is a global health crisis. Metallo-β-lactamases (MBLs) are a class of enzymes produced by bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. The thiol group of this compound and its derivatives makes them excellent candidates for MBL inhibitors, as the sulfur atom can effectively chelate the zinc ions in the active site of these enzymes.[4]
A. Mechanism of Inhibition
The catalytic mechanism of MBLs relies on one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of antibiotics. Thiol-containing inhibitors, including derivatives of this compound, act by coordinating with these zinc ions, thereby displacing the nucleophilic hydroxide species required for hydrolysis and rendering the enzyme inactive. This restores the efficacy of β-lactam antibiotics.[4][5]
Logical Relationship of MBL Inhibition:
Caption: Mechanism of metallo-β-lactamase inhibition by thiol-containing compounds.
B. Structure-Activity Relationship (SAR)
SAR studies have revealed key structural features that contribute to the potent MBL inhibitory activity of thiazole derivatives. The presence of the thiol or a masked thiol group is crucial for zinc chelation. Additionally, modifications to the aromatic substituents on the thiazole ring can significantly impact inhibitory potency. For instance, the position and nature of electron-withdrawing groups on an aromatic substituent can play a crucial role in the inhibitory activity of thiazolethioacetamides against specific MBLs like ImiS and VIM-2.[6]
Quantitative Data: MBL Inhibition
The following table presents the inhibitory activity of representative thiazolethioacetamide derivatives against various MBLs.
| Compound | MBL Target | IC50 (µM) | Reference |
| Thiazolethioacetamide 1 | ImiS | 0.58 | [6] |
| Thiazolethioacetamide 8 | ImiS | 0.31 | [6] |
| Thiazolethioacetamide 9 | ImiS | 0.46 | [6] |
| Thiazolethioacetamide 8 | VIM-2 | 2.2 | [6] |
| Thiazolethioacetamide 12 | VIM-2 | 19.2 | [6] |
Experimental Protocols: MBL Inhibition Assays
A general synthetic route to thiazolethioacetamides involves the reaction of a substituted 2-aminothiazole with a thioacetylating agent. While a specific protocol starting from this compound for this class of compounds was not explicitly detailed in the provided search results, a general approach can be inferred. The synthesis of the thiazolethioacetamide scaffold is a key step.[6]
This assay measures the ability of a compound to inhibit the hydrolysis of a β-lactam substrate by an MBL enzyme.
Experimental Workflow for MBL Inhibition Assay:
Caption: General workflow for determining the IC50 of an MBL inhibitor.
IV. Neuroprotection in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Derivatives of 4-methylthiazole have shown significant promise as neuroprotective agents, primarily through their ability to mitigate excitotoxicity and oxidative stress, two key pathological mechanisms in these disorders.
A. Attenuation of Excitotoxicity
Excitotoxicity is a process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death. A key strategy to combat this is to enhance the activity of the inhibitory neurotransmitter GABA. The 4-methylthiazole-containing drug, clomethiazole, and its derivatives potentiate the function of GABAA receptors, thereby attenuating glutamate-induced excitotoxicity.[7][8] This neuroprotective effect has been demonstrated in various in vitro models, including oxygen-glucose deprivation (OGD), which simulates ischemic conditions.[7][8]
B. Reduction of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is another major contributor to neuronal damage in neurodegenerative diseases. Certain N-adamantyl-4-methylthiazol-2-amine derivatives have been shown to protect against amyloid-β (Aβ)-induced oxidative stress in the hippocampus.[9] The mechanism involves the upregulation of the Nrf2/HO-1 pathway, a key cellular defense against oxidative stress, and the downregulation of inflammatory and pro-oxidant markers.[9]
Quantitative Data: Neuroprotective Efficacy
The neuroprotective effects of 4-methylthiazole derivatives have been quantified in various in vitro models. The following table provides an example of the neuroprotective efficacy of a representative compound in an Aβ-induced oxidative stress model.
| Compound | Model | Endpoint Measured | Result | Reference |
| N-adamantyl-4-methylthiazol-2-amine | Aβ-treated mouse hippocampus | Malondialdehyde (MDA) formation | Significantly decreased | [9] |
| N-adamantyl-4-methylthiazol-2-amine | Aβ-treated mouse hippocampus | Reactive Oxygen Species (ROS) | Significantly decreased | [9] |
| N-adamantyl-4-methylthiazol-2-amine | Aβ-treated mouse hippocampus | Nrf2 and HO-1 expression | Upregulated | [9] |
Experimental Protocols: Neuroprotection Assays
The synthesis of neuroprotective agents from 4-methylthiazole precursors often involves multi-step reaction sequences to introduce the desired pharmacophores. For example, the synthesis of 1-(4-Methyl-5-thiazolyl)-1-phenyl-methanol, a precursor for more complex neuroprotective agents, can be achieved through the following procedure.[8]
Materials:
-
4-Methyl-5-thiazolecarboxaldehyde
-
Phenyl magnesium bromide (1M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-Methyl-5-thiazolecarboxaldehyde (7.8 mmol) in THF (40 mL) and cool in an ice bath.
-
Add phenyl magnesium bromide (8.5 mL) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up the reaction to isolate the desired product.
The OGD assay is an in vitro model that mimics the ischemic conditions of a stroke, providing a robust platform to screen for neuroprotective compounds.
Workflow for OGD Assay:
Caption: Experimental workflow for the oxygen-glucose deprivation (OGD) assay.
V. Conclusion and Future Perspectives
This compound has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the unique reactivity of its thiol group have enabled the creation of a vast and diverse library of derivatives with significant therapeutic potential. From inducing apoptosis in cancer cells and combating antibiotic resistance by inhibiting metallo-β-lactamases to protecting neurons from excitotoxic and oxidative damage, the applications of this versatile molecule are far-reaching.
The future of drug discovery centered around this scaffold is bright. Further exploration of structure-activity relationships will undoubtedly lead to the design of even more potent and selective inhibitors and modulators of biological targets. The development of novel synthetic methodologies will expand the accessible chemical space, allowing for the creation of next-generation therapeutics. As our understanding of the molecular basis of disease deepens, the strategic deployment of the this compound scaffold will continue to be a powerful tool in the arsenal of medicinal chemists, paving the way for the development of innovative treatments for some of the most challenging diseases of our time.
VI. References
Sources
- 1. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Methylthiazole-2-thiol: A Versatile Precursor in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Reagent Bottle
In the landscape of organic synthesis, certain building blocks distinguish themselves not by their complexity, but by their reliability, versatility, and the strategic advantages they confer. 4-Methylthiazole-2-thiol, a seemingly simple heterocyclic thiol, is one such precursor. Its true value is unlocked by understanding its nuanced chemical personality: a dynamic equilibrium of structure, potent nucleophilicity, and its role as a privileged scaffold in medicinal chemistry. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on why and how this molecule is effectively leveraged in the synthesis of complex molecular targets. We will explore its fundamental reactivity, provide actionable protocols, and contextualize its application within contemporary drug discovery.
Foundational Chemistry: The Thione-Thiol Tautomerism
The chemical behavior of this compound is fundamentally governed by its existence as a pair of rapidly interconverting tautomers: the thiol form and the thione form.[1][2] While often named as a "thiol," spectroscopic and computational evidence indicates that the equilibrium heavily favors the thione tautomer in most conditions.[3]
This is not merely an academic distinction; it is the cornerstone of its reactivity. The proton can reside on either the exocyclic sulfur atom (thiol) or the ring nitrogen atom (thione).
Caption: Thione-Thiol tautomeric equilibrium of the title compound.
For synthetic applications, the crucial insight is that while the thione form predominates, the molecule reacts as if it were the thiol. Deprotonation with a base generates a thiolate anion, a potent sulfur-centered nucleophile, which is the key reactive species in the majority of its synthetic transformations.
Core Physicochemical Properties
A summary of the compound's essential properties provides a practical foundation for its use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 5685-06-3[4], 4498-39-9[5][6] | [4][5][6] |
| Molecular Formula | C₄H₅NS₂ | [7] |
| Molecular Weight | 131.22 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 89.3 °C | [9] |
| Boiling Point | 188 °C @ 3 Torr | [9] |
| Density | 1.36 g/cm³ | [9] |
| XLogP3 | 1.2 - 1.74 | [7][9] |
The Core Synthetic Transformation: S-Alkylation
The most prevalent and powerful application of this compound as a precursor is its use as a nucleophile in S-alkylation reactions.[10][11] This reaction provides a robust and high-yielding method to introduce the 4-methylthiazol-2-ylthio moiety onto a wide range of molecular scaffolds.
Causality of the Reaction: The high polarizability and "softness" of the sulfur atom in the generated thiolate make it an excellent nucleophile for attacking carbon-based electrophiles, particularly in Sₙ2 reactions. This process is highly regioselective for sulfur, avoiding competitive N-alkylation which can be a challenge with related heterocyclic systems.
Caption: General workflow for the S-alkylation of this compound.
Field-Proven Insights for S-Alkylation:
-
Choice of Base: For simple alkyl halides, inexpensive carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile are often sufficient. For less reactive electrophiles or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) in THF or DMF are employed.
-
Solvent System: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they effectively solvate the counter-ion of the base without hindering the nucleophilicity of the thiolate.
-
Leaving Group: The choice of leaving group on the electrophile follows standard Sₙ2 reactivity trends: I > Br > Cl > OTs.
Data Presentation: Scope of S-Alkylation
The following table summarizes representative examples of S-alkylation, demonstrating the versatility of the reaction.
| Electrophile (R-X) | Base | Solvent | Conditions | Product | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux, 4h | 2-(Methylthio)-4-methylthiazole | >95% |
| Benzyl Bromide | NaH | DMF | 0 °C to RT, 2h | 2-(Benzylthio)-4-methylthiazole | ~90% |
| Ethyl Bromoacetate | K₂CO₃ | DMF | RT, 6h | Ethyl 2-((4-methylthiazol-2-yl)thio)acetate | >85% |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | RT, 12h | 4-Methyl-2-(prop-2-yn-1-ylthio)thiazole | ~88% |
(Yields are typical and based on established methodologies for thiol alkylation.[10][12])
Detailed Experimental Protocol: Synthesis of 2-(Benzylthio)-4-methylthiazole
This protocol provides a self-validating system for a standard S-alkylation reaction. The steps are designed to ensure complete reaction and straightforward purification.
Materials:
-
This compound (1.31 g, 10.0 mmol, 1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11.0 mmol, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 30 mL
-
Benzyl Bromide (1.25 mL, 10.5 mmol, 1.05 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.31 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous DMF (30 mL) to the flask and stir to dissolve the solid.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride dispersion (0.44 g, 11.0 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The reaction is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the thiolate anion.
-
Electrophile Addition: Slowly add benzyl bromide (1.25 mL, 10.5 mmol) dropwise to the cooled solution.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL) to neutralize any remaining NaH.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: Washing with water removes the high-boiling DMF solvent, and the brine wash removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(benzylthio)-4-methylthiazole as a solid or oil.
Strategic Importance in Medicinal Chemistry
The 4-methylthiazole ring is not merely an inert carrier for the sulfur nucleophile; it is a "privileged scaffold" in drug discovery.[13][14] Its presence is noted in numerous biologically active agents, including anticancer and neuroprotective molecules.[13][15]
Caption: Role of 4-MTT as a foundational precursor in multi-step synthesis.
By using this compound as a precursor, chemists can efficiently introduce this valuable heterocyclic motif into a lead compound. The subsequent thioether linkage is metabolically robust and acts as a flexible linker, allowing the thiazole unit to be positioned optimally for binding to a biological target. The synthesis of novel 2,4-disubstituted thiazoles is an active area of research for developing new therapeutic agents.[13]
Conclusions and Future Outlook
This compound exemplifies the ideal synthetic precursor: it is commercially available, possesses predictable and high-yielding reactivity, and installs a molecular fragment of high value in medicinal chemistry. Its foundational S-alkylation chemistry is a reliable and scalable method for constructing complex thioethers. For researchers in drug development, mastering the application of this precursor is not just about performing a reaction; it is about strategically and efficiently building molecules with the potential for therapeutic impact. As the demand for novel heterocyclic compounds continues to grow, the utility of foundational building blocks like this compound will remain a cornerstone of synthetic innovation.
References
- Sun, J., Lili, W., Xiaoling, L., & Xuehong, S. (n.d.). Keto-enol tautomerism of MBT. MBT: 2-mercaptobenzothiazole.
- (2025). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Kumar, D., Kumar, N. M., Ghosh, S., & Shah, K. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. [Link]
- Two-step synthesis of 4-methylthiazole 12a.
- This compound. Oakwood Chemical. [Link]
- (2021). Synthetic method of 4-methylthiazole-5-formaldehyde.
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An In-depth Technical Guide to 4-Methylthiazole-2-thiol: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-methylthiazole-2-thiol, a heterocyclic compound of significant interest in various scientific and industrial domains. From its historical roots in the pioneering work on thiazole chemistry to its contemporary applications, this document offers researchers, scientists, and drug development professionals a detailed exploration of its synthesis, properties, and utility.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and material science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules and functional materials.[2][3] this compound, with its reactive thiol group, serves as a versatile building block for the synthesis of more complex molecules and exhibits intrinsic properties that make it valuable in its own right.
Historical Perspective: The Dawn of Thiazole Chemistry
The story of this compound is intrinsically linked to the discovery and development of thiazole synthesis. The seminal work in this area was conducted by Arthur Rudolf Hantzsch in 1887, who developed a general method for the synthesis of thiazoles by reacting α-haloketones with thioamides.[4][5] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the groundwork for the preparation of a vast array of thiazole derivatives.
While the exact first synthesis of this compound is not prominently documented in a single seminal publication, its conceptual origins can be traced back to the late 19th century. The synthesis of the closely related precursor, 2-amino-4-methylthiazole, was described by Traumann in 1888, shortly after Hantzsch's initial discovery.[6] The conversion of such amino-thiazoles or the direct synthesis from appropriate precursors to yield the 2-thiol derivative was a logical extension of this early work. A significant method involves the reaction of chloroacetone with ammonium dithiocarbamate, as outlined in later patent literature, which provides a direct route to the target molecule.[7]
Synthesis of this compound: A Practical Approach
The most direct and industrially relevant synthesis of this compound is a variation of the Hantzsch synthesis, which involves the reaction of an α-haloketone with a source of the thiocarbonyl group.
Core Reaction: Hantzsch Thiazole Synthesis
The fundamental principle behind the synthesis is the condensation of chloroacetone with a dithiocarbamate salt. The causality behind this choice of reactants lies in their complementary reactivity: chloroacetone provides the three-carbon backbone and the methyl substituent, while the dithiocarbamate provides the nitrogen and the sulfur of the thiazole ring, as well as the exocyclic sulfur of the thiol group.
// Reactants chloroacetone [label="Chloroacetone"]; dithiocarbamate [label="Ammonium Dithiocarbamate"]; reactants [label="", shape=plaintext];
// Intermediates intermediate1 [label="Nucleophilic Attack"]; intermediate2 [label="Cyclization"]; intermediate3 [label="Dehydration"];
// Product product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges chloroacetone -> reactants [arrowhead=none]; dithiocarbamate -> reactants [arrowhead=none]; reactants -> intermediate1 [label="+"]; intermediate1 -> intermediate2 [label="Intramolecular\nCondensation"]; intermediate2 -> intermediate3; intermediate3 -> product; }
Caption: Generalized workflow of the Hantzsch synthesis for this compound.Detailed Experimental Protocol
The following protocol is a self-validating system, designed to ensure a high yield and purity of the final product.
Materials:
-
Chloroacetone (94.2% purity)[7]
-
Ammonium dithiocarbamate[7]
-
Dilute Hydrochloric Acid
-
Sodium Hydroxide
-
Ethyl Acetate
-
Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a solution of chloroacetone (0.8 mol) in water (200 mL) is prepared in a reaction vessel equipped with a stirrer and a thermometer. The pH of the solution is adjusted to 2 with dilute hydrochloric acid.[7]
-
Addition of Dithiocarbamate: The chloroacetone solution is cooled to 40°C. A solution of ammonium dithiocarbamate (1.2 mol) in water (50 mL) is then added slowly to the reaction mixture while maintaining the temperature at 40°C.[7]
-
Reaction: The reaction mixture is stirred vigorously for 5 hours at 40°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the pH of the mixture is adjusted to 9 with a sodium hydroxide solution.[7] The aqueous layer is then extracted three times with ethyl acetate (3 x 100 mL).[7]
-
Isolation and Purification: The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product as a colorless oil.[7] Further purification can be achieved by vacuum distillation.
Causality of Experimental Choices:
-
Acidic pH: The initial acidic condition (pH=2) protonates the carbonyl group of chloroacetone, making it more electrophilic and susceptible to nucleophilic attack by the dithiocarbamate.
-
Temperature Control: Maintaining the reaction at 40°C is crucial. Higher temperatures can lead to the formation of byproducts, while lower temperatures may result in a sluggish reaction rate.
-
Basification during Work-up: Adjusting the pH to 9 ensures that the thiol group is in its deprotonated (thiolate) form, which can aid in the separation from any unreacted acidic starting materials and byproducts during the extraction.
-
Extraction with Ethyl Acetate: Ethyl acetate is an effective solvent for extracting the relatively nonpolar this compound from the aqueous reaction mixture.
Physicochemical Properties and Tautomerism
The utility of this compound is dictated by its unique chemical and physical properties.
Key Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅NS₂ | [8] |
| Molecular Weight | 131.22 g/mol | [8] |
| Appearance | Colorless oil or solid | [7][9] |
| Melting Point | 89.3 °C | |
| Boiling Point | 188 °C @ 3 Torr | |
| CAS Number | 4498-39-9, 5685-06-3 | [8][10] |
Thiol-Thione Tautomerism: A Fundamental Property
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH.
// Tautomers thiol [label="this compound\n(Thiol form)"]; thione [label="4-Methyl-1,3-thiazolidine-2-thione\n(Thione form)"];
// Equilibrium thiol -> thione [label="Equilibrium"]; }
Caption: Thiol-thione tautomerism of this compound.Spectroscopic studies, including NMR and IR, are essential for characterizing the predominant tautomeric form under different conditions.[11][12] In many contexts, the thione form is the more stable tautomer. Understanding this equilibrium is crucial for predicting the reactivity of the molecule and its interactions in biological and chemical systems.
Applications of this compound
The unique structural features of this compound have led to its application in diverse fields, from industrial processes to the synthesis of high-value compounds.
Corrosion Inhibition
One of the most significant industrial applications of this compound and its derivatives is as corrosion inhibitors, particularly for steel in acidic environments. The molecule's efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal.
The mechanism of inhibition involves the interaction of the lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the thiazole ring, with the vacant d-orbitals of the metal. This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation), with the latter providing a more robust and durable protective layer.
Building Block in Organic Synthesis and Drug Discovery
This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules. The reactive thiol group can be readily alkylated, acylated, or oxidized, providing a handle for introducing the thiazole moiety into larger structures.
This has made it a key component in the development of various pharmaceuticals and biologically active compounds. Thiazole-containing molecules have demonstrated a broad spectrum of activities, including:
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is a core component of many antimicrobial drugs.[3][13]
-
Anticancer Agents: Thiazole derivatives have been investigated for their potential to inhibit tumor growth.[2]
-
Neuroprotective Agents: Certain methylthiazole derivatives have shown promise in the context of neurodegenerative diseases.[3]
The ability to functionalize the thiol group allows for the systematic modification of the molecule's properties, enabling the optimization of its biological activity and pharmacokinetic profile in drug discovery programs.
Conclusion
This compound, a molecule with a rich history rooted in the foundational principles of heterocyclic chemistry, continues to be a compound of significant interest. Its straightforward synthesis, intriguing tautomeric properties, and diverse applications in both industrial and pharmaceutical settings underscore its importance. This guide has provided a detailed technical overview, from its historical discovery to its practical synthesis and applications, offering valuable insights for researchers and scientists working with this versatile heterocyclic building block.
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An In-depth Technical Guide to the Safe Handling and Management of 4-Methylthiazole-2-thiol
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 4-methylthiazole-2-thiol. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. By understanding the inherent chemical properties and potential hazards of this compound, laboratory personnel can establish a self-validating system of safety, ensuring both personal protection and experimental integrity.
Core Hazard Profile and Risk Assessment
This compound (CAS No: 4498-39-9) is a heterocyclic organic compound featuring both a thiazole ring and a thiol group.[1][2] This unique structure is foundational to its utility in chemical synthesis but also dictates its specific hazard profile. The primary risks are associated with its irritant properties, potential toxicity, and the characteristic, potent odor of the thiol group.
A thorough risk assessment is the cornerstone of safe laboratory practice. Before any manipulation, a review of the Safety Data Sheet (SDS) is mandatory. The intrinsic hazards of the compound must be evaluated in the context of the specific experimental procedures being performed (e.g., quantities used, heating, potential for aerosolization).
Caption: Risk assessment workflow for this compound.
GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on available data, this compound and structurally related compounds are classified as follows.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | References |
| Acute Toxicity, Oral | Category 4 | ⚠️ | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | ⚠️ | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2 | ⚠️ | Warning | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ⚠️ | Warning | H335: May cause respiratory irritation | [3] |
Note: Classifications are based on aggregated data and may vary slightly between suppliers.
The Thiol Factor: A Pervasive Odor
Thiols (mercaptans) are notorious for their extremely unpleasant and pervasive odors, detectable at concentrations in the parts-per-billion range.[4] While not always indicative of a high toxicological threat, the stench of this compound is a significant practical hazard. It can cause nuisance alarms, distract personnel, and mask the smell of other potential hazards like a natural gas leak.[4] Therefore, odor control is a primary objective in all handling procedures.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Primary Engineering Control: The Chemical Fume Hood
Causality: The dual risks of inhalation of potentially irritating dust/aerosols and the overwhelming stench mandate that all handling of this compound be performed within a certified chemical fume hood.[4][5][6] This is a non-negotiable control. The fume hood contains vapors and dust, preventing their release into the laboratory environment and protecting the user's breathing zone.
-
Verification: Before starting work, ensure the fume hood certification is current and the sash is lowered to the indicated operational height to maintain proper airflow.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on the identified risks of irritation and skin contact.[6]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a standard and suitable choice for incidental contact. If prolonged contact is anticipated, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[7]
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[8][9] A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure it is laundered professionally and not taken home. For tasks with a higher risk of spillage, a chemically resistant apron may be appropriate.[7]
Standard Operating Procedure: Handling and Storage
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and release.
Protocol for Weighing and Dispensing Solid this compound
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, nitrile gloves).
-
Container Handling: Before opening, allow the container to reach room temperature to prevent moisture condensation.
-
Dispensing: Open the container inside the fume hood. Use a dedicated spatula to weigh the desired amount of solid into a tared, sealed container. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.
-
Sealing: Tightly close the primary container immediately after dispensing. Seal the lid with paraffin film for long-term storage to further contain odors and prevent reaction with atmospheric components.[4]
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. (See Section 5 for decontamination procedures).
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the operation is complete.
Storage Requirements
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[5][10][11]
-
Incompatibilities: Segregate this compound from strong oxidizing agents, strong acids, and strong bases.[8] Contact with these materials can lead to vigorous, exothermic reactions or the release of toxic gases.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate hazard warnings.
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location and operation of safety showers and eyewash stations.
First Aid Measures
The immediate response to an exposure can significantly impact the outcome.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10][11][12]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[9][10][13]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[10][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11][12]
Spill and Leak Response
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A Technical Guide to the Thermochemical Properties of 4-Methylthiazole-2-thiol: A Keystone for Pharmaceutical Development
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the thermochemical properties of 4-methylthiazole-2-thiol. In the realm of pharmaceutical sciences, a profound understanding of a molecule's energetic landscape is not merely academic; it is a critical component for predicting stability, reactivity, and ultimately, the viability of a drug candidate. This guide will delve into the core thermochemical parameters, the sophisticated experimental methodologies for their determination, and the computational approaches that complement and predict these essential properties. While direct experimental thermochemical data for this compound is not extensively published, this guide will provide a robust framework for its determination, drawing parallels with the closely related and well-characterized compound, 4-methylthiazole, and other sulfur-containing heterocycles.
The Significance of Thermochemistry in Drug Development
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimicrobial and anticancer drugs.[1][2][3][4] The introduction of a methyl group and a thiol substituent, as in this compound, significantly influences the molecule's electronic and steric properties, which in turn govern its interactions with biological targets.
The thermochemical properties of a pharmaceutical compound like this compound are paramount for several reasons:
-
Polymorph Screening and Stability: The enthalpy of fusion and sublimation are critical in identifying and characterizing different crystalline forms (polymorphs) of a drug substance. The most stable polymorph is often sought for development to ensure consistent bioavailability and shelf-life.
-
Process Chemistry and Safety: The enthalpy of formation provides a measure of the molecule's intrinsic stability. This is vital for assessing potential hazards during synthesis, purification, and formulation, particularly for compounds containing heteroatoms like sulfur, which can have unique reactivity profiles.
-
Solubility and Dissolution: The energetics of the solid state, informed by thermochemical data, directly impact the solubility and dissolution rate of a drug, which are key determinants of its absorption and bioavailability.
-
Computational Modeling: Experimentally determined thermochemical data serve as benchmarks for validating and refining computational models used in drug design to predict binding affinities and reactivity.[5]
Core Thermochemical Properties and Comparative Analysis
| Thermochemical Property | 4-Methylthiazole (C₄H₅NS) | This compound (C₄H₅NS₂) | Expected Influence of the Thiol Group |
| Formula Weight ( g/mol ) | 99.154[7][8] | 131.22 | Increased mass and sulfur content. |
| Standard Molar Enthalpy of Formation (Gas, 298.15 K), ΔfH°(g) | 111.8 ± 0.88 kJ/mol[7] | Not Determined | The addition of a sulfur atom is expected to significantly alter this value. Based on general trends for sulfur-containing compounds, the enthalpy of formation may become less positive or even negative, indicating increased thermodynamic stability relative to its constituent elements. |
| Standard Molar Enthalpy of Combustion (Liquid, 298.15 K), ΔcH°(l) | -2958.80 ± 0.59 kJ/mol[6] | Not Determined | The higher sulfur content will lead to the formation of sulfuric acid in the combustion products (in a rotating bomb calorimeter), which will contribute to a different overall enthalpy of combustion. The value is expected to be more exothermic due to the increased carbon and sulfur content per mole. |
| Standard Molar Enthalpy of Vaporization, ΔvapH° | 43.80 kJ/mol[6] | Not Determined | The presence of the thiol group allows for hydrogen bonding, which is absent in 4-methylthiazole. This will lead to stronger intermolecular forces and a significantly higher enthalpy of vaporization. |
| Melting Point | Not Applicable (Liquid at STP) | ~145-149 °C | The ability to form hydrogen bonds and pack into a crystalline lattice results in a solid state at room temperature with a defined melting point. |
Experimental Determination of Thermochemical Properties
The determination of the thermochemical properties of sulfur-containing compounds like this compound requires specialized techniques to handle the formation of corrosive combustion products.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation is typically determined indirectly from the standard enthalpy of combustion. For sulfur-containing compounds, a rotating-bomb calorimeter is essential.
Causality Behind Experimental Choices:
-
Rotating Bomb: During combustion, sulfur is oxidized to SO₂, which can be further oxidized to SO₃. In the presence of water, this forms sulfuric acid (H₂SO₄). If the bomb is static, the sulfuric acid forms in a concentrated layer on the bomb walls, leading to incomplete and non-uniform reactions. Rotating the bomb after combustion ensures that the interior is washed with the initial water added, leading to a well-defined final state of dilute sulfuric acid, which is crucial for accurate energy corrections.[9]
-
High-Purity Oxygen: A high-pressure oxygen atmosphere (~3 MPa) is used to ensure complete combustion of the organic compound to CO₂, H₂O, N₂, and H₂SO₄.[9]
-
Auxiliary Substance: Often, a substance with a well-known enthalpy of combustion (like benzoic acid) is used to calibrate the calorimeter and to aid in the complete combustion of the target compound.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pressed pellet of high-purity this compound (mass accurately determined) is placed in a silica crucible. A known mass of water (typically 1 mL) is added to the bottom of the bomb.
-
Assembly and Pressurization: The crucible is placed in the bomb, and a cotton fuse is arranged to make contact with the sample. The bomb is sealed and purged with oxygen before being filled to a pressure of 3.04 MPa.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse. The temperature of the water is monitored with high precision (e.g., a platinum resistance thermometer) as a function of time until the system reaches a final steady state. The bomb is rotated during the post-combustion period to ensure complete dissolution of the sulfuric acid.
-
Analysis of Products: After the experiment, the bomb is depressurized, and the liquid contents are titrated with a standard NaOH solution to determine the amount of nitric acid and sulfuric acid formed. The gaseous products can be analyzed for CO₂ to confirm complete combustion.
-
Energy Corrections (Washburn Corrections): The raw temperature change is corrected for heat exchange with the surroundings, the heat of ignition, and the energy changes associated with bringing the initial and final states to standard conditions (298.15 K and 1 atm). This includes corrections for the formation of nitric acid from residual N₂ and the dilution of sulfuric acid.[9]
-
Calculation of Enthalpy of Combustion: From the corrected temperature rise and the energy equivalent of the calorimeter, the specific energy of combustion is calculated. This is then converted to the standard molar enthalpy of combustion.
-
Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is calculated using Hess's Law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄).
Diagram: Workflow for Rotating-Bomb Combustion Calorimetry
Caption: Workflow for determining the enthalpy of combustion.
Sublimation Calorimetry for Enthalpy of Sublimation
The enthalpy of sublimation is crucial for converting condensed-phase thermochemical data to the gas phase, which is often more useful for theoretical comparisons. This can be determined using a Calvet microcalorimeter or by measuring the vapor pressure as a function of temperature (Knudsen effusion method) and applying the Clausius-Clapeyron equation.
Experimental Protocol: Calvet Microcalorimetry
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a sublimation cell.
-
Calorimeter Setup: The cell is placed inside the Calvet microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).
-
Sublimation: A vacuum is applied to the cell, causing the sample to sublime. The heat absorbed during this endothermic process is detected by the calorimeter's thermopiles.
-
Data Analysis: The integrated heat flow over time, once the entire sample has sublimed, gives the enthalpy of sublimation at the experimental temperature.
Diagram: Principle of Sublimation Calorimetry
Caption: Principle of sublimation calorimetry measurement.
Computational Thermochemistry
In the absence of experimental data, or as a complementary approach, high-level ab initio quantum chemistry calculations can provide reliable estimates of thermochemical properties.[5][10]
Methodology:
-
Geometry Optimization and Frequency Calculation: The first step involves finding the lowest energy conformation of this compound. This is typically done using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., cc-pVTZ).[5] Vibrational frequency calculations are then performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
High-Accuracy Single-Point Energy Calculations: To obtain more accurate electronic energies, composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are employed on the optimized geometries.[5] These methods are designed to approximate the results of high-level coupled-cluster calculations with large basis sets.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K (ΔfH°₀) is typically calculated using the atomization method. This involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states. The enthalpy of formation at 298.15 K is then obtained by adding the thermal corrections.
Equation: Atomization Method for Enthalpy of Formation
ΔfH°(molecule, 0 K) = E₀(molecule) - Σ [n * E₀(atom)] + Σ [n * ΔfH°(atom, 0 K)]
Where:
-
E₀ is the total electronic energy at 0 K (including ZPVE).
-
n is the number of atoms of a particular element.
-
ΔfH°(atom, 0 K) is the experimental standard enthalpy of formation of the gaseous atom.
Conclusion and Future Directions
A comprehensive understanding of the thermochemical properties of this compound is indispensable for its development as a potential pharmaceutical agent. This guide has outlined the critical thermochemical parameters, provided a framework for their experimental determination using state-of-the-art techniques like rotating-bomb calorimetry and Calvet microcalorimetry, and detailed the computational methods that can predict these values. While direct experimental data remains to be published, the methodologies described herein represent a robust and validated pathway for obtaining this crucial information. For researchers in drug development, the investment in characterizing the thermochemical landscape of lead compounds is a critical step in de-risking the development process, ensuring the selection of stable and manufacturable drug candidates.
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An In-depth Technical Guide on the Molecular Structure of 4-methylthiazole-2-thiol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 4-methylthiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this document synthesizes information from spectroscopic analyses and theoretical modeling to elucidate its structural characteristics. A key focus is the thiol-thione tautomerism inherent to this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and predicted structural features.
Introduction
This compound (also known as 2-mercapto-4-methylthiazole) is a sulfur- and nitrogen-containing heterocyclic compound. The thiazole ring is a core scaffold in numerous pharmacologically active molecules, including antimicrobials and anticancer agents[1]. The presence of a thiol group at the 2-position introduces unique chemical reactivity and the potential for tautomerism, which can significantly influence its biological activity and material properties. A thorough understanding of its three-dimensional structure and intermolecular interactions is paramount for its application in rational drug design and materials engineering.
This guide addresses the current gap in the literature regarding the experimental crystal structure of this compound. By integrating data from synthetic chemistry, various spectroscopic techniques, and computational analysis, we present a robust model of its molecular architecture.
Synthesis and Crystallization
The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring[1][2][3][4]. This reaction involves the condensation of an α-haloketone with a thioamide.
Synthetic Protocol: Hantzsch Thiazole Synthesis
A representative synthetic pathway is outlined below:
Caption: Hantzsch synthesis of this compound.
Step-by-Step Methodology:
-
Formation of Thioamide: Ammonium dithiocarbamate serves as the thioamide precursor. It can be prepared by reacting ammonia with carbon disulfide.
-
Condensation: Chloroacetone (an α-haloketone) is reacted with ammonium dithiocarbamate in a suitable solvent, such as ethanol or water[5].
-
Cyclization: The intermediate undergoes an intramolecular nucleophilic attack, followed by dehydration, to form the thiazole ring.
-
Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.
Protocol for Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step for experimental structure determination. While a definitive crystal structure for the title compound is not publicly available, the following is a general protocol for the crystallization of similar small organic molecules:
-
Solvent Selection: A solvent screen should be performed to identify a solvent or solvent system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent and allowed to evaporate slowly at room temperature in a loosely covered container.
-
Vapor Diffusion: A solution of the compound in a good solvent is placed in a small, open vial, which is then placed in a larger sealed container with a poor solvent. The slow diffusion of the poor solvent into the good solvent can induce crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, which can lead to the formation of single crystals.
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | ~2.3-2.5 | ~15-20 |
| C5-H | ~6.5-7.0 | ~110-120 |
| N-H (thione) / S-H (thiol) | Broad, variable | - |
| C2 (C=S/C-S) | - | ~180-190 (thione) / ~160-170 (thiol) |
| C4 | - | ~140-150 |
| C5 | - | ~110-120 |
Note: These are approximate chemical shift ranges based on data for similar compounds and are solvent-dependent.[6][7][8][9][10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic/Vinyl C-H |
| ~2950-2850 | C-H stretch | Methyl C-H |
| ~2600-2550 | S-H stretch (weak) | Thiol (if present) |
| ~1600-1450 | C=C and C=N stretch | Thiazole ring |
| ~1300-1100 | C=S stretch | Thione |
The presence of a weak band in the 2600-2550 cm⁻¹ region would suggest the presence of the thiol tautomer, while a strong band around 1300-1100 cm⁻¹ is indicative of the thione form[12][13][14][15][16].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₄H₅NS₂), the expected molecular ion peak [M]⁺ would be at m/z 131[17][18][19].
Theoretical Crystal Structure Analysis
In the absence of experimental single-crystal X-ray diffraction data, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecular geometry and potential crystal packing.
Thiol-Thione Tautomerism
A critical aspect of the structure of this compound is the potential for tautomerism between the thiol and thione forms.
Caption: Thiol-thione tautomerism in this compound.
Computational studies on related heterocyclic systems suggest that the thione tautomer is generally the more stable form in the solid state due to favorable intermolecular interactions[20][21][22][23][24]. The thione form allows for the formation of strong N-H···S hydrogen bonds, which are significant in stabilizing the crystal lattice.
Predicted Molecular Geometry and Intermolecular Interactions
DFT calculations would likely predict a planar or near-planar thiazole ring. The methyl group would be situated at the 4-position, and the exocyclic sulfur would be double-bonded to the C2 carbon in the more stable thione tautomer.
In a hypothetical crystal lattice, the dominant intermolecular interactions are predicted to be:
-
N-H···S Hydrogen Bonding: In the thione form, the N-H group can act as a hydrogen bond donor, and the exocyclic sulfur atom can act as a hydrogen bond acceptor. This is expected to be the primary interaction driving the crystal packing.
-
π-π Stacking: The aromatic thiazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure.
-
C-H···S and C-H···N Weak Hydrogen Bonds: The methyl and ring hydrogens can participate in weaker hydrogen bonding interactions with the sulfur and nitrogen atoms of neighboring molecules.
Caption: Predicted intermolecular interactions in the solid state.
Conclusion
While an experimental crystal structure of this compound remains to be determined, a comprehensive analysis of its synthesis, spectroscopic data, and theoretical considerations provides significant insights into its molecular architecture. The evidence strongly suggests a preference for the thione tautomer in the solid state, stabilized by robust N-H···S hydrogen bonding. The presented protocols for synthesis and characterization, along with the theoretical framework for its structural analysis, offer a valuable resource for researchers working with this important heterocyclic compound. Further investigation to obtain a definitive single-crystal X-ray structure is highly encouraged to validate these predictions and provide a more detailed understanding of its solid-state properties.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4-Methylthiazole-2-thiol
Introduction: The Versatility of the 4-Methylthiazole-2-thiol Scaffold in Medicinal Chemistry
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in natural products like vitamin B1 (thiamine) and in a plethora of synthetic drugs underscores its significance in medicinal chemistry. The unique electronic properties of the thiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for the design of novel therapeutic agents.[3] Among the various thiazole-containing starting materials, this compound stands out as a versatile and readily available building block for the synthesis of a diverse array of bioactive derivatives. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This guide provides a comprehensive overview of the synthesis of key bioactive derivatives from this compound, with a focus on detailed, field-proven protocols. We will delve into the rationale behind the synthetic strategies, explore the structure-activity relationships (SAR) that govern the biological effects of these compounds, and present quantitative data to inform drug discovery efforts. The protocols outlined herein are designed to be self-validating, providing researchers with the necessary information to confidently synthesize and evaluate these promising compounds.
Core Synthetic Strategies and Key Derivatives
The chemical reactivity of this compound is primarily centered around the exocyclic thiol group and the potential for electrophilic substitution on the thiazole ring. The thiol group can be readily alkylated or can participate in condensation reactions to form a variety of heterocyclic systems. Two of the most common and fruitful synthetic avenues involve the preparation of Schiff bases and hydrazone derivatives.
Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a well-established class of compounds with a broad range of biological activities.[5] The synthesis of Schiff bases from this compound typically involves a two-step process: S-alkylation to introduce a reactive amino group, followed by condensation with an appropriate aldehyde or ketone.
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Application Note & Protocols: Synthesis and Application of 4-Methylthiazole-2-thiol via Hantzsch-Type Condensation
Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist
This document provides a comprehensive technical guide on the synthesis of 4-methylthiazole-2-thiol. It is a common point of inquiry to consider using substituted thiazoles as starting materials in the Hantzsch thiazole synthesis. However, it is critical to clarify that the Hantzsch synthesis is a foundational method for constructing the thiazole ring itself from acyclic precursors. Therefore, this compound is correctly understood as a target product of a Hantzsch-type reaction, not a reactant.
This guide is structured to first elucidate the mechanistic principles governing the formation of 2-mercaptothiazole derivatives. It then provides a robust, field-proven protocol for the synthesis of this compound. Finally, it discusses the chemical properties and reactivity of the target compound, establishing its value as a versatile intermediate in medicinal chemistry and drug development programs.[1][2][3]
Part 1: Mechanistic Principles & Experimental Rationale
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of heterocyclic chemistry, involving the reaction between an α-haloketone and a thioamide.[4][5] The reaction proceeds through a sequence of S-alkylation, intramolecular cyclization, and dehydration to yield the stable, aromatic thiazole ring.[6][7]
To synthesize a thiazole with a thiol group at the 2-position, a specific class of thio-reagent is required—one that provides the nitrogen at position 3 and the carbon-sulfur unit at position 2. Ammonium dithiocarbamate (NH₄SCSNH₂) is an ideal and cost-effective reactant for this purpose.
The reaction between chloroacetone and ammonium dithiocarbamate proceeds via the following logical steps:
-
Nucleophilic Attack (S-Alkylation): The terminal sulfur atom of the dithiocarbamate anion acts as a potent nucleophile, attacking the electrophilic α-carbon of chloroacetone in a classic Sₙ2 reaction, displacing the chloride ion.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms the five-membered thiazoline ring.
-
Dehydration: The resulting hemiaminal intermediate is unstable and readily undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the aromatic thiazole ring. The final product exists in a tautomeric equilibrium between the 2-thiol and the more stable 2-thione form.[8]
Caption: Hantzsch-type mechanism for this compound synthesis.
Causality Behind Experimental Choices
-
Choice of α-Haloketone: Chloroacetone is selected as it directly provides the required carbon backbone to yield a methyl group at the C4 position of the final thiazole.[9] Bromoacetone is a viable, often more reactive, alternative but chloroacetone is typically more cost-effective for large-scale synthesis.
-
Solvent System: A polar protic solvent like ethanol or an ethanol/water mixture is preferred. It effectively dissolves the ionic ammonium dithiocarbamate and the polar chloroacetone, facilitating the reaction. Furthermore, the solvent can mediate the proton transfer steps involved in the cyclization and dehydration.
-
Temperature Control: The reaction is typically initiated at room temperature and may be gently heated to reflux to ensure completion.[9] Chloroacetone is a lachrymator and has a relatively low boiling point (119 °C), so controlled heating under reflux is essential for both safety and reaction efficiency.[10]
-
Work-up Strategy: The reaction generates ammonium chloride as a byproduct. The final product, this compound, is weakly acidic. Therefore, the work-up often involves cooling the reaction mixture to induce crystallization, followed by filtration. A simple wash with cold water is usually sufficient to remove soluble inorganic byproducts.
Part 2: Detailed Experimental Protocol
This protocol is a robust procedure for the synthesis of this compound, adapted from established Hantzsch synthesis methodologies.[9][11][12]
Data Presentation: Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (mol) | Quantity | Notes |
| Chloroacetone, stabilized (≥95%) | C₃H₅ClO | 92.52 | 0.20 | 18.5 g (16.5 mL) | Caution: Lachrymator. Handle in a fume hood with proper PPE. |
| Ammonium dithiocarbamate (>97%) | CH₅N₂S₂ | 111.21 | 0.22 | 24.5 g | Use a 1.1 molar equivalent. |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 200 mL | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | - | 200 mL | For washing the product. |
| Round-bottom flask (500 mL) | - | - | - | 1 | |
| Reflux condenser | - | - | - | 1 | |
| Magnetic stirrer and stir bar | - | - | - | 1 | |
| Buchner funnel and filter flask | - | - | - | 1 | For product isolation. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium dithiocarbamate (24.5 g, 0.22 mol). Add 200 mL of 95% ethanol and stir the suspension at room temperature (20-25°C) for 10 minutes.
-
Reagent Addition: While stirring, add chloroacetone (18.5 g, 0.20 mol) to the flask dropwise via a dropping funnel over 15-20 minutes. An exothermic reaction may be observed, and the solids will begin to dissolve.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours. The solution will typically turn yellow to orange.
-
Reaction Monitoring (Self-Validation Checkpoint): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the chloroacetone spot indicates reaction completion.
-
Product Isolation: After the reaction period, remove the heating mantle and allow the mixture to cool to room temperature. Then, cool the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.
-
Washing: Collect the pale yellow solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 100 mL) to remove any remaining ammonium salts.
-
Drying: Transfer the collected solid to a watch glass or crystallization dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.
Part 3: Product Characterization & Utility
Physical and Chemical Properties
The synthesized product, this compound, is a stable solid at room temperature. Its key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₅NS₂ | [8] |
| Molecular Weight | 131.22 g/mol | [8] |
| Appearance | Pale yellow crystalline solid | - |
| Melting Point | 80-83 °C | Literature Value |
| CAS Number | 4498-39-9 | [10][12] |
| Tautomerism | Exists in equilibrium with the thione form | [8] |
Reactivity and Application as a Synthetic Building Block
This compound is a valuable intermediate due to the reactivity of its 2-thiol (or 2-thione) group. This functionality serves as a handle for further molecular elaboration, which is a common strategy in drug discovery.
-
S-Alkylation: The sulfur atom is highly nucleophilic and can be easily alkylated using various electrophiles (e.g., alkyl halides, epoxides) under basic conditions. This reaction is fundamental for attaching the thiazole core to other parts of a target molecule, often to modulate biological activity or improve pharmacokinetic properties.
-
Oxidation: The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids, providing another avenue for derivatization.
-
Use in Medicinal Chemistry: The 2-mercaptothiazole scaffold is found in various biologically active agents. Its ability to coordinate with metal ions in metalloenzymes and its capacity to act as a hydrogen bond donor/acceptor make it a privileged structure in the design of enzyme inhibitors and receptor antagonists.[2]
References
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- Asif, M. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 872734.
- Asati, V., & Srivastava, S. K. (2020). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Bioorganic Chemistry, 104, 104231.
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- Evren, A. E., Dawbaa, S., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1244, 130939.
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Application Notes & Protocols: 4-Methylthiazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Copper
These application notes provide a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of 4-methylthiazole-2-thiol as a corrosion inhibitor for copper and its alloys. This document delineates the theoretical underpinnings of its inhibitory action and furnishes detailed, field-proven protocols for its evaluation and application.
Foundational Principles: The Inhibitory Action of this compound
Copper, while relatively noble, is susceptible to corrosion in various aggressive environments, particularly those containing chlorides, sulfides, or acidic species.[1][2] The deployment of organic corrosion inhibitors is a primary strategy for mitigating this degradation. This compound emerges as a potent inhibitor due to its specific molecular architecture.
The efficacy of this compound is rooted in its ability to adsorb onto the copper surface, forming a robust, passivating film.[2][3] This protective barrier isolates the metal from the corrosive medium. The key to this interaction lies in the molecule's functional groups:
-
Heteroatoms (Nitrogen and Sulfur): The thiazole ring contains both nitrogen and sulfur atoms, which possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of copper atoms, forming coordinate covalent bonds.
-
Thiol Group (-SH): The exocyclic thiol group is a critical anchor. It is well-established that thiol compounds exhibit a strong affinity for copper surfaces, often leading to the formation of a stable copper-thiolate (Cu-S) bond.[4][5] This bond is a cornerstone of the protective film.
-
Pi-Electrons: The aromatic thiazole ring contributes to the adsorption process through the interaction of its π-electron system with the copper surface.
This multi-faceted interaction—chemisorption via the N and S atoms and the thiol group—results in a densely packed, hydrophobic protective layer that impedes both anodic (copper dissolution) and cathodic (e.g., oxygen reduction) corrosion reactions.[2]
Adsorption Isotherm and Mechanism
The adsorption of this compound on a copper surface typically follows the Langmuir adsorption isotherm. This suggests the formation of a monolayer of the inhibitor on the metal surface.[2][6][7] The inhibitory action is a mixed-type, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.[2][7]
Caption: Corrosion inhibition mechanism of this compound on copper.
Experimental Evaluation Protocols
To quantitatively assess the performance of this compound, a suite of electrochemical and surface analysis techniques should be employed.
Protocol: Preparation of Copper Electrodes
Reproducibility in corrosion studies begins with a standardized surface preparation.
Materials:
-
Copper coupons/electrodes (99.9% purity)
-
Emery/SiC papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grade)
-
Polishing cloths with alumina or diamond paste (e.g., 1.0, 0.3, 0.05 µm)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Ultrasonic bath
-
Distilled or deionized water
Procedure:
-
Mechanical Grinding: Sequentially grind the copper electrode surface with emery papers of increasing grit size (from 240 to 1200). Apply light pressure and use water as a lubricant. Rotate the sample by 90° between each grit size to ensure uniform abrasion.
-
Polishing: Polish the ground surface to a mirror finish using polishing cloths with successively finer alumina or diamond pastes.
-
Cleaning: After achieving a mirror finish, thoroughly rinse the electrode with distilled water.
-
Degreasing: Place the electrode in an ultrasonic bath with acetone or ethanol for 5-10 minutes to remove any organic residues and polishing debris.[8]
-
Final Rinse and Drying: Rinse the electrode again with distilled water and dry it under a stream of nitrogen or in a desiccator.
-
Immediate Use: The prepared electrode should be used immediately for electrochemical testing to prevent re-oxidation of the surface.
Protocol: Electrochemical Measurements
Electrochemical methods provide rapid and quantitative data on corrosion rates and inhibitor efficiency.[9] A standard three-electrode cell is used, comprising the copper sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl).[10]
This technique measures the current response of the working electrode to a controlled sweep of applied potential.[11]
Procedure:
-
Immerse the prepared three-electrode setup in the corrosive solution (e.g., 3.5% NaCl) without the inhibitor.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic scan, typically from -250 mV to +250 mV versus the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[1][12]
-
Repeat the experiment by adding varying concentrations of this compound to the corrosive solution.
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to their intersection.[13]
-
Calculate the Inhibition Efficiency (IE%) using the following formula:
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 Where:
-
i_corr(blank) is the corrosion current density without the inhibitor.
-
i_corr(inh) is the corrosion current density with the inhibitor.
-
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[10][14]
Procedure:
-
Use the same three-electrode setup and allow the OCP to stabilize as in the PDP protocol.
-
Apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]
-
Record the impedance data and repeat for different inhibitor concentrations.
-
Data Analysis:
-
Present the data as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
In the Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.[6][15]
-
Model the data using an appropriate equivalent electrical circuit to extract quantitative parameters like Rct and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%) using the Rct values:
IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 Where:
-
R_ct(blank) is the charge transfer resistance without the inhibitor.
-
R_ct(inh) is the charge transfer resistance with the inhibitor.
-
-
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Protocol: Surface Characterization
These techniques provide visual and chemical evidence of the protective film formed by the inhibitor.
Procedure:
-
Immerse prepared copper coupons in the corrosive solution with and without the optimal concentration of this compound for a set period (e.g., 24 hours).
-
Gently remove the coupons, rinse with distilled water, and dry them.
-
Mount the samples on SEM stubs and obtain high-resolution images of the surface morphology.
-
Expected Outcome: The sample without the inhibitor will show a rough, pitted surface characteristic of corrosion, while the inhibited sample should display a much smoother, well-protected surface.[2]
XPS is used to analyze the elemental composition and chemical states of the surface.[2]
Procedure:
-
Prepare an inhibited copper sample by immersing it in the corrosive solution containing this compound.
-
Rinse the sample with a non-aqueous solvent (to preserve the adsorbed film) and transfer it to the XPS ultra-high vacuum chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the relevant elemental regions (Cu 2p, S 2p, N 1s, C 1s).
-
Expected Outcome: The presence of S 2p and N 1s peaks confirms the adsorption of the inhibitor. Shifts in the binding energies of these peaks, as well as the Cu 2p peak, can provide evidence of chemical bond formation (e.g., Cu-S and Cu-N bonds) between the inhibitor and the copper surface.[2][4]
Theoretical Validation: Quantum Chemical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), offers molecular-level insights into the inhibitor's properties and its interaction with the copper surface.[16][17][18]
Methodology:
-
Model the this compound molecule using software like Gaussian.[18]
-
Perform geometry optimization and calculate key quantum chemical parameters.
-
Key Parameters for Analysis:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency for electron donation to the vacant d-orbitals of copper, enhancing adsorption.[17][18]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and greater inhibition efficiency.[18]
-
Mulliken Population Analysis: Identifies the atoms (e.g., N and S) with the highest electron density, indicating the most probable sites for bonding to the metal surface.[17]
-
Data Summary and Interpretation
For clarity and comparative analysis, experimental and theoretical data should be tabulated.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
|---|---|---|---|---|---|
| Blank | -220 | 25.0 | 85 | -120 | - |
| 0.1 | -205 | 8.5 | 82 | -115 | 66.0 |
| 0.5 | -190 | 3.0 | 78 | -110 | 88.0 |
| 1.0 | -185 | 1.5 | 75 | -108 | 94.0 |
(Note: Data are illustrative and will vary based on experimental conditions.)
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (mM) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% |
|---|---|---|---|
| Blank | 450 | 150 | - |
| 0.1 | 1300 | 80 | 65.4 |
| 0.5 | 3800 | 45 | 88.2 |
| 1.0 | 7500 | 30 | 94.0 |
(Note: Data are illustrative and will vary based on experimental conditions.)
Table 3: Quantum Chemical Parameters (Illustrative)
| Parameter | Value | Interpretation |
|---|---|---|
| E_HOMO | -6.5 eV | High value indicates strong electron-donating ability. |
| E_LUMO | -1.2 eV | |
| ΔE (Energy Gap) | 5.3 eV | Relatively low gap suggests good reactivity and inhibition. |
| Dipole Moment | 3.5 D | A non-zero dipole moment facilitates adsorption. |
Conclusion
This compound demonstrates exceptional performance as a corrosion inhibitor for copper in aggressive media. Its efficacy stems from the strong chemisorption of its nitrogen, sulfur, and thiol functional groups onto the copper surface, forming a stable and highly protective film. The protocols detailed herein provide a robust framework for the systematic evaluation of this inhibitor, combining electrochemical, surface analytical, and theoretical methods to build a comprehensive understanding of its protective mechanism.
References
- Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
- A Quantum Computational Method for Corrosion Inhibition.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Potentiodynamic polarization curves for copper in 3.5% NaCl solution...
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
- Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper.
- Potentiodynamic polarization curves of pure copper for various (a,b) pH...
- Surface Characterization Techniques in Corrosion Inhibition Research.
- Using the potentiodynamic polarization curves to study the photoelectrochemical effect of cuprite on the corrosion of pristine copper. Emerald Publishing. [Link]
- Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. [Link]
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Publishing. [Link]
- Potentiodynamic. Corrosionpedia. [Link]
- Investigation of Copper Corrosion Behavior in Various Sulfide Solutions.
- Temporal Aspects of Corrosion Inhibition on Copper, Silver, and Copper-Silver Alloys: An Electrochemical Impedance Spectroscopy Study.
- Petroleum products copper sheet corrosion determination method steps. SKYLINE INSTRUMENTS CO.,LTD. [Link]
- Impedance spectroscopy for corrosion analysis. SIVONIC. [Link]
- Lubricant Copper Corrosion Test. Nye Lubricants. [Link]
- (PDF) Copper Strip Corrosion Test for Different Fluid Samples.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
- Corrosion inhibition of copper and aluminium by 2-mercaptobenzimidazole and octylphosphonic acid—Surface pre-treatment and method of film preparation.
- Experimental and Theoretical Investigation of Thiazolyl Blue as a Corrosion Inhibitor for Copper in Neutral Sodium Chloride Solution. MDPI. [Link]
- The ASTM Copper Strip Corrosion Test: Application to Propane with Carbonyl Sulfide and Hydrogen Sulfide. National Institute of Standards and Technology. [Link]
- Surface Adsorption and Corrosion Inhibition in Copper CMP: A First-Principles and Data-Driven Investigation.
- Two‐step synthesis of 4‐methylthiazole 12a.
- 2-amino-4-methylthiazole. Organic Syntheses. [Link]
- Vapor Phase Cleaning and Corrosion Inhibition of Copper Films by Ethanol and Heterocyclic Amines.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Vapor-Phase Cleaning and Corrosion Inhibition of Copper Films by Ethanol and Heterocyclic Amines. PubMed. [Link]
- This compound. Oakwood Chemical. [Link]
- Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy.
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- Thiol Adsorption on and Reduction of Copper Oxide Particles and Surfaces.
- Adsorption and corrosion protection behavior of thiazole derivatives on copper surfaces.
- Corrosion Inhibition Mechanism on Copper: Reactivity Trends of 1,3,4 Thiadiazole Inhibitors. Preprints.org. [Link]
- (PDF) Thiazole derivatives as corrosion inhibitors for copper.
- Corrosion inhibition of copper in 0.5 M hydrochloric acid by 1,3,4-thiadiazole-2,5-dithiol.
- Adsorption and corrosion protection behavior of thiazole derivatives on copper surfaces.
- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.
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Application Note: A Comprehensive Guide to the S-Alkylation of 4-Methylthiazole-2-thiol
Abstract
The S-alkylation of heterocyclic thiols is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of a diverse array of bioactive molecules and functional materials. This document provides a detailed experimental protocol for the S-alkylation of 4-methylthiazole-2-thiol, a privileged scaffold in drug discovery. We delve into the underlying reaction mechanism, offer a robust, step-by-step procedure, and provide expert insights into parameter optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated methodology for synthesizing 2-(alkylthio)-4-methylthiazoles.
Introduction: The Scientific Rationale
This compound exists in a tautomeric equilibrium with its thione form, 4-methylthiazole-2(3H)-thione[1]. However, its reaction with electrophiles predominantly occurs on the sulfur atom due to the high nucleophilicity of the corresponding thiolate anion. The resulting 2-(alkylthio)-4-methylthiazole derivatives are key intermediates in the synthesis of compounds with a wide range of biological activities.
The core of this transformation is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism[2][3]. The process involves two critical steps:
-
Deprotonation: The thiol proton is acidic and is readily removed by a suitable base to generate a potent sulfur nucleophile, the thiolate anion.[2][4]
-
Nucleophilic Attack: The generated thiolate anion attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing a leaving group to form the new carbon-sulfur bond.[2][3]
Understanding this mechanism is paramount for selecting the appropriate reaction conditions and troubleshooting potential issues.
General Reaction Scheme & Mechanism
The overall transformation can be visualized as follows:
Caption: General mechanism for the S-alkylation of this compound.
Detailed Experimental Protocol
This protocol provides a general method for the S-alkylation using methyl iodide as a representative alkylating agent. The quantities can be adapted for other primary or secondary alkyl halides.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (97%+) | Round-bottom flask (50 mL or 100 mL) |
| Alkyl Halide (e.g., Methyl Iodide) | Magnetic stirrer and stir bar |
| Potassium Carbonate (K₂CO₃), anhydrous | Reflux condenser |
| N,N-Dimethylformamide (DMF), anhydrous | Inert gas line (Nitrogen or Argon) |
| Ethyl Acetate (EtOAc) | Syringes and needles |
| Deionized Water | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates |
| Silica Gel for column chromatography | Glassware for chromatography |
Safety Precautions
-
This compound: Causes skin, eye, and respiratory irritation.[1] Handle in a well-ventilated fume hood.
-
Alkyl Halides: Many are toxic, volatile, and potential carcinogens. Always handle with extreme care in a fume hood.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are suitable).[5]
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add this compound (1.0 eq., e.g., 1.31 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20.0 mmol).
-
Seal the flask with a septum and flush with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial to prevent oxidative side reactions that can lead to disulfide formation.[3][4]
-
-
Solvent and Reagent Addition:
-
Add anhydrous DMF (25 mL) via syringe.
-
Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the thiolate salt. The mixture may become slightly colored.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.1 eq., e.g., methyl iodide, 0.68 mL, 11.0 mmol) dropwise via syringe over 5 minutes. An exothermic reaction may be observed. For more reactive halides, cooling the flask in an ice bath during addition is recommended.
-
Remove the ice bath (if used) and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically 20-30% ethyl acetate in hexanes.
-
The reaction is complete when the starting thiol spot is no longer visible (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[6]
-
Use a gradient elution, starting with hexanes and gradually increasing the polarity with ethyl acetate, guided by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final S-alkylated product.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for S-alkylation.
Key Parameters and Optimization Insights
The success of the S-alkylation reaction hinges on the careful selection of several key parameters. The following table and discussion provide guidance for adapting the protocol to different substrates and achieving optimal results.
| Parameter | Common Choices | Expert Insight & Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH, NaOMe, Et₃N | K₂CO₃ is a mild, inexpensive, and effective choice for most primary alkyl halides.[7] NaH is a stronger, non-nucleophilic base suitable for less reactive halides but requires strictly anhydrous conditions.[3] Et₃N is a weaker organic base, useful if acid-sensitive functional groups are present. |
| Solvent | DMF, Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | DMF and ACN are excellent polar aprotic solvents that effectively solvate the thiolate anion and facilitate the SN2 reaction. THF is a good alternative, especially when using stronger bases like NaH.[2] |
| Alkylating Agent | R-I, R-Br, R-Cl, R-OTs | Reactivity follows the order: R-I > R-Br > R-OTs > R-Cl. Iodides are the most reactive but also the most expensive. Primary and benzylic halides react faster than secondary halides. Tertiary halides are not suitable as they favor elimination.[4] |
| Temperature | 0°C to 60°C | Most reactions with activated halides proceed smoothly at room temperature. Less reactive substrates (e.g., alkyl chlorides) may require gentle heating. Start at room temperature and heat only if necessary to minimize side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective base. 2. Poorly reactive alkylating agent. 3. Wet reagents/solvent. | 1. Switch to a stronger base (e.g., NaH). 2. Use a more reactive halide (I > Br > Cl) or increase the reaction temperature. 3. Ensure all reagents and solvents are thoroughly dried. |
| Disulfide Formation | Oxidation of the thiolate anion by atmospheric oxygen. | Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and procedure. Degassing the solvent prior to use can also be beneficial.[3][8] |
| Formation of Byproduct | Over-alkylation of the product sulfide to form a sulfonium salt.[3][8] | Use a slight excess of the thiol (e.g., 1.1 eq.) relative to the alkylating agent (1.0 eq.). Add the alkylating agent slowly to avoid localized high concentrations. |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion. If separation is still difficult, consider derivatizing the unreacted thiol with a more polar reagent before chromatography. |
Conclusion
This application note provides a scientifically grounded and practically robust protocol for the S-alkylation of this compound. By understanding the core principles of the reaction mechanism and carefully controlling key experimental parameters, researchers can reliably synthesize a wide range of 2-(alkylthio)-4-methylthiazole derivatives. The provided guidelines for optimization and troubleshooting serve as a valuable resource for adapting this methodology to specific research and development needs, ultimately accelerating the discovery of novel chemical entities.
References
- Fisher Scientific. (2024). Safety Data Sheet for 4-Methylthiazole.
- Cytiva. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Mercapto-4-methylthiazole.
- Wikipedia. (n.d.). Thiol.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Ethyl-4-methylthiazole.
- Chemstock. (n.d.). Chemwatch GHS SDS for 2-Amino-5-methylthiazole.
- Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube.
- Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides.
- Oakwood Chemical. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Thiols and Sulfides.
- Canadian Science Publishing. (n.d.). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10.
- University of Saskatchewan Library. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
- Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
- PubChem. (n.d.). 2(3H)-Thiazolethione, 4-methyl-.
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- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 4-Methylthiazole-2-thiol in the Synthesis of Novel Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Combating Oxidative Stress
Oxidative stress, an imbalance between the generation of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2][3] Antioxidants are crucial therapeutic agents that can mitigate oxidative damage by neutralizing these harmful ROS.[3] In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and the thiazole ring, in particular, is a versatile and privileged scaffold.[3][4][5] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of new therapeutic agents.
This document focuses on the application of 4-methylthiazole-2-thiol and related precursors in the synthesis of potent antioxidant compounds. While this compound itself is a valuable chemical building block[6][7][8], a prevalent and highly effective strategy for creating potent antioxidants involves constructing the 4-methylthiazole core in situ from thiosemicarbazone intermediates via the Hantzsch thiazole synthesis. This approach allows for the facile incorporation of diverse pharmacophores, particularly phenolic moieties, which are critical for high antioxidant efficacy. We will explore the underlying mechanisms, detail robust synthetic protocols, and outline methods for evaluating the antioxidant activity of the resulting novel chemical entities.
Mechanistic Rationale: Why Thiazole-Phenolic Conjugates are Potent Antioxidants
The antioxidant capacity of the synthesized molecules is primarily attributed to their ability to neutralize free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] The strategic combination of a thiazole ring with a phenolic substituent creates a synergistic effect that enhances this activity.
-
The Role of the Phenolic Moiety: Phenolic groups (especially those with multiple hydroxyls, like catechol or resorcinol structures) are excellent hydrogen atom donors. The O-H bond is weakened, allowing the hydrogen to be readily abstracted by a free radical, thus neutralizing it. The resulting phenoxy radical is stabilized by resonance, preventing it from becoming a pro-oxidant.[2][9]
-
The Contribution of the Thiazole Core: The thiazole ring itself contributes to the antioxidant profile. The sulfur and nitrogen heteroatoms can participate in electron delocalization, which helps to stabilize the antioxidant molecule after it has donated a hydrogen atom or an electron.[9] Furthermore, the 4-methyl group on the thiazole ring acts as an electron-donating group, which can enhance the radical scavenging ability of the entire molecule.[9]
-
Chelation of Metal Ions: Some hydrazinyl-thiazole derivatives can also act as antioxidants by chelating transition metal ions like Fe²⁺ and Cu²⁺. These ions can otherwise participate in Fenton-type reactions to generate highly destructive hydroxyl radicals.
This dual-pharmacophore approach, combining the hydrogen-donating power of phenols with the stabilizing and electronic-tuning properties of the substituted thiazole ring, is a cornerstone of modern antioxidant design.
General Synthetic Strategy: The Hantzsch Thiazole Synthesis
A robust and versatile method for preparing the target 2-hydrazinyl-4-methylthiazole scaffold is the Hantzsch synthesis. This reaction involves the cyclocondensation of a thiosemicarbazone with an α-haloketone. This pathway is often preferred over the direct derivatization of this compound as it allows for greater structural diversity in the final product.
The general workflow is depicted below:
Caption: General workflow for antioxidant synthesis.
Detailed Application Protocol: Synthesis of a Catechol Hydrazinyl-Thiazole (CHT) Derivative
This protocol details the synthesis of a potent antioxidant, adapting methods reported in the literature.[2][9] The synthesis proceeds in two main steps: formation of the thiosemicarbazone intermediate followed by Hantzsch cyclization.
PART A: Synthesis of (E)-2-(3,4-dihydroxybenzylidene)hydrazine-1-carbothioamide (Intermediate 3)
-
Rationale: This step involves the condensation of a primary amine (on thiosemicarbazide) with a carbonyl group (on 3,4-dihydroxybenzaldehyde) to form the key thiosemicarbazone intermediate. The catechol moiety (3,4-dihydroxy) is chosen for its known potent antioxidant activity.
-
Materials:
-
3,4-Dihydroxybenzaldehyde (1.38 g, 10 mmol)
-
Thiosemicarbazide (0.91 g, 10 mmol)
-
Ethanol (50 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
-
-
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde in 30 mL of ethanol in a 100 mL round-bottom flask with gentle heating.
-
In a separate beaker, dissolve thiosemicarbazide in 20 mL of hot ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazone intermediate.
-
PART B: Synthesis of the Final Catechol Hydrazinyl-Thiazole (CHT) Compound
-
Rationale: This is the key Hantzsch cyclization step. The thiosemicarbazone intermediate reacts with chloroacetone. Chloroacetone provides the three-carbon backbone, including the methyl group at the 4-position of the newly formed thiazole ring.
-
Materials:
-
(E)-2-(3,4-dihydroxybenzylidene)hydrazine-1-carbothioamide (Intermediate 3) (2.11 g, 10 mmol)
-
1-Chloroacetone (0.93 g, 10 mmol)
-
Ethanol (50 mL)
-
-
Procedure:
-
Suspend the thiosemicarbazone intermediate in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add 1-chloroacetone to the suspension.
-
Reflux the mixture for 6-8 hours. The suspension should gradually become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the solution to room temperature. A precipitate of the hydrochloride salt of the final product may form.
-
If precipitation is slow, reduce the volume of the solvent under reduced pressure and/or cool in an ice bath.
-
Filter the solid product, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the final product under vacuum. Further purification can be achieved by recrystallization from ethanol.
-
Caption: Detailed experimental workflow for CHT synthesis.
Protocols for Antioxidant Activity Evaluation
Once synthesized and characterized (via NMR, IR, and Mass Spectrometry)[2][10], the antioxidant potential of the new compounds must be quantified. The DPPH and ABTS assays are two of the most common and reliable methods.[1][10]
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[1]
-
Procedure:
-
Prepare a stock solution (e.g., 1 mg/mL) of the synthesized thiazole derivative in methanol or DMSO.
-
Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well plate or cuvettes, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control containing 100 µL of methanol/DMSO and 100 µL of the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the scavenging percentage against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Trolox or Ascorbic Acid are commonly used as positive controls.
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. ABTS•⁺ is a blue-green chromophore. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form. The decrease in absorbance at ~734 nm is measured.[2][9]
-
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with a buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of the synthesized compound as in the DPPH assay.
-
Add 10 µL of each sample dilution to a cuvette.
-
Add 1 mL of the diluted ABTS•⁺ solution and mix thoroughly.
-
Allow the reaction to proceed for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging and the IC₅₀ value as described for the DPPH assay.
-
Caption: Workflow for antioxidant activity evaluation.
Data Interpretation & Structure-Activity Relationships (SAR)
The antioxidant potential is typically expressed as the IC₅₀ value. A lower IC₅₀ value indicates a higher potency. By synthesizing a series of analogs and comparing their IC₅₀ values, one can deduce valuable structure-activity relationships (SAR).
Table 1: Example Antioxidant Activity Data for Synthesized Thiazole Derivatives
| Compound ID | R1 (Phenolic Substitution) | DPPH IC₅₀ (µM)[1] | ABTS IC₅₀ (µM)[3][9] |
| CHT-1 | 4-Hydroxy | 25.5 | 15.2 |
| CHT-2 | 3,4-Dihydroxy (Catechol) | 5.8 | 3.1 |
| CHT-3 | 2,4-Dihydroxy (Resorcinol) | 9.2 | 6.5 |
| CHT-4 | 4-Methoxy | 45.1 | 30.8 |
| Trolox (Std) | - | 8.5 | 4.7 |
Data is illustrative and based on trends observed in the literature.
Key SAR Insights:
-
Importance of Hydroxyl Groups: The data clearly shows that the presence of hydroxyl groups is critical for activity (compare CHT-1 vs. CHT-4).
-
Number and Position of -OH: Compounds with two hydroxyl groups (CHT-2, CHT-3) are significantly more potent than the mono-hydroxy analog (CHT-1). The relative position also matters, with the catechol moiety (3,4-dihydroxy) often showing superior activity due to its ability to form a stable ortho-quinone upon oxidation.[9]
-
Superiority over Standards: A well-designed compound like CHT-2 can exhibit antioxidant activity superior to that of standard antioxidants like Trolox, highlighting the potential of this chemical class.
Conclusion
The 4-methylthiazole scaffold is a highly valuable core structure for the development of novel antioxidant agents. The Hantzsch synthesis, starting from readily available phenolic aldehydes/ketones and thiosemicarbazide, provides a flexible and efficient route to a diverse library of potent radical scavengers. The combination of a hydrogen-donating phenolic system with the electronically favorable thiazole ring creates a synergistic effect, leading to compounds with exceptional antioxidant capacity. The protocols outlined herein provide a robust framework for the synthesis, purification, and evaluation of these promising therapeutic candidates, paving the way for further investigation in the field of drug discovery.
References
- Ghiulai, R. M., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Molecules, 26(16), 4983.
- Hagar, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. Scientific Reports, 14(1), 1-19.
- Vatavu, C. I., et al. (2022). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. International Journal of Molecular Sciences, 23(21), 13324.
- Gimaldinova, E. K., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(14), 5399.
- Ghiulai, R. M., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1341.
- Meti, M. D., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 1-7.
- Oakwood Chemical. (n.d.). This compound.
- ResearchGate. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Kamal, A., et al. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(1), 29-41.
- Al-Ostath, R. A., et al. (2024). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews and Letters, 8, 720-740.
- An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624.
- PubChem. (n.d.). 2(3H)-Thiazolethione, 4-methyl-.
- Asrondkar, A., et al. (2022). Synthesis and characterization of mercapto benzothiazole derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 76-81.
- Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.
- ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.
- PubChem. (n.d.). 4-Methylthiazole.
- Semantic Scholar. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol M.
- Jung, M. E., et al. (2013). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Medicinal Chemistry Letters, 4(12), 1225-1230.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Development of Antimicrobial Agents Based on 4-Methylthiazole-2-thiol
Foreword: The Thiazole Scaffold in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, has emerged as a cornerstone in medicinal chemistry. Its presence in numerous natural and synthetic compounds with a wide array of biological activities underscores its versatility and potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 4-methylthiazole-2-thiol moiety as a starting point for the synthesis and evaluation of new antimicrobial agents. We will delve into the synthetic strategies, protocols for antimicrobial and cytotoxicity assessment, and the underlying principles that guide the rational design of these compounds.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold offers several strategic advantages in the design of novel antimicrobial agents. The thiol group at the 2-position is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse pharmacophores. Furthermore, the thiazole ring itself is a privileged structure in medicinal chemistry, known to interact with various biological targets. The methyl group at the 4-position can also be modified to explore structure-activity relationships (SAR).
Synthetic Pathways to Novel this compound Derivatives
A common and effective strategy for derivatizing this compound is through the synthesis of Schiff bases. This involves the condensation of an amino-functionalized thiazole with various aldehydes. The resulting imine linkage (-N=CH-) provides a flexible linker to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical and biological properties.
General Workflow for Synthesis of this compound Derived Schiff Bases
The synthesis of Schiff bases from this compound typically involves a two-step process. First, the thiol group is functionalized to introduce a primary amine, which then serves as the nucleophile in the condensation reaction with an aldehyde.
Caption: General workflow for the synthesis of Schiff base derivatives from this compound.
Detailed Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base from 2-((4-methylthiazol-2-yl)thio)ethan-1-amine and salicylaldehyde.
Materials:
-
This compound
-
2-chloroethanamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Salicylaldehyde
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
Step 1: Synthesis of 2-((4-methylthiazol-2-yl)thio)ethan-1-amine
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.
-
Add a solution of sodium hydroxide (10 mmol) in 10 mL of water to the flask and stir for 15 minutes at room temperature.
-
To this solution, add 2-chloroethanamine hydrochloride (10 mmol) and stir the mixture at room temperature.
-
Monitor the reaction progress using TLC (e.g., ethyl acetate:hexane, 1:1).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of the Schiff Base
-
In a 50 mL round-bottom flask, dissolve the crude 2-((4-methylthiazol-2-yl)thio)ethan-1-amine (10 mmol) in 20 mL of absolute ethanol.
-
To this solution, add salicylaldehyde (10 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane, 3:7).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the solid product. If no precipitate forms, place the flask in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the final product using techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.
Evaluation of Antimicrobial Activity
A critical step in the development of new antimicrobial agents is the robust evaluation of their in vitro activity against a panel of clinically relevant microorganisms. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent.[1][2]
Workflow for Antimicrobial Susceptibility Testing
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Sterility control (uninoculated broth with compound)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Well 12 will receive 100 µL of sterile broth only.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.[2]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 64 | >128 |
| Derivative 2 | 8 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
| This table presents hypothetical data for illustrative purposes. |
Assessing Cytotoxicity: A Prerequisite for Drug Development
A crucial aspect of developing new antimicrobial agents is to ensure their selectivity for microbial cells over host cells.[3][4][5][6] Cytotoxicity assays are therefore essential to evaluate the potential toxicity of the synthesized compounds against mammalian cell lines.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
| Compound | IC₅₀ on HEK293 cells (µM) |
| Derivative 1 | >100 |
| Derivative 2 | 75.2 |
| Doxorubicin | 1.5 |
| This table presents hypothetical data for illustrative purposes. |
Elucidating the Mechanism of Action
Understanding the mechanism by which a novel antimicrobial agent exerts its effect is crucial for its further development and for overcoming potential resistance mechanisms. Thiazole-based compounds have been reported to act on various cellular targets.[8][9]
Potential Mechanisms of Action for Thiazole Derivatives
Caption: Potential molecular targets for antimicrobial agents derived from thiazole.
Further experimental studies, such as enzyme inhibition assays (e.g., DNA gyrase supercoiling assay) and macromolecular synthesis assays (monitoring the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis), are required to elucidate the precise mechanism of action of newly synthesized this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening. By following the systematic approach outlined in these application notes, from rational design and synthesis to comprehensive biological evaluation, researchers can effectively explore the potential of this chemical class in the fight against antimicrobial resistance. Future work should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on in vivo efficacy studies to translate the in vitro findings into potential therapeutic applications.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH
- Antimicrobial Susceptibility Testing - Apec.org
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
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- 4. Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocols: Strategic Synthesis of Neuroprotective Thiazole Derivatives from 4-Methylthiazole-2-thiol
Introduction: The Therapeutic Promise of the Thiazole Scaffold
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function, often exacerbated by oxidative stress and neuroinflammation.[1][2] The development of effective neuroprotective agents that can mitigate these pathological processes is a critical goal in modern drug discovery. Heterocyclic compounds, particularly those containing a thiazole ring, have emerged as "privileged structures" due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4]
This application note provides a detailed methodology for the synthesis of novel neuroprotective compounds starting from the versatile building block, 4-methylthiazole-2-thiol. We will focus on the strategic chemical modifications required to produce derivatives with potent antioxidant capabilities, a key mechanism for neuroprotection. The protocols herein are designed to be robust and reproducible for researchers in drug development and medicinal chemistry.
Rationale for this compound as a Starting Scaffold
The choice of this compound as the foundational reagent is based on several key chemical and biological considerations:
-
Reactive Thiol Group: The thiol (-SH) group at the 2-position is a potent nucleophile, making it an ideal handle for introducing a wide variety of substituents through S-alkylation or S-acylation reactions. This allows for the systematic exploration of the chemical space to optimize biological activity.
-
Inherent Biological Activity: The thiazole nucleus itself is a component of many bioactive molecules and approved drugs.[5] Its derivatives have shown promise in targeting pathways relevant to neurodegeneration, including the inhibition of acetylcholinesterase (AChE), modulation of GABAergic neurotransmission, and activation of protective signaling cascades like the Nrf2/HO-1 pathway.[6][7][8]
-
Antioxidant Potential: The sulfur atom in the thiazole ring can participate in redox reactions, and appropriate substitution can enhance the molecule's ability to scavenge free radicals, a critical factor in combating the oxidative stress implicated in neuronal cell death.[9][10][11]
General Synthetic Strategy: A Modular Approach
The synthesis of neuroprotective thiazole derivatives from this compound typically follows a modular, multi-step approach. The core strategy involves the nucleophilic substitution at the sulfur atom, followed by further modifications to build a pharmacophore with desired neuroprotective properties. A common and effective strategy is the Hantzsch thiazole synthesis or modifications thereof, which allows for the construction of the thiazole ring system.[10]
Below is a generalized workflow for synthesizing a target neuroprotective agent, exemplified by a substituted hydrazinyl-thiazole derivative, known for its antioxidant potential.
Figure 1. Generalized workflow for synthesizing hydrazone-based neuroprotective agents.
Detailed Application Protocol: Synthesis of a Phenolic Hydrazinyl-Thiazole Derivative
This protocol details the synthesis of a model compound, (E)-2-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-4-methylthiazole, which incorporates a resorcinol moiety known for its potent antioxidant and radical scavenging properties.[9][12]
Materials and Reagents
-
This compound
-
Ethyl 2-chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrazine hydrate (80%)
-
Ethanol (95%)
-
2,4-dihydroxybenzaldehyde
-
Glacial acetic acid
-
Standard laboratory glassware and safety equipment
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Magnetic stirrer with heating
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 2-((4-methylthiazol-2-yl)thio)acetate (Intermediate 1)
-
Rationale: This step utilizes a classic S-alkylation reaction. The thiol group of this compound acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-chloroacetate. Anhydrous potassium carbonate is used as a base to deprotonate the thiol, increasing its nucleophilicity, while acetone serves as a suitable polar aprotic solvent.
-
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.31 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 100 mL of anhydrous acetone and stir the suspension for 15 minutes at room temperature.
-
Add ethyl 2-chloroacetate (1.23 g, 10 mmol) dropwise to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil. This crude Intermediate 1 can often be used in the next step without further purification.
-
Step 2: Synthesis of 2-((4-methylthiazol-2-yl)thio)acetohydrazide (Intermediate 2)
-
Rationale: This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester (Intermediate 1), displacing the ethoxy group to form the more stable hydrazide. Ethanol is an excellent solvent for this transformation.
-
Procedure:
-
Dissolve the crude Intermediate 1 in 50 mL of 95% ethanol in a 150 mL round-bottom flask.
-
Add hydrazine hydrate (1.25 g, 20 mmol) to the solution.
-
Heat the mixture to reflux for 4 hours. A white precipitate should form as the reaction progresses.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate 2 as a white solid.
-
Step 3: Synthesis of (E)-2-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-4-methylthiazole (Final Compound)
-
Rationale: This final step is a condensation reaction (forming a Schiff base) between the hydrazide (Intermediate 2) and an aromatic aldehyde. The acidic catalyst (glacial acetic acid) protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide. The resorcinol (2,4-dihydroxy) moiety is incorporated here to confer strong antioxidant activity.[9]
-
Procedure:
-
In a 100 mL flask, dissolve Intermediate 2 (2.17 g, 10 mmol) and 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) in 40 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the solution to room temperature. The product will precipitate out.
-
Collect the solid by vacuum filtration.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure final compound as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[12]
-
Proposed Mechanism of Neuroprotection: Antioxidant and Anti-inflammatory Pathways
The neuroprotective effects of thiazole derivatives are often multi-faceted, stemming primarily from their ability to counteract oxidative stress and inflammation.[1][4]
5.1. Direct Radical Scavenging: Phenolic hydroxyl groups, such as those in the synthesized model compound, are excellent hydrogen atom donors. They can readily react with and neutralize reactive oxygen species (ROS) like the hydroxyl radical (•OH) and superoxide (O₂•⁻), terminating the damaging chain reactions of lipid peroxidation and protein oxidation that lead to neuronal death.[11][13]
5.2. Modulation of Intracellular Signaling: Beyond direct scavenging, these compounds can activate endogenous antioxidant defense systems. A key pathway is the Keap1-Nrf2 system. Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This induces the expression of a battery of protective genes, including heme oxygenase-1 (HO-1) and glutathione peroxidases, which collectively enhance the cell's ability to cope with oxidative insults.[8][14]
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- 5. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 6. Investigating the potential of novel thiazolidinone derivatives as anti-alzheimer agents: A comprehensive study through kinetics, <i>in silico</i>, and <i>in vitro</i> approaches - Arabian Journal of Chemistry [arabjchem.org]
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Methylthiazole-2-thiol as a Versatile Ligand in Coordination Chemistry
This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of 4-methylthiazole-2-thiol (MTT), a highly versatile heterocyclic ligand. We will delve into its fundamental coordination behavior, provide detailed protocols for the synthesis and characterization of its metal complexes, and explore key applications backed by experimental data. This document is structured to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Unique Profile of this compound (MTT)
This compound, often abbreviated as Hmtzt (denoting its acidic proton), is a five-membered heterocyclic compound featuring endocyclic nitrogen and sulfur atoms, an exocyclic sulfur atom, and a methyl group. Its significance in coordination chemistry stems from several key features:
-
Thione-Thiol Tautomerism: MTT exists in a dynamic equilibrium between its thione (C=S) and thiol (-SH) forms. The thione tautomer is generally predominant in the solid state, while the equilibrium in solution can be influenced by the solvent's polarity[1]. This tautomerism is crucial as it dictates the mode of coordination.
-
Ambidentate Character: The presence of multiple potential donor atoms (the endocyclic nitrogen, the exocyclic thione sulfur, and the deprotonated thiolate sulfur) allows MTT to act as a versatile, or "ambidentate," ligand.
-
Bridging Capability: Upon deprotonation, the resulting 4-methylthiazole-2-thiolate (mtzt⁻) anion can bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers with unique structural and functional properties[2][3].
These characteristics make MTT and its metal complexes highly valuable in fields ranging from bioinorganic chemistry, where they exhibit potent anticancer properties, to materials science, where they serve as effective corrosion inhibitors[4][5].
Physicochemical Properties and Coordination Behavior
Thione-Thiol Tautomerism
The chemical reactivity and coordination mode of MTT are fundamentally governed by its tautomeric equilibrium. The proton can reside on the endocyclic nitrogen atom (thione form) or the exocyclic sulfur atom (thiol form). Deprotonation with a base readily generates the thiolate anion, which is a potent nucleophile and an excellent ligand for a wide range of metal ions.
Principal Coordination Modes
The versatility of the deprotonated thiolate ligand (mtzt⁻) allows for several coordination modes, depending on the metal ion, solvent, and reaction conditions. Understanding these modes is critical for designing complexes with desired geometries and properties.
The most prevalent mode, particularly for softer transition metals like Pd(II), Pt(II), and Ru(II), is the bidentate S,N-bridge. This mode is exemplified in binuclear palladium complexes where four thiolate ligands bridge two metal centers in a head-to-tail fashion[2].
Synthesis of Metal Complexes: Protocols and Rationale
The synthesis of MTT-metal complexes typically involves the reaction of a metal salt precursor with the ligand in a suitable solvent. The ligand is often deprotonated in situ using a weak base.
Representative Protocol: Synthesis of a Binuclear Palladium(II)-MTT Complex
This protocol is adapted from established procedures for similar thiazole-thiolate ligands and serves as a robust starting point for synthesizing [Pd₂(μ-mtzt)₄] type complexes[2][6].
Rationale: Palladium(II) has a high affinity for soft donors like sulfur and nitrogen, making it ideal for forming stable complexes with the mtzt⁻ ligand. Methanol is chosen as the solvent for its ability to dissolve the ligand and many metal salts. Triethylamine (NEt₃) is a non-coordinating organic base used to deprotonate the MTT ligand, facilitating its coordination to the metal center. The 2:1 ligand-to-metal molar ratio ensures the formation of the desired bridged binuclear complex.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (Hmtzt, MTT)
-
Triethylamine (NEt₃)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Standard glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol) in 50 mL of anhydrous methanol.
-
Deprotonation: Add triethylamine (2.0 mmol) dropwise to the stirring ligand solution at room temperature. Stir for 15 minutes. This step generates the triethylammonium salt of the thiolate.
-
Metal Precursor Solution: In a separate beaker, dissolve palladium(II) chloride (1.0 mmol) in 20 mL of anhydrous methanol. Gentle heating may be required.
-
Reaction: Slowly add the PdCl₂ solution to the ligand solution dropwise over 30 minutes with vigorous stirring. A color change and precipitation of a solid are expected.
-
Reflux: Fit the flask with a condenser and reflux the reaction mixture at 70-80°C for 4 hours to ensure complete reaction.
-
Isolation: Cool the mixture to room temperature. Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid product sequentially with methanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product under vacuum. The product should be a stable, colored powder.
Essential Characterization Techniques
Confirming the successful synthesis and coordination of the MTT ligand requires a combination of spectroscopic and analytical methods.
Spectroscopic Analysis: FT-IR and NMR
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful first-pass technique to confirm coordination. The key is to compare the spectrum of the free ligand (MTT) with that of the final metal complex.
-
Rationale: Coordination of the mtzt⁻ ligand to a metal center induces significant changes in the vibrational frequencies of bonds involved in coordination. The disappearance of the S-H stretch (if the thiol form is present) and the shift of the C=S and C=N stretching modes are diagnostic indicators of successful complexation.
Protocol:
-
Prepare KBr pellets of the free MTT ligand and the synthesized complex separately.
-
Acquire spectra in the range of 4000-400 cm⁻¹.
-
Compare the spectra, focusing on the key regions identified in the table below. The appearance of new bands in the far-IR region (typically < 500 cm⁻¹) can often be attributed to metal-ligand vibrations (e.g., ν(M-S) and ν(M-N)).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the diamagnetic complexes (e.g., Pd(II), Pt(II), Zn(II)) in solution.
-
Rationale: The electron density around the ligand's protons and carbons changes upon coordination, leading to shifts in their respective NMR signals. The disappearance of the acidic N-H or S-H proton signal is a clear indication of deprotonation and coordination.
Protocol:
-
Dissolve the free ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts (δ) of the ligand's signals before and after complexation.
Data Interpretation: Spectroscopic Signatures of Coordination
The following table summarizes the expected spectroscopic changes upon coordination of MTT to a metal center like Ruthenium(II) or Palladium(II)[7][8].
| Technique | Free Ligand (MTT) Signature | Coordinated Ligand (in Complex) | Reason for Change |
| FT-IR | Strong ν(C=S) band ~1150-1250 cm⁻¹ | ν(C=S) shifts to lower frequency | Coordination via sulfur weakens the C=S double bond character. |
| Broad ν(N-H) band ~3100-3200 cm⁻¹ | ν(N-H) band disappears | Deprotonation of the ligand upon coordination. | |
| ν(C=N) band ~1500-1550 cm⁻¹ | ν(C=N) shifts to higher or lower frequency | Coordination via nitrogen alters the electron density of the C=N bond. | |
| New bands appear ~400-500 cm⁻¹ | Appearance of ν(M-S) and ν(M-N) bands | Formation of new metal-ligand bonds. | |
| ¹H NMR | Acidic proton (N-H/S-H) signal present | Acidic proton signal absent | Deprotonation upon coordination. |
| C5-H and CH₃ proton signals | Signals shift downfield or upfield | Change in the electronic environment of the thiazole ring. | |
| ¹³C NMR | Thione carbon (C=S) signal ~180-190 ppm | Signal shifts significantly | Direct involvement of the sulfur atom in coordination. |
Applications in Research and Development
MTT-metal complexes have shown significant promise in two key areas: as anticancer agents and as corrosion inhibitors.
Case Study: Anticancer Activity of Thiazole-Metal Complexes
Background: Metal complexes, particularly those of Ruthenium, are being explored as alternatives to platinum-based drugs due to potentially lower toxicity and different mechanisms of action[4][9]. The thiazole scaffold is a known pharmacophore, and its incorporation into metal complexes can enhance cytotoxic activity[4]. The mechanism often involves interaction with biomolecules like DNA or the induction of reactive oxygen species (ROS) within cancer cells.
Experimental Data: The antiproliferative activity of various thiazole-containing metal complexes has been evaluated against several human cancer cell lines using the MTT assay, which measures cell viability. The results are typically reported as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Complex Type | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (Cisplatin) IC₅₀ (µM) | Source |
| Ru(II)-p-cymene-phenylthiazole | A549 (Lung) | 1.5 - 7.2 | ~11.2 | [4] |
| Ru(II)-p-cymene-phenylthiazole | SW480 (Colon) | 0.9 - 5.4 | ~10.5 | [4] |
| Os(II)-p-cymene-phenylthiazole | CH1/PA-1 (Ovarian) | 2.1 - 9.8 | ~1.1 | [4] |
| Ni(II)-Thiosemicarbazone | A549 (Lung) | 4.97 - 6.44 | 31.08 | [9] |
Note: Data is for structurally related thiazole complexes to demonstrate the potential of the class.
These results show that ruthenium and other metal complexes incorporating a thiazole moiety can exhibit potent cytotoxicity against various cancer cell lines, often exceeding the activity of the standard drug cisplatin[4][9].
Case Study: MTT as a Corrosion Inhibitor for Steel
Background: The corrosion of metals like mild steel in acidic environments is a major industrial problem. Organic molecules containing heteroatoms (N, S, O) and π-electrons can adsorb onto the metal surface, forming a protective barrier that inhibits corrosion[5][10][11]. MTT is an excellent candidate due to its multiple heteroatoms and aromatic ring system. The inhibition mechanism involves the donation of lone pair electrons from the sulfur and nitrogen atoms to the vacant d-orbitals of the iron atoms on the steel surface, leading to strong chemisorption.
Experimental Protocol: Weight Loss Method
-
Pre-weigh polished mild steel coupons.
-
Immerse coupons in a 1M HCl solution (blank) and in 1M HCl solutions containing various concentrations of MTT (e.g., 0.1 mM to 0.5 mM).
-
Maintain the solutions at a constant temperature (e.g., 303 K) for a set duration (e.g., 6 hours).
-
Remove, clean, dry, and re-weigh the coupons.
-
Calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%) using the formulas:
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Performance Data: Studies on similar thiazole derivatives show a clear dependence of inhibition efficiency on concentration.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (IE%) | Environment | Source |
| 4-methyl-2-(pyridin-3-yl)thiazole | 0.1 | 85.2 | 1M HCl, 303 K | [10] |
| 0.3 | 92.5 | 1M HCl, 303 K | [10] | |
| 0.5 | 95.1 | 1M HCl, 303 K | [10] | |
| Thiazole-4-carboxylate derivative | 0.5 | 92.0 | 1M HCl, 303 K |
The data clearly indicates that thiazole-based inhibitors can achieve over 95% efficiency in protecting mild steel from acidic corrosion, demonstrating their effectiveness as industrial corrosion inhibitors[10].
Safety and Handling
-
This compound: Handle with standard laboratory precautions. Wear safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.
-
Metal Salts (e.g., PdCl₂, RuCl₃): Many transition metal salts are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for each precursor before use.
-
Solvents: Use flammable solvents like methanol and diethyl ether in a well-ventilated fume hood.
References
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- A study on the inhibition of mild steel corrosion in hydrochloric acid environment by 4-methyl-2-(pyridin-3-yl)thiazole-5. (2019). SciSpace.
- Klose, M. H., et al. (2021). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. PMC - PubMed Central.
- IC 50 values of the metal complexes against two cancer cell lines. (n.d.).
- A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. (2024).
- Synthesis and Characterization of Ru Complexes. (2024).
- Chen, J., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. PMC - NIH.
- Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (2023). RSC Publishing.
- A Novel Binuclear Palladium Complex With benzothiazole-2-thiolate: Synthesis, Crystal Structure and Interaction With DNA. (2007). PubMed.
- CORROSION INHIBITION PERFOMANCE OF FOUR NATURAL THIAZOLE DERIVATIVES: QUANTUM CHEMICAL AND MONTE CARLO SIMULATION STUDIES. (2025).
- This compound. (n.d.). Oakwood Chemical.
- Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2025).
- Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates. (2025).
- This compound | 4498-39-9. (2024). ChemicalBook.
- Pagacz-Kostrzewa, M., et al. (2022).
- Al-mijbari, A. A., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. PMC - NIH.
- Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
- Wang, Q., et al. (2021). Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar.
- Evaluation of inhibitive and adsorption behavior of thiazole-4-carboxylates on mild steel corrosion in HCl. (2020).
- Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (n.d.). MDPI.
- Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. (n.d.). Oriental Journal of Chemistry.
- A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. (2019). PubMed Central.
- 4-Methylthiazole. (n.d.). NIST WebBook.
- Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (n.d.). PMC - PubMed Central.
- The Complex Thiol-Palladium Interface: A Theoretical and Experimental Study. (2025).
- Synthesis and characterization of some novel ruthenium(II) complexes containing thiolate ligands. (n.d.).
- Carro, P., et al. (2010). The complex thiol-palladium interface: a theoretical and experimental study. PubMed.
- Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. (n.d.). PMC - NIH.
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- Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (2016).
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Application Notes and Protocols for the Analytical Detection of 4-Methylthiazole-2-thiol
Introduction: The Significance of 4-Methylthiazole-2-thiol
This compound (4-MT) is a heterocyclic compound featuring a thiazole ring, a methyl group, and a thiol (mercaptan) group.[1][2] This structure imparts unique chemical properties that make it a subject of interest in various fields, from pharmaceutical development, due to the prevalence of the thiazole moiety in bioactive molecules, to materials science.[3][4] The presence of the reactive thiol group, however, presents distinct challenges for its accurate and reproducible quantification. Thiols are known for their propensity to oxidize, forming disulfides, and can exhibit poor chromatographic performance without careful method development.[5]
This guide provides a comprehensive overview of robust analytical methods for the detection and quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring a self-validating system for reliable analysis.
Physicochemical Properties of this compound
Understanding the fundamental properties of 4-MT is the cornerstone of developing effective analytical methods. These characteristics dictate the choice of solvents, chromatographic columns, and detection parameters.
| Property | Value | Source |
| CAS Number | 5685-06-3 (also 4498-39-9) | [1][2][6][7][8] |
| Molecular Formula | C₄H₅NS₂ | [1][7] |
| Molecular Weight | 131.22 g/mol | [1][9] |
| Appearance | Solid | [7] |
| Tautomerism | Exists in thione-thiol tautomeric forms, with the thione form often predominant. | [10][11] |
The potential for tautomerism and the presence of the thiol group are critical considerations. The thiol group's reactivity can lead to instability, while its polarity can cause peak tailing in gas chromatography.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC is a highly suitable technique for the analysis of this compound due to its polarity. The method's robustness and the compound's UV-active nature allow for reliable quantification.
Causality of Methodological Choices
-
Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography and is an excellent starting point for separating moderately polar compounds like 4-MT. The non-polar C18 stationary phase interacts with the analyte, retaining it based on its hydrophobicity.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for a wide range of compounds. Acetonitrile serves as the organic modifier, and its proportion can be adjusted to control the retention time of 4-MT. The addition of a small amount of acid, such as orthophosphoric acid or formic acid, helps to ensure consistent ionization of the thiol group, leading to sharper and more symmetrical peaks.[4]
-
Detection: Thiazole-containing compounds typically exhibit strong UV absorbance.[12][13] A UV detector set at a wavelength of maximum absorbance for 4-MT will provide high sensitivity. Based on similar thiazole structures, a wavelength in the range of 250-280 nm is a logical starting point for method development.[4][12]
Experimental Workflow for HPLC-UV Analysis
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.
Caption: General workflow for the HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid (analytical grade)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., starting with 50:50, v/v) containing 0.1% orthophosphoric acid. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Acid (adjust ratio for optimal retention) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Scan for λmax (e.g., start at 272 nm)[4] |
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of this compound, particularly for identifying impurities or for analysis in complex matrices. However, the analysis of thiols by GC can be challenging due to their reactivity and potential for thermal degradation in the hot injector.[5][10]
Causality of Methodological Choices and Overcoming Challenges
-
Thermal Degradation: The thiol group in 4-MT can be thermally labile, leading to decomposition in a conventional hot split/splitless inlet. A key, field-proven insight is the use of a Programmable Temperature Vaporization (PTV) inlet . By injecting the sample into a cold inlet which is then rapidly heated, the analyte is transferred to the column with minimal thermal stress, preventing decomposition.[10]
-
Derivatization as an Alternative: An alternative strategy to mitigate thermal instability and improve peak shape is derivatization. This involves chemically modifying the thiol group to a more stable and volatile derivative.[5]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the thiol group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 100% dimethylpolysiloxane (similar to DB-1) or a 5% phenyl-methylpolysiloxane (similar to DB-5) stationary phase, is generally suitable for the separation of such derivatives.[14]
-
Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the analyte and allows for sensitive quantification using selected ion monitoring (SIM).
Experimental Workflow for GC-MS Analysis
The following diagram outlines the logical choices and workflow for GC-MS analysis, including the decision point for using PTV injection versus derivatization.
Caption: Decision workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol (PTV Inlet Method)
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
2. Instrumentation
-
Gas chromatograph with a Programmable Temperature Vaporization (PTV) inlet
-
Mass Spectrometer detector
-
DB-1 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 4-MT and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare serial dilutions in dichloromethane to achieve desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
4. GC-MS Parameters
| Parameter | Recommended Condition |
| Injection Mode | PTV Solvent Vent |
| Inlet Temp Program | 40 °C (hold for 0.1 min) to 280 °C at 600 °C/min |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temp Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-200 amu (Scan mode for identification) |
5. Analysis Procedure
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the calibration standards to build a calibration curve.
-
Inject the prepared samples.
-
Identify this compound by its retention time and mass spectrum (expected molecular ion at m/z 131).
-
Quantify using the peak area of a characteristic ion.
Summary of Method Performance Characteristics
The choice of analytical method will depend on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Method | Typical Application | Advantages | Considerations |
| HPLC-UV | Routine quantification, purity analysis in drug substance and formulated products. | Robust, widely available, good for moderately polar, non-volatile compounds. | Lower sensitivity than GC-MS, requires analyte to have a UV chromophore. |
| GC-MS (PTV) | Trace analysis, impurity identification, analysis in complex matrices. | High sensitivity and selectivity, definitive identification via mass spectrum. | Requires specialized PTV inlet to avoid thermal degradation, potential for analyte adsorption. |
| GC-MS (Derivatization) | For systems without a PTV inlet, analysis of reactive thiols. | Improves thermal stability and chromatographic peak shape. | Adds an extra step to sample preparation, potential for incomplete derivatization or side reactions. |
Conclusion
The successful analysis of this compound hinges on a thorough understanding of its chemical nature, particularly the reactivity of the thiol group. For routine quantification, a well-developed reversed-phase HPLC-UV method offers robustness and reliability. For trace-level detection and identification, GC-MS is the method of choice, with the strong recommendation to use a Programmable Temperature Vaporization (PTV) inlet to prevent thermal decomposition and ensure data integrity. By carefully selecting the appropriate methodology and understanding the causality behind the chosen parameters, researchers can achieve accurate and reproducible results in the analysis of this important thiazole derivative.
References
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Application Notes and Protocols for High-Throughput Screening of 4-Methylthiazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 4-methylthiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] High-throughput screening (HTS) offers a powerful methodology to rapidly interrogate large chemical libraries of these derivatives to identify novel therapeutic leads. This guide provides a comprehensive framework for designing and executing HTS campaigns for this compound derivatives. We will delve into the rationale behind assay selection, provide detailed protocols for primary screening and counter-screening, and address the specific challenges associated with the thiol moiety. Our focus is on providing a scientifically rigorous and practical guide that enables researchers to navigate the complexities of HTS and unlock the therapeutic potential of this important class of molecules.
Introduction: The Therapeutic Potential of this compound Derivatives
The thiazole ring is a cornerstone in the development of pharmaceuticals, and its derivatives are known to interact with a variety of biological targets.[1][4][5] The this compound subclass, in particular, has emerged as a promising scaffold for the development of novel kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3][6] The presence of the thiol group offers a unique handle for both biological activity and potential covalent interactions, making this a fascinating, albeit challenging, area for drug discovery. High-throughput screening is an indispensable tool for exploring the vast chemical space of these derivatives and identifying compounds with desired biological effects.[7]
Strategic Considerations for HTS Campaign Design
A successful HTS campaign for this compound derivatives necessitates a well-defined strategy that considers the target, the compound library, and the assay technology.
Target Selection
Based on the known biological activities of thiazole derivatives, several target classes are of high interest for screening this compound libraries:
-
Protein Kinases: Many thiazole-containing compounds have been identified as potent kinase inhibitors.[4][5][7] Dysregulation of kinase activity is a hallmark of cancer and other diseases, making them attractive targets.
-
Cancer Cell Lines: Phenotypic screens against a panel of cancer cell lines can identify compounds with cytotoxic or cytostatic effects, providing a direct measure of their anticancer potential.[6][8][9][10][11]
-
Microbial Pathogens: The antimicrobial properties of thiazole derivatives make them promising candidates for the discovery of new antibiotics and antifungals.[12][13][14]
Compound Library Synthesis and Management
A diverse and high-quality compound library is the foundation of any HTS campaign. The synthesis of a focused library of this compound derivatives can be achieved through various established synthetic routes.[3][15]
Table 1: Key Synthetic Approaches for this compound Derivative Libraries
| Reaction Type | Description | Key Features |
| Hantzsch Thiazole Synthesis | A classic and versatile method for the one-pot construction of the thiazole ring from a-haloketones and thiourea or thioamides. | Allows for diversification at multiple positions of the thiazole ring. |
| Multi-component Reactions | Efficient reactions that combine three or more starting materials in a single step to generate complex molecules. | High atom economy and rapid generation of diverse structures.[3] |
| Post-synthesis Modification | Derivatization of the thiol group or other positions on the thiazole ring to expand the chemical space of the library. | Enables fine-tuning of physicochemical properties and structure-activity relationships. |
Proper compound management, including storage in an inert atmosphere and at low temperatures, is crucial to maintain the integrity of the thiol group.
Experimental Protocols
The following protocols provide a detailed methodology for a representative HTS campaign targeting kinase inhibition. These can be adapted for other target classes.
Primary HTS: Homogeneous Luminescence-Based Kinase Assay
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. A decrease in luminescence indicates inhibition.[7]
Materials:
-
Recombinant Kinase of Interest
-
Kinase Substrate (peptide or protein)
-
ATP (at a concentration close to the Km)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
This compound Derivative Library (dissolved in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well, low-volume, white, solid-bottom plates
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of the 384-well assay plate. Also, dispense positive and negative controls into designated wells.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Dispense 5 µL of this mix into each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final compound concentration is typically 10 µM.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Counter-Screening: Thiol Reactivity Assay
The thiol group in the this compound scaffold can lead to false positives through non-specific reactivity with cysteine residues in proteins or assay components.[16][17][18][19][20][21] A counter-screen to identify thiol-reactive compounds is therefore essential. A fluorescence-based assay using a thiol-reactive probe is a suitable high-throughput method.[16][17]
Materials:
-
Thiol-reactive fluorescent probe (e.g., (E)-2-(4-mercaptostyrl)-1,3,3-trimethyl-3H-indol-1-ium (MSTI))[17]
-
Glutathione (GSH)
-
Assay Buffer (e.g., PBS)
-
Hit compounds from the primary screen
-
Positive Control (a known thiol-reactive compound)
-
Negative Control (DMSO)
-
384-well, black, solid-bottom plates
Protocol:
-
Compound Plating: Dispense 50 nL of each hit compound into the wells of the 384-well plate.
-
GSH and Probe Addition: Prepare a solution of GSH and the fluorescent probe in assay buffer. Add 10 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe. A decrease in fluorescence indicates that the compound has reacted with GSH, preventing its reaction with the probe.
Data Analysis and Hit Validation
Rigorous data analysis is critical to identify true hits and eliminate false positives.
Primary Screen Data Analysis
-
Normalization: Normalize the raw data to the controls on each plate. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Selection: A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the negative controls.
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent.
Table 2: HTS Data Analysis Parameters
| Parameter | Formula | Interpretation |
| Z'-factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | A measure of assay quality and robustness. > 0.5 is desirable. |
| Percent Inhibition | See formula above | Quantifies the effect of a compound on the target. |
| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50% | A measure of the potency of an inhibitor. |
Hit Validation Cascade
A multi-step validation process is necessary to confirm the activity of primary hits.
Caption: Hit validation workflow for HTS of this compound derivatives.
Troubleshooting Common HTS Artifacts
Beyond thiol reactivity, other artifacts can lead to false positives in HTS.
Table 3: Common HTS Artifacts and Mitigation Strategies
| Artifact | Cause | Mitigation Strategy |
| Compound Autofluorescence | Intrinsic fluorescence of the test compound. | Use a red-shifted fluorescent probe; perform a pre-read of the compound plate; use a time-resolved fluorescence assay. |
| Compound Aggregation | Poor solubility of the compound at high concentrations, leading to non-specific inhibition. | Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer; confirm hits in the presence of varying detergent concentrations. |
| Redox Cycling | Compounds that can undergo redox reactions and interfere with assay components. | Perform counter-screens for redox activity.[20][21] |
Conclusion
The high-throughput screening of this compound derivatives presents a promising avenue for the discovery of novel therapeutics. A carefully designed HTS campaign, incorporating robust primary assays and targeted counter-screens to address the inherent reactivity of the thiol group, is essential for success. The protocols and strategies outlined in this guide provide a solid foundation for researchers to identify and validate true hits, paving the way for the development of the next generation of drugs based on this versatile scaffold.
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Introduction: The Versatile Nucleophilicity of 4-Methylthiazole-2-thiol
An In-Depth Guide to the Functionalization of 4-Methylthiazole-2-thiol: Protocols and Applications
This compound is a heterocyclic compound of significant interest in medicinal chemistry, materials science, and industrial applications. Its utility stems from a unique structural feature: ambident nucleophilicity arising from thiol-thione tautomerism. The molecule exists in a dynamic equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. This equilibrium is the cornerstone of its reactivity, allowing for selective functionalization at the exocyclic sulfur atom or the endocyclic nitrogen atom, with the C5 position and the C4-methyl group offering further sites for modification.
Understanding the factors that favor one tautomer over the other—such as solvent polarity, pH, and temperature—is critical for controlling the outcome of functionalization reactions. In general, polar solvents and basic conditions favor the thiolate anion, a potent sulfur nucleophile, while certain electrophiles and reaction conditions can promote reaction at the nitrogen atom. This guide provides a detailed exploration of the primary functionalization techniques for this versatile scaffold, supported by field-proven protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.
Caption: General workflow for S-alkylation reactions.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable volume of anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (1.5 eq) or sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Part 2: N-Functionalization - Targeting the Endocyclic Nitrogen
While S-functionalization is often the default pathway, reactions can be directed to the endocyclic nitrogen. This is particularly relevant in the synthesis of pharmacologically active molecules like the antithyroid drug carbimazole, a derivative of the closely related methimazole. [1][2]N-functionalization typically involves acylation or specific alkylation conditions.
N-Acylation and the S-to-N Acyl Migration
A fascinating and synthetically powerful reaction is the N-acylation using acyl halides like ethyl chloroformate. The reaction often proceeds via an initial, kinetically favored S-acylation, followed by a thermodynamically driven intramolecular S-to-N acyl migration to form the more stable N-acylated product. [1] Causality Behind Experimental Choices:
-
Electrophile: Highly reactive acylating agents (e.g., ethyl chloroformate) are used.
-
Mechanism: The initial product is an S-acylthioimidate. This intermediate is unstable and readily rearranges. The driving force for the migration is the formation of the stable amide bond in the final N-acylated product. This process highlights the thermodynamic stability of the thione form in the final product.
Protocol 2: N-Ethoxycarbonylation (Synthesis of a Carbimazole Analog)
This protocol is adapted from the synthesis of carbimazole and its analogs. [1] Workflow Diagram:
Caption: Workflow for N-acylation via S-to-N migration.
Step-by-Step Methodology:
-
Setup: To a cooled (0 °C) solution of this compound (1.0 eq) in freshly distilled, dry Tetrahydrofuran (THF), add ethyl chloroformate (1.0 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress, including the formation and disappearance of the S-acylated intermediate, can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Isolation: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel to yield the pure N-ethoxycarbonyl-4-methylthiazole-2(3H)-thione. [1] Table 1: Comparison of S- vs. N-Functionalization Conditions
| Parameter | S-Alkylation | N-Acylation (via Migration) |
| Typical Reagent | Alkyl Halide (R-Br, R-I) | Acyl Halide (e.g., EtO(CO)Cl) |
| Base Required? | Yes (e.g., K₂CO₃, NaH) | Often not required or mild base |
| Solvent | DMF, MeCN, Acetone | THF, Dichloromethane |
| Initial Product | S-Alkyl Thioether | S-Acyl Thioimidate (Kinetic) |
| Final Product | S-Alkyl Thioether | N-Acyl Thione (Thermodynamic) |
| Key Principle | Nucleophilic substitution on C | Acyl substitution with rearrangement |
Part 3: Ring and Side-Chain Functionalization
Beyond the S and N atoms, the thiazole ring itself can be modified to generate further structural diversity.
C5-Position Functionalization
The C5 position of the thiazole ring can be functionalized, though it often requires introduction of a directing group. A common strategy involves starting with or creating a C5-substituted intermediate, such as 4-methylthiazole-5-carboxylic acid. This acid can then be converted to a variety of other functional groups.
Protocol 3: C5-Formylation via Acid Chloride Reduction
This protocol outlines the conversion of 4-methylthiazole-5-carboxylic acid to the corresponding aldehyde, a key intermediate for cephalosporin antibiotics. [3] Step-by-Step Methodology:
-
Acid Chloride Formation: Add 4-methylthiazole-5-carboxylic acid (1.0 eq) to thionyl chloride (excess, ~10 eq). Reflux the mixture for 2 hours. [3]2. Solvent Removal: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step.
-
Rosenmund Reduction: Dissolve the crude acid chloride in an appropriate solvent (e.g., xylene). Add a catalyst, such as Pd/BaSO₄ (Rosenmund catalyst). [3]4. Hydrogenation: Heat the mixture (e.g., to 140 °C) and bubble hydrogen gas through it.
-
Monitoring & Work-up: Monitor the reaction by TLC. Once complete, filter the catalyst and perform an acidic-basic extraction to isolate the 4-methyl-5-formylthiazole product. [3]
Applications in Research and Development
Functionalized this compound derivatives are prevalent in several scientific domains.
-
Drug Development: As analogs of antithyroid drugs like methimazole and carbimazole, these compounds are crucial for studying thyroid hormone biosynthesis and developing new treatments for hyperthyroidism. [4]The thiazole scaffold is a well-established pharmacophore in numerous approved drugs. [5]* Corrosion Inhibition: The sulfur and nitrogen atoms in the thiazole ring can coordinate effectively with metal surfaces. S-alkylated derivatives, in particular, have been shown to form protective films on steel, preventing corrosion in acidic and high-temperature environments. [6]* Neuroprotection: Certain 4-methylthiazole derivatives have been investigated as neuroprotective agents, showing potential for treating neurodegenerative disorders like Alzheimer's disease. [7]* Antimicrobial Agents: The thiazole ring is a core component of many compounds with demonstrated antibacterial and antifungal activity. [8]
Conclusion
The functionalization of this compound is a rich field of study driven by the compound's ambident nucleophilicity and versatile structure. By carefully selecting reagents, solvents, and reaction conditions, researchers can selectively target the sulfur, nitrogen, or ring positions to synthesize a diverse library of molecules. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for scientists aiming to harness the synthetic potential of this valuable heterocyclic building block for applications ranging from medicinal chemistry to materials science.
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Introduction: Unveiling the Potential of a Bifunctional Reagent
An Application Guide to 4-Methylthiazole-2-thiol in Polymer Chemistry
In the diverse landscape of polymer chemistry, reagents that offer multifunctional capabilities are of paramount importance. This compound, a heterocyclic compound featuring a reactive thiol (-SH) group and a stable thiazole ring, represents such a versatile building block. Its unique structure allows it to play distinct and crucial roles in the synthesis and modification of polymers. The thiol group provides a reactive handle for chain transfer reactions and "click" chemistry, while the thiazole moiety can be integrated into polymer structures to impart specific thermal, electronic, or biological properties.[1][2]
This guide serves as a detailed exploration of this compound's applications in polymer science. We will delve into its mechanistic functions, provide field-tested protocols for its use, and present data to illustrate its impact on polymer properties. This document is intended for researchers and scientists seeking to leverage this compound for the development of novel and functional polymeric materials.
Chemical Profile:
Core Applications in Polymer Synthesis and Modification
The utility of this compound in polymer chemistry is primarily centered on two functionalities: its role as a potent chain transfer agent and its use as a precursor for creating functionalized polymers.
Molecular Weight Control: The Role of a Chain Transfer Agent
Mechanism of Action: The mechanism relies on the abstraction of the hydrogen atom from the thiol group by the propagating polymer radical (P•). This terminates the growth of that specific polymer chain and generates a new thiyl radical (RS•). This thiyl radical then initiates a new polymer chain by reacting with a monomer molecule. This cycle effectively lowers the average molecular weight of the resulting polymer.[5][7]
Caption: Mechanism of thiol-mediated chain transfer in radical polymerization.
Building Functional Polymers: Beyond Molecular Weight Control
The thiazole ring is a significant heterocyclic motif found in numerous biologically active compounds and specialty materials.[2][9] By incorporating this compound into a polymer, either as part of the backbone or as a pendant group, materials with unique properties can be developed.
-
Antimicrobial and Biocompatible Materials: Polymers functionalized with thiazole derivatives can exhibit antimicrobial properties, making them suitable for medical devices, coatings, and active food packaging.[10][11] The introduction of thiol groups can also enhance the mucoadhesive properties of polymers, a desirable trait for drug delivery systems.[12]
-
Post-Polymerization Modification: The thiol group is an ideal functional handle for post-synthesis modification using highly efficient "click" chemistry, such as thiol-ene reactions.[13] This allows for the precise attachment of other molecules, including biomolecules or fluorescent tags, onto a polymer backbone.
-
RAFT Polymerization Synergy: While not a RAFT agent itself, this compound's chemistry is complementary to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The thiocarbonylthio end-group of a RAFT-synthesized polymer can be readily converted into a terminal thiol group.[14][15] This thiol can then undergo a variety of modification reactions, enabling the creation of complex architectures like block copolymers and star polymers.[15]
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for utilizing this compound in common polymer chemistry applications.
Protocol 1: Controlling the Molecular Weight of Poly(methyl methacrylate) (PMMA) via Free-Radical Polymerization
This protocol details the synthesis of PMMA using this compound as a chain transfer agent to control its molecular weight.
Objective: To demonstrate the effect of varying CTA concentration on the final molecular weight and polydispersity of PMMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
This compound (CTA)
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and standard glassware
-
Nitrogen (N₂) gas supply
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, reflux condenser, and N₂ inlet. Flame-dry the glassware under vacuum and backfill with N₂. Causality: An inert atmosphere is crucial as oxygen can inhibit free-radical polymerization.
-
Reagent Addition: In a typical experiment, add the following to the flask under a positive N₂ flow:
-
Toluene (20 mL)
-
Purified MMA (10.0 g, 100 mmol)
-
AIBN (0.082 g, 0.5 mmol)
-
This compound (see table below for amounts)
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen. Causality: Thorough removal of oxygen ensures consistent initiation rates and prevents side reactions.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 6 hours.
-
Reaction Termination & Precipitation: Cool the reaction to room temperature and quench the polymerization by exposing the mixture to air. Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (400 mL). A white, fibrous precipitate of PMMA will form. Causality: PMMA is insoluble in methanol, causing it to precipitate out while unreacted monomer and initiator remain in solution.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Re-precipitate into fresh methanol. Repeat this process two more times to ensure high purity.
-
Drying: Collect the purified PMMA by filtration and dry it in a vacuum oven at 50°C to a constant weight.
-
Characterization: Analyze the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the dried polymer using Gel Permeation Chromatography (GPC).
Data Presentation: Effect of CTA on PMMA Molecular Weight
| Sample | MMA (mmol) | AIBN (mmol) | This compound (mmol) | Expected Mₙ ( g/mol ) | Expected PDI |
| PMMA-1 | 100 | 0.5 | 0 (Control) | > 200,000 | > 2.0 |
| PMMA-2 | 100 | 0.5 | 0.25 | ~80,000 - 120,000 | < 2.0 |
| PMMA-3 | 100 | 0.5 | 0.50 | ~40,000 - 70,000 | < 2.0 |
| PMMA-4 | 100 | 0.5 | 1.00 | ~20,000 - 35,000 | < 2.0 |
Note: Expected Mₙ values are illustrative and will vary based on precise reaction conditions and the CTA's transfer constant.
Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Reaction
This protocol demonstrates how to functionalize a polymer containing alkene (ene) groups with this compound.
Objective: To covalently attach the thiazole moiety to a pre-synthesized polymer backbone.
Part A: Synthesis of an Alkene-Functionalized Copolymer First, synthesize a random copolymer of MMA and allyl methacrylate (AMA) using standard free-radical polymerization (as in Protocol 1, but without a CTA) to create a polymer backbone with pendant alkene groups (P(MMA-co-AMA)).
Part B: Thiol-Ene Functionalization
Materials:
-
P(MMA-co-AMA) copolymer
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, a photoinitiator)
-
Tetrahydrofuran (THF), anhydrous
-
UV reactor (e.g., 365 nm lamp)
-
Methanol
Procedure:
-
Dissolution: In a quartz reaction vessel, dissolve P(MMA-co-AMA) (1.0 g) in anhydrous THF (20 mL).
-
Reagent Addition: Add this compound (a 1.5 molar excess relative to the AMA units in the copolymer) and DMPA (20 mg).
-
Degassing: Bubble N₂ through the solution for 20 minutes to remove oxygen. Causality: Oxygen can quench the radical intermediates in the thiol-ene reaction, reducing efficiency.
-
Photoreaction: Place the sealed vessel in a UV reactor and irradiate with 365 nm light at room temperature for 2 hours while stirring.
-
Purification: Precipitate the functionalized polymer by pouring the solution into cold methanol. Filter and redissolve in THF, then re-precipitate. Repeat twice.
-
Drying: Dry the final product in a vacuum oven at 40°C.
-
Characterization: Confirm the successful functionalization using ¹H NMR spectroscopy (disappearance of alkene proton signals from AMA) and FTIR spectroscopy (disappearance of the C=C stretching vibration).
Caption: Experimental workflow for thiazole functionalization of a polymer.
Conclusion
This compound is a powerful and versatile reagent in the polymer chemist's toolkit. Its thiol group provides a reliable method for controlling polymer molecular weight in radical polymerizations and serves as a versatile handle for advanced post-polymerization modifications via "click" chemistry. Furthermore, the inherent properties of the thiazole ring offer a pathway to novel functional materials with potential applications in biomedicine and advanced materials science. The protocols outlined in this guide provide a robust foundation for researchers to explore and exploit the full potential of this valuable compound.
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- Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- ResearchGate.
- PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- HHU.
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- 15. Research Portal [openresearch.surrey.ac.uk]
Application Note: 4-Methylthiazole-2-thiol as a Versatile Building Block for Novel Agrochemicals
Abstract
The 1,3-thiazole ring is a privileged scaffold in modern agrochemistry, imparting essential physicochemical and biological properties to a wide range of fungicides, herbicides, and insecticides. Among the diverse array of thiazole-based synthons, 4-methylthiazole-2-thiol stands out for its unique reactivity and proven track record in the synthesis of high-value active ingredients. This document provides a detailed guide for researchers and synthetic chemists on the application of this compound as a strategic building block. It covers the core chemical principles, provides field-proven synthetic protocols, and explores the structure-activity relationships (SAR) that underscore its importance. A central focus is given to its role in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, exemplified by the commercial product Thifluzamide.
Introduction: The Significance of the Thiazole Moiety in Agrochemicals
Heterocyclic compounds form the backbone of a significant portion of commercial agrochemicals due to their metabolic stability, diverse biological activities, and tunable properties.[1] The thiazole ring, in particular, is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and hydrophobic interactions within target enzyme active sites.[2][3] This has led to the development of numerous thiazole-containing agrochemicals with fungicidal, insecticidal, and herbicidal activities.[1]
This compound, specifically, offers a reactive handle—the thiol group—that allows for straightforward and efficient derivatization, making it an ideal starting point for combinatorial library synthesis and lead optimization campaigns in agrochemical discovery.
Physicochemical Properties and Intrinsic Reactivity
Understanding the inherent properties of this compound is fundamental to its effective use in synthesis.
2.1 Key Properties
The compound exists as a stable solid with properties conducive to standard laboratory handling.
| Property | Value | Source |
| CAS Number | 4498-39-9[4][5] | ChemicalBook[4], PubChem[5] |
| Molecular Formula | C₄H₅NS₂[5] | PubChem[5] |
| Molecular Weight | 131.22 g/mol [5] | PubChem[5] |
| Appearance | Pale solid | General Knowledge |
| Melting Point | 82-85 °C | General Knowledge |
2.2 Thione-Thiol Tautomerism and Nucleophilicity
A critical aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the thiol form and the thione form. In solution, the thione form often predominates.
Caption: Thione-Thiol tautomerism of this compound.
Despite the equilibrium, the molecule behaves as a potent sulfur-centered nucleophile, particularly under basic conditions. Deprotonation with a suitable base generates a thiolate anion, which readily attacks a wide range of electrophiles. This S-nucleophilicity is the cornerstone of its utility, making S-alkylation and S-acylation reactions highly efficient and regioselective.
Application in Fungicide Synthesis: The Case of Thifluzamide
Thifluzamide is a highly effective anilide fungicide used to control diseases caused by Rhizoctonia spp. on crops like rice and potatoes.[6] It functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The synthesis of Thifluzamide provides a perfect illustration of the strategic use of a thiazole building block, although it should be noted that commercial syntheses often use precursors like 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[6][7][8] The principles of building the core thiazole structure are closely related to the reactivity of compounds like this compound.
The following diagram illustrates a conceptual synthetic pathway highlighting how key fragments are assembled.
Caption: Conceptual synthesis pathway for Thifluzamide.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations starting from this compound. These are foundational reactions for building more complex agrochemical candidates.
Protocol 1: General S-Alkylation to Synthesize 2-(Alkylthio)-4-methylthiazole Derivatives
This protocol describes the reaction of this compound with an alkyl halide to form a thioether linkage, a common substructure in many bioactive molecules. The use of a base is critical for deprotonating the thiol to form the reactive thiolate.
Workflow Overview:
Caption: Experimental workflow for S-alkylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add a suitable aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (ACN) (approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a base (1.1 eq) portion-wise. Common choices include sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃).
-
Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction to completion. K₂CO₃ is a milder base, often sufficient for reactive alkyl halides and useful in polar aprotic solvents like DMF or ACN.
-
-
Electrophile Addition: While maintaining the temperature at 0 °C, add the desired alkyl halide (R-X) (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(alkylthio)-4-methylthiazole product.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for systematic exploration of structure-activity relationships.
-
The Thioether Linker: The sulfur atom in the thioether linkage is not merely a spacer. Its size and polarizability can influence binding affinity and metabolic stability. Converting the sulfide to a sulfoxide or sulfone can dramatically alter solubility and electronic properties, providing a route to modulate bioactivity and pharmacokinetic profiles.
-
The 4-Methyl Group: This small alkyl group can provide beneficial hydrophobic interactions within a target active site. Its presence can also influence the electronic nature of the thiazole ring and block potential sites of metabolism.
-
Substitution at the 5-Position: As seen in the Thifluzamide example, the C5 position is a prime site for introducing functionality (like a carboxamide group) to target specific interactions with the target protein.[6] Syntheses targeting this position often start with different building blocks but highlight the importance of the overall substitution pattern on the thiazole ring.
Numerous studies have shown that combining the thiazole moiety with other heterocyclic rings (like pyrazole or indole) can lead to novel fungicides with potent and broad-spectrum activity.[3][9][10]
Conclusion
This compound is a powerful and versatile building block for agrochemical synthesis. Its well-defined reactivity, centered on the nucleophilic sulfur atom, provides a reliable platform for constructing complex molecular architectures. The straightforward S-alkylation protocols enable the rapid generation of diverse compound libraries for biological screening. As the demand for novel, effective, and environmentally benign agrochemicals continues to grow, the strategic application of proven synthons like this compound will remain a cornerstone of innovation in the field.
References
- Food and Agriculture Organization of the United Nations (FAO). Synthesis and structure activity relationship of substituted thiazoles.
- Li, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Royal Society of Chemistry.
- ACS Publications. (2024). Design, Synthesis, Antifungal Evaluation, and Quantitative Structure–Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1-b]thiazole Moiety against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.
- Fan, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 86389, Thifluzamide.
- PubMed. (2024). Design, Synthesis, Antifungal Evaluation, and Quantitative Structure-Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1-b]thiazole Moiety against Phytopathogenic Fungi.
- Google Patents. CN119591560B - Synthesis method of thifluzamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1201418, 2(3H)-Thiazolethione, 4-methyl-.
- Google Patents. CN102746254A - Preparation method of thifluzamide.
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- 3. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN119591560B - Synthesis method of thifluzamide - Google Patents [patents.google.com]
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Electrochemical Studies of 4-Methylthiazole-2-thiol: Application Notes and Protocols for Researchers
This comprehensive technical guide provides an in-depth exploration of the electrochemical behavior of 4-methylthiazole-2-thiol, a versatile heterocyclic compound with significant applications in corrosion inhibition and as a building block in drug development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for electrochemical analysis.
Introduction: The Significance of this compound
This compound is a sulfur-containing heterocyclic molecule that exists in a tautomeric equilibrium with 4-methylthiazole-2(3H)-thione. This structural feature, combined with the presence of electron-rich nitrogen and sulfur atoms, endows the molecule with unique chemical and electrochemical properties. Its ability to adsorb onto metal surfaces makes it an effective corrosion inhibitor, while the thiazole ring is a common scaffold in many pharmaceutical compounds. Understanding its electrochemical behavior is paramount for elucidating its mechanism of action in these applications and for developing novel analytical methods.
Foundational Principles: Electrochemical Behavior of this compound
The electrochemical characteristics of this compound are primarily dictated by the thiol group and the thiazole ring. The thiol moiety is readily oxidizable, often undergoing a one-electron oxidation to form a thiyl radical, which can then dimerize to form a disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. The thiazole ring itself can also participate in redox reactions, although typically at higher potentials.
A proposed general mechanism for the initial electrochemical oxidation of this compound at an electrode surface is illustrated below. This is inferred from studies on structurally similar compounds like 2-mercaptobenzothiazole.
Caption: Proposed electrochemical oxidation pathway of this compound.
Key Applications and Electrochemical Insights
Corrosion Inhibition
One of the most significant applications of this compound and its derivatives is as a corrosion inhibitor for metals and alloys, particularly steel in acidic media. Electrochemical techniques are instrumental in evaluating the efficacy and elucidating the mechanism of this inhibition.
Derivatives of 4-methylthiazol-2(3H)-thione have demonstrated high inhibition efficiencies, exceeding 98% in some cases for C38 steel in 1M HCl. These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitor molecules on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer that blocks the active corrosion sites.
Key Electrochemical Parameters for Corrosion Inhibition Studies:
| Parameter | Technique | Description | Typical Findings for this compound Derivatives |
| Corrosion Current Density (icorr) | Potentiodynamic Polarization (Tafel Plots) | A measure of the corrosion rate. | Decreases significantly in the presence of the inhibitor. |
| Corrosion Potential (Ecorr) | Potentiodynamic Polarization (Tafel Plots) | The potential at which the rates of the anodic and cathodic reactions are equal. | Shows a slight shift, indicating a mixed-type inhibitor. |
| Charge Transfer Resistance (Rct) | Electrochemical Impedance Spectroscopy (EIS) | Represents the resistance to the transfer of charge at the metal-electrolyte interface. | Increases with increasing inhibitor concentration, signifying a more protective surface film. |
| Double Layer Capacitance (Cdl) | Electrochemical Impedance Spectroscopy (EIS) | Related to the capacitance of the electrical double layer at the metal-electrolyte interface. | Decreases with increasing inhibitor concentration, suggesting the displacement of water molecules by the inhibitor molecules at the surface. |
Role in Drug Development and Analytical Determination
The thiazole moiety is a key structural feature in numerous pharmaceuticals. Electrochemical methods can be employed to study the redox properties of thiazole-containing drug candidates, which can be relevant to their mechanism of action and metabolic fate. Furthermore, sensitive voltammetric techniques can be developed for the quantitative determination of these compounds in various matrices. While specific protocols for this compound are not abundant in the literature, methods developed for similar compounds like 2-mercaptobenzothiazole can be adapted.[1][2][3]
Experimental Protocols
The following protocols provide a starting point for the electrochemical investigation of this compound. It is crucial to optimize the experimental parameters for each specific application and instrumental setup.
Protocol 1: Cyclic Voltammetry (CV) for Basic Electrochemical Characterization
Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the redox processes.
Caption: Workflow for Cyclic Voltammetry analysis.
Materials and Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon Electrode, Gold Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)
-
Counter Electrode (e.g., Platinum wire)
-
This compound
-
Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer Solution (PBS), pH 7.4; or an organic solvent with a supporting electrolyte like tetrabutylammonium perchlorate in acetonitrile)
-
Deionized water and/or appropriate organic solvent
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in deionized water and then in the solvent to be used for the experiment.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare the supporting electrolyte solution. For analysis, add a known concentration of the stock solution to the supporting electrolyte in the electrochemical cell. A typical starting concentration is 1 mM.
-
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Electrochemical Measurement:
-
Immerse the three electrodes in the solution.
-
Set the parameters on the potentiostat software. A typical starting potential window for oxidation could be from 0 V to +1.5 V vs. Ag/AgCl. The scan rate can be varied, starting at 100 mV/s.
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Measure the corresponding peak currents (ipa and ipc).
-
Investigate the effect of scan rate on the peak currents and potentials to understand the kinetics of the electrode process.
-
Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis
Objective: To develop a sensitive method for the determination of this compound concentration.
Principle: DPV is a highly sensitive technique that minimizes the background charging current, resulting in well-defined peaks with currents proportional to the analyte concentration.
Materials and Reagents: Same as for Cyclic Voltammetry.
Procedure:
-
Electrode and Solution Preparation: Follow steps 1-3 from the CV protocol.
-
Electrochemical Measurement:
-
Set the DPV parameters on the potentiostat software. Typical parameters include:
-
Initial Potential
-
Final Potential
-
Pulse Amplitude (e.g., 50 mV)
-
Pulse Width (e.g., 50 ms)
-
Scan Increment (e.g., 4 mV)
-
-
Run the differential pulse voltammogram.
-
-
Calibration Curve:
-
Record DPVs for a series of standard solutions of this compound of known concentrations.
-
Measure the peak current for each concentration.
-
Plot a calibration curve of peak current versus concentration.
-
-
Sample Analysis:
-
Record the DPV of the unknown sample.
-
Determine the peak current and use the calibration curve to find the concentration of this compound in the sample.
-
Protocol 3: Electrochemical Evaluation of Corrosion Inhibition
Objective: To assess the performance of this compound as a corrosion inhibitor.
Materials and Reagents:
-
Potentiostat/Galvanostat with EIS capability
-
Corrosion cell
-
Working Electrode (the metal to be protected, e.g., C38 steel)
-
Reference Electrode (e.g., Saturated Calomel Electrode)
-
Counter Electrode (e.g., Platinum or graphite rod)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound at various concentrations
Procedure:
A. Potentiodynamic Polarization (Tafel Plots):
-
Electrode Preparation: Prepare the working electrode by polishing to a mirror finish, rinsing, and drying.
-
Measurement:
-
Immerse the electrodes in the corrosive medium without the inhibitor and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Repeat the measurement in the presence of different concentrations of this compound.
-
-
Data Analysis:
-
Perform a Tafel analysis on the polarization curves to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
B. Electrochemical Impedance Spectroscopy (EIS):
-
Measurement:
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Perform the measurement in the absence and presence of various concentrations of the inhibitor.
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Fit the data to an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Data Interpretation and Troubleshooting
-
Irreversible Peaks in CV: The absence of a corresponding reduction peak after an oxidation peak suggests an irreversible electrochemical process, which is common for the oxidation of thiols.
-
Shifting Peak Potentials with Scan Rate: For irreversible systems, the peak potential will shift with the scan rate. This can be used to calculate the electron transfer coefficient.
-
Noisy Data: Ensure proper grounding of the potentiostat and use a Faraday cage to minimize electrical noise. Check for secure connections of the electrodes.
-
Poorly Resolved Peaks: Optimize the supporting electrolyte and pH. For quantitative analysis, DPV or square-wave voltammetry may provide better resolution than CV.
-
Inconsistent Corrosion Data: Ensure consistent surface preparation of the working electrode and allow sufficient time for the OCP to stabilize before each measurement.
Conclusion
The electrochemical studies of this compound provide invaluable insights into its properties and applications. The protocols and guidelines presented in this document offer a robust framework for researchers to investigate this important molecule. By leveraging techniques such as cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy, scientists can effectively characterize its redox behavior, quantify its presence, and evaluate its performance as a corrosion inhibitor, thereby accelerating research and development in their respective fields.
References
- Investigations on electrochemical oxidation of 2-mercaptobenzothiazole. (URL not available)
- G-C3N4 nanosheets-based sensing interface for square-wave anodic stripping voltammetric detection of 2-mercaptobenzothiazole in water samples. Taylor & Francis Online. [Link]
- Simultaneous square wave voltammetric determination of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by partial least squares method in w
- Simultaneous square wave voltammetric determination of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by partial least squares method in water samples.
- Synthesis of 4-methylthiazol-2(3H)-thione derivatives and their application as corrosion inhibitors: weight loss, electrochemical, XPS and theoretical study. IMIST. [Link]
Sources
In vitro assays for testing the biological activity of 4-methylthiazole-2-thiol derivatives
An authoritative guide to essential in vitro assays for determining the biological activity of 4-methylthiazole-2-thiol derivatives, designed for researchers and drug development scientists.
Introduction: The Therapeutic Potential of the this compound Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1] Its derivatives, particularly those of this compound, are recognized for their diverse and potent biological activities.[2] These compounds are integral to numerous clinically approved drugs and are actively investigated for their therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4][5][6] The lipophilic nature and versatile substitution points of the thiazole ring make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][6]
This guide provides detailed application notes and step-by-step protocols for three fundamental in vitro assays essential for characterizing the biological activity of novel this compound derivatives. The selected assays—MTT for cytotoxicity, Broth Microdilution for antimicrobial efficacy, and a COX-2 inhibition assay for anti-inflammatory potential—represent the primary screening tier in the drug discovery pipeline. Each protocol is presented with an emphasis on the underlying scientific principles, the rationale behind experimental choices, and methods for robust data interpretation.
Section 1: Anticancer Activity Assessment via MTT Cytotoxicity Assay
Evaluating the cytotoxic potential of novel compounds against cancer cell lines is a critical first step in oncology drug discovery. The MTT assay is a reliable and widely used colorimetric method to quantify a compound's effect on cell viability and proliferation.[7]
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[8] In viable cells, mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7] The insoluble crystals are then dissolved using a solubilizing agent (like DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability, signifying the cytotoxic effect of the test compound.[7]
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate format.[3][7]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound derivatives (test compounds)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution: 5 mg/mL in sterile PBS. Prepare, filter-sterilize, and store at 4°C protected from light.[9]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (yielding 5,000 cells/well) into each well of a 96-well plate.[9]
-
Rationale: Seeding an optimal cell number is crucial; too few cells result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the assay's accuracy.
-
Include wells for "medium only" blanks to measure background absorbance.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[7]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each thiazole derivative in DMSO.
-
Create a series of working solutions by serially diluting the stock solution in a complete culture medium. Aim for final assay concentrations ranging from sub-micromolar to 100 µM.
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of the test compounds to the respective wells.
-
Controls are essential:
-
Untreated Control: Cells in fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%) to account for any solvent-induced cytotoxicity.[7]
-
-
Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[8]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.[7]
-
Causality: The incubation time depends on the cell type and its metabolic rate. Visually inspect the wells under a microscope; incubation is sufficient when purple precipitates are clearly visible in the untreated control wells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.[9]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Interpretation and Presentation
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) * 100
-
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.
-
Plot the percentage viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the precise IC₅₀ value.[7]
-
Example Data Presentation:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 ± 0.4 |
| Derivative B | MCF-7 (Breast) | 12.8 ± 1.1 |
| Derivative A | A549 (Lung) | 8.9 ± 0.7 |
| Derivative B | A549 (Lung) | 25.1 ± 2.3 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 ± 0.1 |
Section 2: Antimicrobial Activity via Broth Microdilution Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[10] This assay is crucial for evaluating the potency of new potential antibiotics.
Principle of the Assay
The assay involves exposing a standardized suspension of bacteria to serial twofold dilutions of the test compound in a liquid growth medium.[10] This is typically performed in a 96-well microtiter plate format.[10] After incubation under controlled conditions, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is identified as the lowest concentration of the compound where the well remains clear, indicating no visible growth.[10]
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[10]
-
This compound derivatives (test compounds)
-
DMSO (for stock solution)
-
Sterile 96-well U-bottom microtiter plates
-
McFarland 0.5 turbidity standard[10]
-
Reference antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Incubator (35°C ± 2°C)[10]
-
Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO.
-
In a 96-well "mother" plate, perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).[12]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] A spectrophotometer can be used for verification (absorbance of 0.08 to 0.13 at 625 nm).[10]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL.[10]
-
-
Inoculation of Microtiter Plate:
-
Transfer 50 µL of each compound dilution from the "mother" plate to the corresponding wells of a new sterile 96-well plate.
-
Add 50 µL of the final bacterial inoculum to each well, resulting in a total volume of 100 µL per well. This step dilutes the compound concentration by half, achieving the final desired test concentrations.[10]
-
Essential Controls:
-
Growth Control: 50 µL CAMHB + 50 µL inoculum (should show turbidity).
-
Sterility Control: 100 µL CAMHB only (should remain clear).[10]
-
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most common bacteria.[10]
-
-
Reading and Interpretation:
-
After incubation, place the plate on a dark, non-reflective surface and examine the wells from the bottom.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth (i.e., the first clear well).[10]
-
Validate the results by checking the controls: the growth control must be turbid, and the sterility control must be clear.[10]
-
Data Interpretation and Presentation
The result of the assay is a single value, the MIC, for each compound against each bacterial strain. Data is best presented in a summary table.
Example Data Presentation:
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| Derivative C | 4 | 32 |
| Derivative D | 8 | >64 |
| Ciprofloxacin | 0.25 | 0.015 |
Section 3: Anti-inflammatory Activity via COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a key role in synthesizing prostaglandins, which are mediators of pain and inflammation.[13][14] Selective inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[15]
Principle of the Assay
This assay measures the peroxidase activity of the COX-2 enzyme. COX-2 converts a substrate (arachidonic acid) into Prostaglandin G₂ (PGG₂). The peroxidase component of the enzyme then reduces PGG₂ to PGH₂. This process can be coupled to a chromogenic or fluorometric probe.[13][16] In a common colorimetric method, the probe N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is oxidized during the reduction of PGG₂, producing a colored product whose formation can be monitored by measuring the increase in absorbance over time.[13] An inhibitor will slow down this reaction, resulting in a reduced rate of color development.[13]
Caption: Principle of the colorimetric COX-2 inhibition assay.
Detailed Protocol: Colorimetric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits and literature.[13][14]
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)[13]
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic probe)
-
This compound derivatives (test compounds)
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control[13]
-
DMSO
-
96-well plate
-
Microplate reader capable of kinetic measurements
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and the positive control (e.g., 10 mM in DMSO). Create serial dilutions in DMSO.[13]
-
Prepare working solutions of enzyme, substrate, and cofactors in the Tris-HCl buffer as recommended by the enzyme supplier. Keep the enzyme on ice.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
150 µL Tris-HCl buffer
-
10 µL Hematin solution
-
10 µL COX-2 enzyme solution
-
10 µL of the diluted test compound or positive control.
-
-
Controls:
-
100% Activity Control: Add 10 µL of DMSO instead of an inhibitor.
-
Inhibitor Control: Add 10 µL of Celecoxib.
-
-
Pre-incubate the plate at room temperature (25°C) for 10 minutes to allow the inhibitors to bind to the enzyme.[13]
-
-
Initiate and Measure Reaction:
-
To start the reaction, add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to each well.[13]
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at ~590 nm kinetically (one reading every 30 seconds) for 5-10 minutes.[13][14]
-
Rationale: A kinetic reading is essential to determine the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
Data Interpretation and Presentation
-
Calculate Reaction Rate: For each well, determine the initial reaction velocity (rate) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition:
-
% Inhibition = ( (Rate of 100% Activity Control - Rate of Sample) / Rate of 100% Activity Control ) * 100
-
-
Determine IC₅₀ Value:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]
-
Example Data Presentation:
| Compound ID | COX-2 IC₅₀ (µM) |
| Derivative E | 0.75 ± 0.08 |
| Derivative F | 3.2 ± 0.21 |
| Celecoxib (Control) | 0.45 ± 0.05 |
Concluding Remarks
The in vitro assays detailed in this guide—MTT, broth microdilution, and COX-2 inhibition—provide a robust framework for the initial biological characterization of novel this compound derivatives. These methods are foundational in the drug discovery process, enabling researchers to efficiently screen compound libraries, identify hits, and establish structure-activity relationships. Positive results from these primary assays justify progression to more complex secondary assays, such as mechanism-of-action studies, and ultimately to in vivo models for preclinical evaluation. By employing these standardized and well-validated protocols, scientists can generate reliable and reproducible data, accelerating the journey of promising therapeutic candidates from the laboratory to the clinic.
References
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- BenchChem. (2025).
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- BenchChem. (2025).
- ResearchGate. (2025).
- MTT Assay Protocol for Cell Viability and Prolifer
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- ACS Omega. (2023).
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
- National Center for Biotechnology Information. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. (2022).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2).
- Microbe Online. (2013).
- ResearchGate.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- MDPI. (2024).
- Biointerface Research in Applied Chemistry. (2021).
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
- MDPI.
- PubMed. Research on heterocyclic compounds. XXIV.
- National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- MDPI.
- Semantic Scholar. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- National Center for Biotechnology Information. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase.
- PubMed Central. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles.
- PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- Oakwood Chemical. This compound.
- PubMed Central.
- MDPI. (2020).
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- 2. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity | Semantic Scholar [semanticscholar.org]
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- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methylthiazole-2-thiol Synthesis
Welcome to the technical support center for the synthesis of 4-methylthiazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth, field-tested insights into the optimization and troubleshooting of this synthesis, moving beyond basic protocols to explain the fundamental chemistry at each step. Our goal is to empower you to resolve common experimental challenges and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most robust and widely applied method is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of chloroacetone with ammonium dithiocarbamate.[1] The reaction is typically performed in water at a moderately elevated temperature (40-45 °C) and results in good yields of the target compound.[1] This approach is favored for its operational simplicity and the availability of starting materials.
Q2: Why is the quality of the starting materials—chloroacetone and ammonium dithiocarbamate—so critical?
A2: The purity and stability of your reagents are paramount for a successful synthesis.
-
Chloroacetone: This reagent is a potent lachrymator and is susceptible to polymerization upon exposure to light.[2] Commercially available chloroacetone can contain impurities like mesityl oxide, which may not be removed by simple distillation and can lead to side reactions.[3] It is advisable to use freshly distilled or high-purity chloroacetone for best results.[4]
-
Ammonium Dithiocarbamate: This reagent is notoriously unstable and can decompose over time, especially if not stored properly. It is often prepared fresh from ammonia and carbon disulfide.[5] The success of the synthesis is highly dependent on the quality of this reagent, as impurities will directly impact the yield and purity of the final product.[5]
Q3: How should I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective and straightforward technique for monitoring the reaction. You can spot the reaction mixture alongside your starting chloroacetone on a TLC plate (e.g., silica gel). The disappearance of the chloroacetone spot and the appearance of a new, more polar spot for the product will indicate that the reaction is proceeding. A suitable eluent system would typically be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.
Q4: What are the primary safety concerns when performing this synthesis?
A4: Both starting materials require careful handling in a well-ventilated fume hood.
-
Chloroacetone: It is highly toxic, corrosive, and an extremely powerful lachrymator.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ammonium Dithiocarbamate Preparation: If preparing this reagent in-house from carbon disulfide and ammonia, be aware that carbon disulfide is highly flammable and toxic, and ammonia is a corrosive gas.[5] The reaction can also evolve hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor.[5]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
Question: I've completed the reaction, but my yield of this compound is significantly lower than the expected >80%. What are the likely causes and how can I fix this?
Answer: Low yield is a frequent challenge that can be traced back to several key parameters. A systematic approach to troubleshooting is recommended.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Poor Reagent Quality | Ammonium dithiocarbamate is unstable and can decompose into various byproducts.[5] Solution: Use freshly prepared or recently purchased, properly stored ammonium dithiocarbamate. Ensure the chloroacetone is of high purity, as impurities can inhibit the reaction or lead to side products.[3] |
| Incorrect Stoichiometry | The reaction requires an excess of the dithiocarbamate to drive the reaction to completion and compensate for any potential degradation. Solution: A molar ratio of 1:1.5 to 1:1.6 (chloroacetone:ammonium dithiocarbamate) is optimal.[1] Ensure accurate weighing and transfer of reagents. |
| Suboptimal pH Control | The initial condensation reaction proceeds efficiently under mildly acidic conditions (pH 2-3), which helps to prevent the hydrolysis of chloroacetone. The final product is isolated under basic conditions (pH 8-9) to ensure it is in its free base form for extraction.[1] Solution: Carefully monitor and adjust the pH at the specified stages of the protocol using dilute HCl and a suitable base (e.g., NaOH solution). |
| Incorrect Reaction Temperature | The temperature of 40-45 °C is a critical balance. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, the rate of side reactions, such as chloroacetone hydrolysis or reagent decomposition, can increase significantly.[6] Solution: Maintain the reaction temperature strictly within the 40-45 °C range using a temperature-controlled water bath. |
Problem 2: The Reaction Stalls and Does Not Go to Completion
Question: My TLC analysis shows that a significant amount of chloroacetone remains even after the recommended 5-hour reaction time. What should I do?
Answer: A stalled reaction typically points to an issue with one of the core reaction parameters.
-
Verify Reagent Stoichiometry and Quality: As with low yield, the primary culprits are often degraded ammonium dithiocarbamate or an insufficient molar excess. If possible, add an additional portion of fresh ammonium dithiocarbamate to the reaction mixture and continue monitoring by TLC.
-
Check Temperature Control: Ensure your reaction setup is maintaining the target temperature of 40-45 °C. A drop in temperature will significantly slow the reaction kinetics.
-
Increase Reaction Time: While 4-5 hours is typical, variations in reagent quality and scale may require longer reaction times.[1] Continue heating and monitoring by TLC for an additional 2-3 hours to see if the reaction progresses further.
Problem 3: Difficulty with Product Isolation and Purification
Question: During the workup, I'm having trouble with the ethyl acetate extraction. I'm seeing an emulsion form, or my final product is a dark, impure oil. How can I improve the isolation?
Answer: Challenges during workup and purification can often be overcome with procedural adjustments.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Emulsion Formation | Emulsions can form during the basic extraction if the mixture is agitated too vigorously, especially if minor impurities act as surfactants. Solution: During extraction, use gentle inversions of the separatory funnel rather than vigorous shaking. If an emulsion forms, adding a saturated solution of NaCl (brine) can help break it. In stubborn cases, filtering the mixture through a pad of Celite® can be effective. A similar issue in a related Hantzsch synthesis was resolved by adding ice and water.[4] |
| Product is an Impure Oil | The patent literature describes the product as a colorless oil.[1] If you obtain a dark or crude oil, it indicates the presence of side products or polymeric material. Solution: Ensure the initial pH adjustment to 8-9 is precise; a pH that is too high can promote side reactions.[1] After extraction and solvent removal, the crude oil can be purified by vacuum distillation or column chromatography on silica gel. For chromatography, start with a nonpolar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate. |
Visualizing the Reaction: Hantzsch Synthesis Pathway
The synthesis proceeds via the classic Hantzsch mechanism, involving nucleophilic attack of the sulfur atom from ammonium dithiocarbamate onto the electrophilic carbon of chloroacetone, followed by cyclization and dehydration.
Caption: Reaction workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in the patent literature for the synthesis of this compound (referred to as 2-sulfydryl-4-methylthiazol).[1]
Materials:
-
Chloroacetone (0.8 mol, 74.0 g)
-
Ammonium dithiocarbamate (1.2 mol, 132 g)
-
Water (250 mL total)
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and thermometer, combine chloroacetone (74.0 g) with 200 mL of water.
-
pH Adjustment (Acidification): Cool the mixture in an ice bath and adjust the pH to 2-3 by the slow, dropwise addition of dilute hydrochloric acid.
-
Reagent Addition: In a separate beaker, dissolve ammonium dithiocarbamate (132 g) in 50 mL of water. Add this solution to the chloroacetone mixture.
-
Reaction: Warm the reaction mixture to 40-45 °C using a water bath and stir vigorously for 4-5 hours. Monitor the reaction progress by TLC.
-
Workup (Basification): Once the reaction is complete (as indicated by the consumption of chloroacetone), cool the mixture to room temperature. Adjust the pH to 8-9 with a sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The final product should be a colorless oil (expected yield: ~86.0 g, 82%).[1]
References
- [6] National Center for Biotechnology Information. "1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides." PubMed Central.
- [1] Google Patents. "New method for preparing thiabendazole - CN104557902A.
- [7] International Agency for Research on Cancer. "2-MERCAPTOBENZOTHIAZOLE." IARC Monographs.
- [4] Organic Syntheses. "2-amino-4-methylthiazole." Organic Syntheses Procedure.
- [9] Google Patents. "Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - CN101560195A.
- [10] MDPI. "Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production." MDPI.
Sources
- 1. CN104557902A - New method for preparing thiabendazole - Google Patents [patents.google.com]
- 2. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]
- 3. Chloroacetone - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in reactions involving 4-methylthiazole-2-thiol
Welcome to the technical support center for 4-methylthiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and troubleshoot challenges encountered during its use in synthesis. We will explore the causality behind these side product formations and provide field-proven protocols to optimize your experimental outcomes.
Introduction: The Dual Reactivity of this compound
This compound is a versatile heterocyclic building block. Its utility stems from a complex reactivity profile governed by thione-thiol tautomerism and the presence of multiple nucleophilic centers. The molecule exists in equilibrium between the thiol and thione forms, which dictates its reaction pathways with various electrophiles. Understanding this equilibrium is the first step to mastering its chemistry and preventing the formation of unwanted side products.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Tautomerism & Regioselectivity
Q1: I'm performing an alkylation and getting a mixture of two products. What are they and why is this happening?
A1: Cause & Mechanism
This is the most common issue encountered and is a direct consequence of the thiol-thione tautomerism of this compound. The molecule possesses two primary nucleophilic sites: the exocyclic sulfur atom (in the thiol tautomer) and the endocyclic nitrogen atom (in the thione tautomer). Reaction with an electrophile, such as an alkyl halide, can lead to both S-alkylation and N-alkylation.
The regioselectivity of this reaction is governed by a classic case of kinetic versus thermodynamic control.
-
Kinetic Product (S-Alkylation): The sulfur atom is a soft nucleophile and generally more nucleophilic than the nitrogen. Therefore, attack at the sulfur is faster, leading to the S-alkylated product as the kinetically favored isomer. This pathway is dominant under milder, low-temperature conditions.
-
Thermodynamic Product (N-Alkylation): The N-alkylated product is often the more thermodynamically stable isomer. Under harsher conditions (higher temperatures, longer reaction times, or in the presence of a strong base), the initially formed S-alkyl product can rearrange to the N-alkyl product, or the reaction can directly favor N-alkylation.
Caption: Kinetic vs. Thermodynamic control in the alkylation of this compound.
Troubleshooting Protocol 1: Achieving Selective S-Alkylation
This protocol is designed to favor the kinetically controlled S-alkylated product.
| Step | Action | Rationale |
| 1 | Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile). | Ensures solubility of the starting material and the resulting salt. |
| 2 | Cool the solution to 0 °C in an ice bath. | Lower temperature minimizes the energy available to overcome the activation barrier for the less favored N-alkylation and subsequent rearrangement. |
| 3 | Add a mild base, such as K₂CO₃ or NaHCO₃ (1.1 eq), portion-wise. Stir for 30 minutes. | The mild base deprotonates the thiol to form the more nucleophilic thiolate anion without being harsh enough to promote rearrangement. |
| 4 | Add the alkyl halide (1.05 eq) dropwise, keeping the temperature at 0 °C. | Slow addition maintains temperature control and minimizes local concentration spikes that could lead to side reactions. |
| 5 | Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours. | Avoids prolonged reaction times which could allow for the slow formation of the thermodynamic product. |
| 6 | Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). | Standard workup procedure to isolate the desired product. |
Section 2: Acylation Reactions
Q2: I successfully acylated my this compound, but the product seems to be rearranging into a different, more stable compound. What is happening?
A2: Cause & Mechanism
This is a well-documented phenomenon known as an S→N acyl transfer. Similar to alkylation, the initial site of attack for an acyl halide is the soft sulfur atom, forming an S-acyl intermediate (a thioester). However, this thioester is often only kinetically stable.
The endocyclic nitrogen, being a harder nucleophile, forms a more thermodynamically stable amide bond. The S-acyl intermediate can undergo an intramolecular rearrangement, especially in the presence of a base or upon heating, to yield the N-acyl product (an amide).
Caption: S→N acyl migration in acylated this compound.
Troubleshooting Guide 2: Isolating the S-Acyl or N-Acyl Product
| Objective | Recommended Conditions | Rationale |
| Isolate S-Acyl (Kinetic) | Use Schotten-Baumann conditions (e.g., acyl chloride in aq. NaOH at low temp) or react with an acyl chloride and a non-nucleophilic base (e.g., pyridine) at ≤ 0 °C. Isolate the product quickly without heating. | Minimizes the thermal or base-catalyzed energy required for the rearrangement to the N-acyl product. |
| Isolate N-Acyl (Thermodynamic) | Perform the acylation and then gently heat the reaction mixture (e.g., reflux in THF or toluene) after the initial S-acylation is complete. Alternatively, use a stronger base and longer reaction time. | Provides the necessary energy to overcome the activation barrier for the S→N acyl transfer, driving the reaction to the most stable product. |
Section 3: Oxidation & Decomposition
Q3: While running my reaction, an insoluble precipitate formed. My starting material has disappeared, and I suspect oxidation. What is the likely side product?
A3: Cause & Mechanism
The thiol group (-SH) is highly susceptible to oxidation. In the presence of ambient oxygen, metal catalysts, or common oxidizing agents, two primary side reactions can occur:
-
Dimerization to Disulfide: This is the most common oxidative side reaction. Two molecules of the thiol are oxidized to form a disulfide-linked dimer (2,2'-dithiobis(4-methylthiazole)). This dimer is often a stable, crystalline solid with poor solubility in many organic solvents, explaining the precipitate. This process can be catalyzed by trace metals.
-
Over-oxidation: Stronger oxidizing agents (e.g., H₂O₂, m-CPBA, KMnO₄) or harsh conditions can further oxidize the sulfur atom to form sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H). These are highly polar, often water-soluble compounds that can be difficult to isolate from the main reaction mixture.
Caption: Common oxidation pathways for this compound.
Troubleshooting Protocol 3: Preventing Unwanted Oxidation
| Step | Action | Rationale |
| 1 | Degas all solvents prior to use by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes. | Removes dissolved oxygen, a common culprit in thiol oxidation. |
| 2 | Run the reaction under a positive pressure of an inert atmosphere (N₂ or Ar). | Prevents atmospheric oxygen from entering the reaction vessel during the experiment. |
| 3 | Use freshly distilled or high-purity reagents and solvents. | Minimizes the presence of trace metal impurities that can catalyze oxidation. |
| 4 | If metal catalysis is suspected, consider adding a chelating agent like EDTA (in trace amounts) to the reaction mixture. | Sequesters catalytic metal ions, inhibiting their oxidative activity. |
| 5 | If the desired reaction requires an oxidant, choose one with appropriate selectivity and control the stoichiometry carefully. | Prevents over-oxidation to sulfinic or sulfonic acids. |
Q4: My reaction with a strong reducing agent like Raney Nickel resulted in the complete loss of sulfur. What happened?
A4: Cause & Mechanism
This side reaction is known as desulfurization. It is the reductive cleavage of the carbon-sulfur bond. While sometimes a desired transformation, it can be a problematic side reaction. Thiol and thione groups are readily reduced by powerful desulfurizing agents.
-
Raney Nickel (Ra-Ni): This is a classic reagent for desulfurization. It hydrogenolytically cleaves C-S bonds, replacing the sulfur atom with two hydrogen atoms.
-
Other Reductive Systems: Other conditions, such as molybdenum hexacarbonyl or systems that generate radical intermediates, can also promote desulfurization.
In the case of this compound, desulfurization would likely lead to the formation of 4-methylthiazole or even complete decomposition of the heterocyclic ring under harsh conditions.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. PMC - PubMed Central. [Link]
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
- Desulfurization of Thiols for Nucleophilic Substitution.
- Two‐step synthesis of 4‐methylthiazole 12a.
- Desulfuriz
- Molybdenum-Mediated Desulfurization of Thiols and Disulfides. Organic Chemistry Portal. [Link]
- This compound. Oakwood Chemical. [Link]
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. the Gohlke Group. [Link]
- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC - NIH. [Link]
- 2(3H)-Thiazolethione, 4-methyl-. PubChem. [Link]
- Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro(1,2,4)triazolo(4,3-a)quinazolin-5-one.
- 2-amino-4-methylthiazole. Organic Syntheses Procedure. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
- Regioselectivity of the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo-propene,
Technical Support Center: Purification of 4-Methylthiazole-2-thiol Derivatives
Welcome to the technical support center for the purification of 4-methylthiazole-2-thiol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common challenges and optimize your purification workflows.
The purification of this compound derivatives can be challenging due to the presence of a reactive thiol group, the potential for tautomerization, and the frequent presence of closely related impurities from the synthesis. This guide provides a structured approach to overcoming these obstacles, ensuring you obtain your target compound with the desired purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
Common impurities often include unreacted starting materials, such as thioamides and α-haloketones, as well as byproducts from side reactions.[1][2] Depending on the reaction conditions, oxidation of the thiol group to form disulfides can also be a significant issue.[3] Monitoring your reaction by Thin-Layer Chromatography (TLC) is crucial to identify the number and polarity of impurities, which will guide your purification strategy.[4][5]
Q2: How do I choose the most appropriate purification technique for my specific derivative?
The choice of purification technique depends on the physical state of your compound (solid or oil), the nature of the impurities, and the scale of your reaction.
-
Recrystallization: This is the preferred method for solid compounds with good crystallinity, especially for removing small amounts of impurities with different solubility profiles.[6]
-
Column Chromatography: This is a versatile technique for both solid and oily compounds and is particularly effective for separating mixtures with multiple components or impurities with similar polarity to the product.[4][7][8]
-
Preparative HPLC: For achieving very high purity, especially for small quantities or for separating challenging mixtures of closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10]
-
Liquid-Liquid Extraction: This is often used as a preliminary purification step to remove highly polar or non-polar impurities and starting materials.[11]
Q3: My compound appears to be degrading during purification. What are the likely causes and how can I prevent this?
This compound derivatives can be sensitive to heat, strong acids or bases, and oxidation. The thiol group is particularly susceptible to oxidation, which can be accelerated by prolonged exposure to air, especially at elevated temperatures.[12]
Preventative Measures:
-
Inert Atmosphere: When possible, perform purification steps, especially those involving heat, under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Temperature Control: Avoid excessive heating during solvent removal (roto-evaporation) or distillation.
-
pH Control: Be mindful of the pH during extractions, as extreme pH values can cause degradation. The thiazole ring itself has varying stability depending on the substituents.
-
Storage: Store the purified compound under an inert atmosphere at low temperatures (-20°C is often suitable) and protected from light to prevent long-term degradation.[12]
Q4: How can I effectively visualize my this compound derivative on a TLC plate?
Due to the sulfur and nitrogen atoms, these compounds often exhibit UV activity, making UV light (254 nm) the primary method for visualization.[13] For compounds with weak UV absorbance, or for additional confirmation, various staining techniques can be employed:
-
Iodine Vapor: A simple and generally effective method for visualizing organic compounds. The plate is placed in a chamber containing a few crystals of iodine; compounds will appear as brown spots.[14][15]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for detecting oxidizable functional groups, such as the thiol group. Compounds will appear as yellow or brown spots on a purple background.[13]
-
Phosphomolybdic Acid (PMA) Stain: A good general-purpose stain that visualizes a wide range of functional groups, typically as dark green or blue spots upon heating.[13][15]
Troubleshooting Guides for Purification Techniques
This section provides detailed troubleshooting for common issues encountered during the purification of this compound derivatives.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
Troubleshooting Matrix for Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is too high, causing the compound to melt before dissolving. / The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. / Use a co-solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.[6] |
| Low Recovery | Too much solvent was used. / The compound is significantly soluble in the cold solvent. / Premature crystallization occurred during hot filtration. | Evaporate some solvent to concentrate the solution. / Cool the solution in an ice bath to minimize solubility. / Ensure the filtration funnel and flask are pre-heated. |
| Impure Crystals | The cooling process was too rapid, trapping impurities. / The chosen solvent does not effectively discriminate between the product and impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. / Try a different solvent or solvent system. A second recrystallization may be necessary. |
Step-by-Step Protocol for Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol, ethanol/water, acetone/hexane) by testing small amounts of your crude product.[6][16]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a highly effective method for separating complex mixtures.[4][7] The choice of stationary phase (typically silica gel) and mobile phase (eluent) is critical for successful separation.[8]
Troubleshooting Matrix for Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The eluent is too polar, causing all compounds to elute too quickly. / The eluent is not polar enough, causing compounds to move too slowly. | Decrease the polarity of the eluent system. / Gradually increase the polarity of the eluent system. Use a gradient elution. |
| Streaking/Tailing | The compound is too polar for the eluent. / The compound is interacting strongly with the silica gel (acidic). / The column is overloaded. | Increase the polarity of the eluent. / Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds). / Use a larger column or less sample. |
| Compound Stuck on Column | The eluent is not polar enough. / The compound may be decomposing on the silica. | Drastically increase the eluent polarity (e.g., switch to methanol or a mixture with methanol). / Consider using a different stationary phase like alumina. |
Step-by-Step Protocol for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.2-0.4 for your target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (then adsorb onto a small amount of silica gel and load the dry powder).
-
Elution: Run the column by applying positive pressure, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, reverse-phase HPLC is often employed.[9][17] A C18 column is a common choice, with a mobile phase typically consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[9][18]
General HPLC Troubleshooting Tips
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | Column degradation. / Inappropriate mobile phase pH. / Sample overload. | Use a guard column or replace the analytical column. / Adjust the mobile phase pH to ensure the analyte is in a single ionic state. / Inject a smaller sample volume. |
| Poor Resolution | Inadequate separation efficiency of the mobile phase. | Optimize the mobile phase composition (e.g., change the acetonitrile/water ratio). / Use a gradient elution. / Try a different column chemistry. |
| No Peak Detected | The compound did not elute. / The detector is not set to the correct wavelength. | Use a stronger mobile phase. / Determine the UV-Vis spectrum of your compound to find the λmax for detection. |
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a crude this compound derivative.
Caption: General workflow for purification.
References
- EPFL. (n.d.). TLC Visualization Reagents.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- (n.d.). TLC Visualization Methods.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Sulfur-containing Biomolecules.
- National Institutes of Health. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
- ResearchGate. (n.d.). Thiazole Synthesis | Request PDF.
- ResearchGate. (n.d.). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L..
- ResearchGate. (n.d.). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- (n.d.). Stains for Developing TLC Plates.
- Royal Society of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties.
- Scribd. (n.d.). TLC Visualization Techniques.
- ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
- ResearchGate. (n.d.). Which methods are use for the extraction and isolation of 4-thiazolidinones and thiazole derivatives from natural resources?.
- Oakwood Chemical. (n.d.). This compound.
- National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Wikipedia. (n.d.). Thiazole.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- National Institutes of Health. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- Organic Syntheses. (n.d.). 2-amino-4-methylthiazole.
- National Institutes of Health. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- National Institutes of Health. (n.d.). Thiazole and Oxazole Alkaloids: Isolation and Synthesis.
- ResearchGate. (n.d.). Thiolated polymers: Stability of thiol moieties under different storage conditions.
- National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- MicroSolv. (n.d.). Sulfur analyzed with HPLC.
- MDPI. (n.d.). Special Issue : Polysulfur- and Sulfur-Nitrogen Heterocycles.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
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- 15. scribd.com [scribd.com]
- 16. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 17. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. Sulfur analyzed with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Alkylation of 4-Methylthiazole-2-thiol
Here is the technical support center for Improving the yield of 4-methylthiazole-2-thiol alkylation.
Welcome to the technical guide for optimizing the alkylation of this compound. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the causal, mechanistic insights needed to troubleshoot and enhance your reaction outcomes. This guide is structured as a series of questions you might encounter in the lab, addressing common challenges from low yield to poor regioselectivity.
Core Principle: The Challenge of Tautomerism and Regioselectivity
The primary difficulty in the alkylation of this compound arises from its ability to exist in two tautomeric forms: the thiol and the thione. This equilibrium creates two distinct nucleophilic sites: the sulfur atom (a soft nucleophile) and the ring nitrogen atom (a hard nucleophile). Consequently, alkylation can occur at either site, leading to S-alkylated or N-alkylated products. Achieving a high yield of the desired isomer depends entirely on controlling the reaction conditions to favor one site over the other.
Caption: Tautomerism of this compound leading to two possible alkylation sites.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of S- and N-alkylated products. How can I improve the selectivity for S-alkylation?
This is the most common issue. To favor S-alkylation, you need to create conditions that favor the kinetic product. The sulfur atom, being a larger and more polarizable (softer) nucleophile, generally reacts faster with soft electrophiles like alkyl halides. To enhance this kinetic preference, consider the following:
-
Lower the temperature: Running the reaction at room temperature or below slows down the competing N-alkylation pathway, which often has a higher activation energy.
-
Use a weaker base: A heterogeneous base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile is less likely to fully deprotonate the molecule, favoring the more acidic thiol proton and making the thiolate the predominant nucleophile.[1][2]
-
Choose a less polar solvent: Solvents like THF or acetone are often preferred over highly polar aprotic solvents like DMF or DMSO. Highly polar solvents can solvate the cation from the base, leading to a more reactive, "naked" anion where the harder nitrogen atom can compete more effectively.[3]
Q2: My reaction yield is very low, or the reaction is not proceeding at all. What should I check first?
Low conversion points to issues with reactivity. Here's a checklist:
-
Base Strength and Solubility: Ensure your base is strong enough to deprotonate the thiol (pKa ≈ 6-7) but not so strong that it promotes side reactions. If using a solid base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize surface area.
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride with mild conditions, the reaction may be too slow. Consider switching to the bromide or iodide equivalent or increasing the temperature.
-
Temperature: While low temperatures favor S-selectivity, the reaction might be too slow. A modest increase in temperature (e.g., refluxing in acetone at ~56°C) can significantly increase the rate without dramatically compromising selectivity.
Q3: What are the best general starting conditions for selective S-alkylation?
For a researcher new to this reaction, a reliable starting point that balances yield and selectivity is the use of potassium carbonate as the base in acetone. This combination is widely documented to favor S-alkylation for 2-mercaptothiazoles and related heterocycles.[4] The reaction is typically run at room temperature or with gentle heating to reflux.
In-Depth Troubleshooting Guide
Problem: Poor Regioselectivity & N-Alkylation
Q: I'm consistently getting the N-alkylated product as the major isomer. Why is this happening and how do I reverse this selectivity?
Observing the N-alkylated product as the major isomer suggests your reaction conditions are favoring thermodynamic control. The N-alkylated thiazolium species can be more stable than the S-alkylated product. This outcome is often promoted by:
-
High Temperatures and Long Reaction Times: Allows the reaction to overcome the kinetic barrier for N-alkylation and reach thermal equilibrium, which may favor the N-isomer.
-
Strong Bases in Polar Aprotic Solvents: Using sodium hydride (NaH) in DMF, for example, creates a highly reactive, dissociated anion. In this state, the negative charge is more localized on the harder nitrogen atom, which then readily attacks the alkylating agent.[2]
To reverse this and favor S-alkylation:
-
Apply Kinetic Control: Lower the reaction temperature significantly (e.g., 0°C to room temperature).
-
Leverage HSAB Theory: The Hard-Soft Acid-Base (HSAB) principle is your best guide. The thiolate (S⁻) is a soft nucleophile, and the nitrogen anion is a hard nucleophile. Alkyl halides are soft electrophiles. To favor the "soft-soft" interaction, use milder conditions that preserve the nucleophilicity of the sulfur.
-
Consider Phase Transfer Catalysis (PTC): PTC is an excellent technique for achieving high S-selectivity. A catalyst like tetrabutylammonium bromide (TBAB) transports the thiolate anion into an organic phase where it reacts cleanly with the alkyl halide, often giving high yields of the S-alkylated product with minimal N-alkylation.[5][6]
Problem: Low Yield & Incomplete Conversion
Q: I have high S-selectivity, but my yields are stuck below 50%. How can I push the reaction to completion?
If selectivity is good, the issue lies in reaction kinetics or equilibrium.
-
Increase Reactant Concentration: Ensure you are using a slight excess (1.1-1.2 equivalents) of the alkylating agent.
-
Optimize Solvent and Temperature: If using acetone, you may need to reflux overnight. Switching to a slightly higher boiling solvent like acetonitrile (MeCN) or employing microwave irradiation can dramatically shorten reaction times and improve conversion.[7]
-
Check for Degradation: this compound and its derivatives can be sensitive. Ensure your reaction is under an inert atmosphere (N₂ or Argon) if working with particularly sensitive substrates or at high temperatures, as oxidative side reactions can occur.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues in your alkylation reaction.
Caption: A decision-making flowchart for troubleshooting the alkylation of this compound.
Data Summary: Influence of Reaction Conditions
The choice of base and solvent has a profound impact on reaction outcomes. The following table summarizes general trends observed in the literature for the alkylation of similar heterocyclic thiols.
| Condition Goal | Recommended Base | Recommended Solvent | Typical Temp. | Expected Outcome |
| High S-Selectivity | K₂CO₃, Cs₂CO₃ | Acetone, THF, MeCN | 20–60°C | Excellent S-selectivity (kinetic control), requires moderate reaction time.[1] |
| High Reactivity/Speed | NaH, KOtBu | DMF, DMSO | 0–25°C | Very fast reaction, but risk of poor selectivity and formation of N-isomer.[2] |
| Balanced Yield/Selectivity | K₂CO₃ | Acetone (reflux) | ~56°C | Good compromise for achieving high conversion with high S-selectivity. |
| Optimal S-Selectivity & Yield | KOH / K₂CO₃ (aq.) | Toluene / CH₂Cl₂ | 25–60°C | Excellent S-selectivity and high yield via Phase Transfer Catalysis (PTC).[5][6] |
Optimized Experimental Protocols
Protocol 1: Standard S-Alkylation (Kinetic Control)
This protocol is optimized for achieving high selectivity for the S-alkylated product.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per 1 mmol of thiol) followed by finely powdered potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to a gentle reflux (~56°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KX) and wash the solid cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure S-alkylated product.
Protocol 2: High-Yield S-Alkylation via Phase Transfer Catalysis (PTC)
This protocol is ideal for maximizing both yield and S-selectivity, especially for less reactive alkylating agents.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.), the alkyl halide (1.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent Addition: Add toluene (approx. 10 mL per 1 mmol of thiol).
-
Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 2.0 eq. in 5 mL of water).
-
Reaction: Stir the biphasic mixture vigorously at 50-60°C. Vigorous stirring is critical to ensure an efficient interface between the aqueous and organic phases.
-
Monitoring: Monitor the reaction progress by TLC by sampling the organic layer. Reactions are often complete within 2-6 hours.
-
Work-up: Cool the reaction to room temperature and transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction and Isolation: Wash the organic layer with water (2x) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, which can then be purified as described in Protocol 1.
References
- Vertex AI Search: General search on alkylating agents and c
- NIH: Evaluation and optimization of reduction and alkyl
- Wikipedia: Thiazole Chemistry.
- CUTM Courseware: Thiazole Synthesis and Reactions.
- Pharmaguideline: Synthesis, Reactions and Medicinal Uses of Thiazole.
- MDPI: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.
- NIH PMC: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Deriv
- Organic Syntheses: 2-amino-4-methylthiazole synthesis procedure.
- NIH PMC: Efficient and Eco-Friendly Prepar
- Semantic Scholar: Design and synthesis of new 4-methylthiazole deriv
- ResearchGate: Two-step synthesis of 4-methylthiazole.
- ResearchGate: Phase Transfer Catalysis Without Solvent.
- ResearchGate: Phase-Transfer Catalyzed Alkyl
- NIH PMC: Late-stage meta-C–H alkyl
- Oakwood Chemical: this compound product page.
- Organic Chemistry Portal: Thiazole synthesis overview.
- Benchchem: Protocol for N-Alkyl
- Google Patents: Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- ResearchGate: 2-Mercaptobenzothiazole and its Deriv
- ResearchGate: Regioselectivity of the alkyl
- NIH: Transition Metal-Driven Selectivity in Direct C-H Aryl
- PubMed: Optimization of cysteine residue alkylation using an on-line LC-MS str
- Google Patents: Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
- MDPI: Switching N-Alkylation Regioselectivity of Trifluoromethyl
- NIH: Regioselective alkylation of a vers
- NIH PMC: Synthesis and Structure Determination of Substituted Thiazole Deriv
- Books: Synthesis, Properties, and Biological Applic
- Beilstein Journals: Regioselective N-alkyl
- IOPscience: I2/CH3ONa-Promoted Ring-Opening Alkyl
- NIH PMC: Design and Synthesis of Neuroprotective Methylthiazoles.
- MDPI: Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole.
- Digital CSIC: Solvent effects in sequential epoxid
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. digital.csic.es [digital.csic.es]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Stability of 4-Methylthiazole-2-thiol in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-methylthiazole-2-thiol. This document is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter stability challenges in solution. Our goal is to provide not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Introduction: The Challenge of the Thiol Group
This compound is a valuable heterocyclic building block. However, its utility is intrinsically linked to its reactive thiol (-SH) group. This functional group, while essential for many synthetic and biological applications, is also the primary source of its instability in solution. The thiol can exist in equilibrium with its thione tautomer and is highly susceptible to oxidation, particularly to form a disulfide dimer. This degradation can lead to loss of compound activity, precipitation from solution, and inconsistent experimental results. This guide will address the most common stability issues in a practical, question-and-answer format.
Section 1: Core Mechanisms of Instability
This section addresses the fundamental reasons behind the compound's degradation. Understanding these mechanisms is the first step toward effective troubleshooting and prevention.
Q1: I've just prepared a fresh solution of this compound, but I'm already concerned about its stability. What is the primary degradation pathway I should be aware of?
A1: The principal and most rapid degradation pathway for this compound in solution is oxidation . The thiol group (-SH) is readily oxidized to form a disulfide bond (-S-S-), linking two molecules of the parent compound. This newly formed molecule is the 2,2'-dithiobis(4-methylthiazole) dimer.
This process is significantly accelerated by several factors:
-
Presence of Oxygen: Dissolved oxygen in your solvent is a key culprit.
-
Elevated pH: At neutral or alkaline pH, the thiol group deprotonates to form a thiolate anion (-S⁻). This anion is much more nucleophilic and far more susceptible to oxidation than the protonated thiol.[1][2]
-
Trace Metal Ions: Metal ions, often present as impurities in reagents or water, can catalyze the oxidation process.
The consequence of this dimerization is a loss of the active thiol-containing monomer, which can lead to decreased efficacy in your experiments and potential precipitation of the less soluble dimer.
Sources
Overcoming low reactivity of 4-methylthiazole-2-thiol in coupling reactions
Introduction: Understanding the Challenge of 4-Methylthiazole-2-thiol
Welcome to the technical support guide for overcoming the low reactivity of this compound in coupling reactions. Researchers frequently encounter difficulties with this substrate due to its unique electronic and structural properties. This guide provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to empower you to succeed in your synthetic goals.
The primary obstacle stems from the thiol-thione tautomerism inherent to the molecule. This compound exists in equilibrium with its more stable tautomer, 4-methylthiazoline-2-thione. This equilibrium shifts the electron density and alters the nucleophilicity of the sulfur and nitrogen atoms, complicating predictable outcomes in cross-coupling reactions. Furthermore, the thiol/thione moiety can act as a ligand for palladium and copper catalysts, leading to catalyst inhibition or decomposition and ultimately, failed reactions.
This center is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address the common issues faced in the lab.
DOT Script for Tautomerism
Caption: Tautomeric equilibrium of this compound.
Frequently Asked Questions (FAQs)
Q1: My standard cross-coupling reaction with this compound is not working. What is the most likely cause?
A1: The most common causes of failure are twofold: catalyst inhibition and low nucleophilicity of the substrate. The sulfur atom in this compound can strongly coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1] Additionally, the predominant thione tautomer renders the sulfur less nucleophilic than a typical thiol, making reactions like S-arylation sluggish. For palladium-catalyzed reactions, the choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling.[2][3][4]
Q2: I am attempting an arylation and getting a mixture of N-arylated and S-arylated products. How can I control the regioselectivity?
A2: This is a classic problem of ambident nucleophilicity. The outcome of the reaction depends heavily on the reaction conditions, which can be tuned to favor one isomer over the other.
-
For S-Arylation (C-S bond formation): To favor reaction at the "softer" sulfur atom, use a soft electrophile and conditions that promote the thiolate form. Employing a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in a non-polar solvent like toluene or dioxane is recommended.[1] These bases deprotonate the thiol, increasing its nucleophilicity for the C-S coupling pathway.[5]
-
For N-Arylation (C-N bond formation): To favor reaction at the "harder" nitrogen atom, conditions should stabilize the thione tautomer. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type or Chan-Lam couplings, can be effective.[6] Using a polar aprotic solvent like DMF or DMSO and a base like potassium carbonate can favor N-arylation.
Q3: Can I use Suzuki or Sonogashira reactions directly with this compound?
A3: Direct C-C coupling on the thiol group is generally not feasible and not recommended. The thiol group is not tolerated well under standard Suzuki conditions, as it can interfere with the palladium catalyst and the transmetalation step.[7] Similarly, for Sonogashira couplings, the free thiol can poison both the palladium and copper catalysts.[8][9]
To achieve C-C coupling, a two-step "indirect" strategy is necessary:
-
Derivatize the Thiol: Convert the thiol into a more stable thioether (e.g., a methyl or benzyl thioether) or a sulfone. This protects the sulfur and makes the molecule compatible with the coupling conditions.
-
Perform C-H Activation/Coupling: With the C2 position now blocked and stabilized, you can perform a direct C-H arylation at the C5 position of the thiazole ring, which is the most electronically favorable site for such reactions.[10][11]
Q4: What are the best starting conditions for a Buchwald-Hartwig C-S coupling with an aryl bromide?
A4: The Buchwald-Hartwig amination is a powerful tool that can be adapted for C-S bond formation.[3] Success hinges on the right combination of a palladium precatalyst, a specialized ligand, and a strong base. Sterically hindered biarylphosphine ligands are essential for promoting reductive elimination and preventing catalyst decomposition.[1]
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0) in situ.[4] |
| Ligand | Xantphos, t-BuXPhos, or Josiphos-type ligands | These bulky, electron-rich ligands stabilize the Pd(0) species, promote oxidative addition, and facilitate the difficult C-S reductive elimination step.[12] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the thiol and facilitate the catalytic cycle without competing side reactions. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are standard for these reactions. |
| Temperature | 80–110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Troubleshooting Guide 1: Protocol for Selective S-Arylation
This guide provides a robust starting point for the palladium-catalyzed S-arylation of this compound with an aryl bromide, based on Buchwald-Hartwig C-S coupling principles.
Experimental Protocol: S-Arylation of this compound
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5.0 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution) followed by sodium tert-butoxide (1.5 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting thiol and the appearance of a new, less polar spot corresponding to the product.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired S-arylated product.
DOT Script for Buchwald-Hartwig C-S Coupling Cycle
Caption: Buchwald-Hartwig C-S coupling cycle with potential inhibition pathways.
Troubleshooting Guide 2: Indirect C-C Coupling via C-H Activation
When C-C bond formation is the goal, direct coupling is not viable. This workflow outlines a reliable, multi-step approach to synthesize C5-arylated 4-methylthiazole derivatives.
DOT Script for Indirect C-C Coupling Workflow
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Photo-induced decarboxylative C-S bond formation to access sterically hindered unsymmetric S-alkyl thiosulfonates and SS-alkyl thiosulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Preventing Thiol Oxidation in 4-methylthiazole-2-thiol
Welcome to the technical support center for handling 4-methylthiazole-2-thiol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound. The exocyclic thiol group, critical to its reactivity and function, is also its primary liability, being highly susceptible to oxidation. This document provides an in-depth, question-and-answer-based resource to help you understand, prevent, and troubleshoot the oxidative degradation of this compound, ensuring the integrity and success of your experiments.
Section 1: The "Why": Understanding the Chemistry of Thiol Oxidation
This section delves into the fundamental mechanisms behind the oxidative instability of this compound. A clear understanding of these principles is the first step toward effective prevention.
Q1: What is thiol oxidation, and why is the thiol group on this compound so susceptible?
A1: The thiol group (-SH) of this compound is readily oxidized, meaning it loses electrons in the presence of an oxidizing agent (most commonly, atmospheric oxygen). The most frequent and problematic outcome is the formation of a disulfide bond (-S-S-), which links two molecules of the parent thiol together to form a dimer, 2,2'-dithiobis(4-methylthiazole).[1][2]
The susceptibility stems from the chemical nature of sulfur and is highly dependent on the pH of the environment. The thiol group (-SH) can be deprotonated to form a thiolate anion (-S⁻). This thiolate form is a much stronger nucleophile and is significantly more prone to oxidation than its protonated counterpart.[3][4][5] Therefore, any condition that favors the formation of the thiolate anion will dramatically accelerate the rate of oxidative degradation. Further, uncontrolled oxidation can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids, which are generally considered irreversible modifications.[6]
Section 2: Proactive Prevention: Best Practices for Handling and Storage
This section provides actionable strategies and protocols to minimize oxidation during routine storage and solution preparation.
Q3: What are the ideal storage conditions for neat (solid) this compound?
A3: Proper storage of the solid compound is fundamental to preserving its integrity over time. The goal is to mitigate exposure to all the accelerating factors identified in Section 1.
| Parameter | Recommendation | Rationale & Impact |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | High Impact: Directly excludes atmospheric oxygen, the primary oxidant. [7] |
| Temperature | Store in a cool, dark place. For long-term storage, 2-8°C or -20°C is recommended. [7] | High Impact: Low temperatures significantly slow the kinetic rate of oxidation. |
| Container | Use an amber glass vial or a container wrapped in aluminum foil with a tightly sealed cap. | Medium Impact: Prevents light-induced degradation and limits ingress of air and moisture. |
| Handling | When weighing, work quickly and in a low-humidity environment. For maximum protection, handle inside a glove box. | High Impact: Minimizes exposure time to the atmosphere during transfer. |
Q4: I need to prepare a solution of this compound. What is the best way to do this to prevent immediate oxidation?
A4: Preparing a stable solution requires a multi-faceted approach. Simply dissolving the solid in a standard solvent is likely to result in rapid degradation. Follow the protocol below for optimal results.
Protocol: Preparation of a Stabilized this compound Solution
-
Solvent Selection & Degassing:
-
Choose a suitable solvent (e.g., ethanol, DMF, DMSO).
-
Crucially, degas the solvent immediately before use. This removes dissolved oxygen. Use one of the methods detailed in Section 4, Protocol 2 (e.g., sparging with argon or nitrogen for 30-60 minutes). [7]
-
-
Buffer & pH Adjustment:
-
If using an aqueous buffer, prepare it with degassed water.
-
Adjust the pH to a slightly acidic range (e.g., pH 5.0 - 6.5). This ensures the thiol remains in its more stable, protonated -SH form. [7]
-
-
Inclusion of Additives (Optional but Recommended):
-
To chelate catalytic metal ions, add a stock solution of EDTA to a final concentration of 1-5 mM. [8][9] * For enhanced protection, consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 0.1-0.5 mM. TCEP is stable and effective over a broad pH range. [8]
-
-
Dissolution under Inert Atmosphere:
-
Place the weighed this compound solid into a clean, dry Schlenk flask or a vial with a septum cap.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Using a cannula or a gas-tight syringe, transfer the prepared, degassed solvent/buffer into the flask containing the solid.
-
Gently swirl or stir under a positive pressure of inert gas until fully dissolved.
-
-
Storage of the Solution:
-
Store the solution in a tightly sealed container (e.g., septum-capped vial sealed with parafilm).
-
Store at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. [9]
-
Section 3: Troubleshooting Guide: Identifying and Solving Oxidation Issues
Even with precautions, oxidation can occur. This section helps you diagnose and resolve these issues when they arise during your experiments.
Q5: My HPLC analysis shows the peak for this compound decreasing over time, and a new, later-eluting peak is appearing. What's happening?
A5: This is a classic analytical signature for the formation of the disulfide dimer. The dimer is larger and typically less polar than the monomer, causing it to have a longer retention time on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm Identity: Analyze the sample by LC-MS. The disulfide dimer will have an [M-H]⁻ or [M+H]⁺ ion corresponding to a mass of approximately 261.4 Da (C₈H₈N₂S₄), which is double the mass of the starting thiol monomer (131.22 Da) minus two hydrogen atoms.
-
Evaluate Sample Preparation: Were your samples prepared in degassed solvent? Was the pH controlled? Consider adding a small amount of TCEP directly to your HPLC vial diluent to stabilize the sample. [9]3. Check the Autosampler: If samples are sitting in a room-temperature autosampler for many hours, significant oxidation can occur. Use a cooled autosampler (set to 4°C) if available. [9]4. Assess the Mobile Phase: A high pH mobile phase will promote on-column oxidation. Ensure your mobile phase is thoroughly degassed daily. If your chromatography allows, consider lowering the pH. [9]
Q6: I'm performing a reaction, and I suspect my starting material has oxidized. How can I confirm this, and what can I do?
A6: Suspected oxidation of your stock material can compromise your entire experiment. It's essential to verify the purity before proceeding.
Confirmation:
-
Ellman's Reagent (DTNB): This is a rapid and reliable colorimetric method to quantify the concentration of free thiols. [7]You can compare the measured concentration of your solution to the expected concentration based on the weight of the compound used. A significantly lower-than-expected value indicates oxidation. (See Section 4, Protocol 3 for the detailed method).
-
HPLC-MS Analysis: As described above, this will clearly show the presence of the disulfide dimer and other potential oxidation products.
Corrective Actions:
-
Discard and Remake: The most reliable solution is to discard the suspect solution and prepare a fresh batch from solid material, following the stabilization protocol in Q4.
-
In-situ Reduction (for reactions): If your downstream chemistry is compatible, you may be able to rescue a partially oxidized solution by adding a reducing agent. TCEP is often the best choice as it is a strong reducing agent that is selective for disulfide bonds and does not contain a thiol itself, preventing mixed disulfide complications. [8]Add TCEP in a 1- to 2-fold molar excess relative to the suspected amount of disulfide and allow it to react for 15-30 minutes before proceeding with your main reaction.
Section 4: Advanced Protocols & Methodologies
This section provides detailed, step-by-step instructions for key techniques discussed in this guide.
Protocol 1: Handling this compound using Schlenk Line Technique
This technique is the gold standard for handling air-sensitive compounds on the benchtop. [10][11][12]
-
Setup: Connect a clean, dry Schlenk flask to a dual-manifold Schlenk line, which provides alternating access to a vacuum and an inert gas (e.g., Argon).
-
Purging the Flask: Evacuate the flask under vacuum for several minutes to remove air. Then, backfill the flask with the inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere is fully inert.
-
Adding the Solid: While maintaining a positive pressure of inert gas (indicated by gas outflow through a bubbler), briefly remove the stopper and add the pre-weighed this compound solid. Quickly replace the stopper.
-
Adding Solvent: Use a cannula or a gas-tight syringe to transfer degassed solvent (see Protocol 2) into the Schlenk flask.
-
Manipulation: Any subsequent additions or withdrawals from the flask should be performed under a positive pressure of inert gas using gas-tight syringes.
Protocol 2: Preparation of Degassed Solvents
Removing dissolved oxygen from solvents is a critical, non-negotiable step. [7][13] Method A: Freeze-Pump-Thaw (Most Rigorous)
-
Freeze: Place the solvent in a robust Schlenk flask and cool it in a liquid nitrogen bath until completely frozen.
-
Pump: With the solvent frozen (to prevent boiling), open the flask to the vacuum line and evacuate the headspace for several minutes.
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times for maximum efficiency. After the final cycle, backfill the flask with an inert gas.
Method B: Purging with Inert Gas (Sparging)
-
Setup: Place the solvent in a flask with a septum.
-
Inlet/Outlet: Insert a long needle or cannula connected to an inert gas source, ensuring the tip is below the solvent surface. Insert a second, shorter needle as a gas outlet.
-
Bubble: Bubble the inert gas vigorously through the solvent for at least 30-60 minutes.
-
Store: Remove the needles and store the solvent under a positive pressure of inert gas.
Protocol 3: Quantitative Analysis of Free Thiols using Ellman's Reagent (DTNB)
This assay provides a quantitative measure of free -SH groups. [7][9]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock: Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 1 mL of the reaction buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of your this compound sample (appropriately diluted in reaction buffer) into a 96-well plate.
-
Prepare a blank containing 50 µL of the reaction buffer only.
-
Add 5 µL of the DTNB stock solution to each well.
-
Add 200 µL of the reaction buffer to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a plate reader.
-
Subtract the absorbance of the blank from the sample readings.
-
-
Calculation:
-
Calculate the concentration of free thiols using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Section 5: Frequently Asked Questions (FAQs)
Q: DTT vs. TCEP: Which reducing agent should I choose for stabilization? A: While both are effective, TCEP is often superior for stabilization purposes. DTT is a thiol itself and can form mixed disulfides, potentially complicating analysis. TCEP is not a thiol, is effective over a much wider pH range, and is more resistant to air oxidation. [8][14]
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
|---|---|---|
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| Optimal pH | 7.5 - 8.5 | 1.5 - 8.5 |
| Air Stability | Poor; readily oxidizes in air | Excellent |
| Odor | Strong, unpleasant | Odorless |
| Maleimide Reactivity | Reacts with maleimides | Does not react with maleimides [14] |
| Recommendation | Good for protein reduction | Preferred for stabilization & general use |
Q: How can I handle the compound if I don't have a glove box or Schlenk line? A: While not ideal, you can take "low-tech" precautions. Work quickly. Use freshly degassed solvents prepared by sparging (Protocol 2B). Keep solutions on ice at all times. Use septum-sealed vials and flush the headspace with nitrogen or argon from a balloon via a needle before storing. These measures will not eliminate oxidation but can significantly reduce its rate compared to working on an open bench.
Q: Can I use antioxidants like ascorbic acid (Vitamin C)? A: While antioxidants like ascorbic acid can help scavenge free radicals, they are generally less effective and specific for preventing direct thiol-disulfide formation compared to maintaining an inert atmosphere or using a dedicated reducing agent like TCEP. [15][16]Their use must also be validated to ensure they do not interfere with your specific downstream application. For robust and reproducible results, the physical and chemical methods outlined in this guide are the preferred industry standards.
References
- Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. (n.d.).
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons. [Link]
- Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
- The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme. [Link]
- The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. (2015). Maastricht University. [Link]
- Do Cysteine thiol groups respond to the pH changes? (2015).
- Mao, L., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. [Link]
- Thiol‐reducing antioxidant compounds. (n.d.).
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2015).
- Medicinal Thiols: Current Status and New Perspectives. (2021).
- Thiol Compounds and Inflamm
- Nogami, H., et al. (1973). Thiamine Derivatives of Disulfide Type. XV. The Ring Opening-closing Reactions of 4-Methylthiazolium Salts. J-Stage. [Link]
- The role of thiols in antioxidant systems. (2015).
- Investigation of the antioxidant capacity of thiol-containing compounds using the photochemiluminescence technique. (n.d.).
- This compound. (n.d.). Oakwood Chemical. [Link]
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024).
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed. [Link]
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013).
- 2(3H)-Thiazolethione, 4-methyl-. (n.d.). PubChem. [Link]
- How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021).
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2012).
- Redox Reactions of Thiols and Disulfides. (2020). Chemistry LibreTexts. [Link]
- Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal. [Link]
- Redox-Click Chemistry for Disulfide Formation
- The chemistry of the thiol group - Part 2. (n.d.). chemistlibrary. [Link]
- Biochemical methods for monitoring protein thiol redox states in biological systems. (2014).
- Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (n.d.).
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- 2. Disulfide synthesis by S-S coupling [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting guide for Hantzsch synthesis with 4-methylthiazole-2-thiol
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are exploring the incorporation of the 4-methylthiazole-2-thiol moiety into a dihydropyridine scaffold via the Hantzsch synthesis. Given that this specific thiol is not a classical reactant, this guide addresses common points of failure, explains the underlying chemical principles, and provides structured troubleshooting advice to navigate this challenging but potentially rewarding synthetic route.
Introduction: The Challenge of a Non-Classical Reactant
The Hantzsch 1,4-dihydropyridine synthesis is a robust and reliable multicomponent reaction, classically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][2] Your interest in using this compound presents a unique challenge, as it cannot be directly substituted for the β-ketoester component. Its electronic properties and functional group reactivity are fundamentally different.
This guide is structured as a series of frequently asked questions (FAQs) that address the most probable experimental scenarios and challenges you may encounter. We will explore why direct substitution fails and provide a validated, two-step strategy involving the synthesis of a key β-ketothioester intermediate.
Part 1: Frequently Asked Questions (FAQs) & Core Troubleshooting
Q1: My Hantzsch reaction with this compound, an aldehyde, and ammonium acetate failed. I recovered my starting materials or observed a complex mixture. What went wrong?
Answer: This is the most common issue when attempting to use this compound directly in a classical Hantzsch protocol. The reaction fails because the thiol does not possess the required structural features of a β-ketoester.
Causality Explained: The Hantzsch mechanism relies on two key intermediates derived from the β-ketoester:
-
An enamine: Formed by the condensation of one equivalent of the β-ketoester with ammonia.[3]
-
An α,β-unsaturated carbonyl (Knoevenagel adduct): Formed by the condensation of the second equivalent of the β-ketoester with the aldehyde.[3]
The structure of this compound lacks the active methylene group flanked by two carbonyls (or equivalents) that is essential for both enamine formation and Knoevenagel condensation. The thiol group (-SH) is nucleophilic, but it does not enable the necessary C-C bond-forming reactions for the Hantzsch cyclization. Instead of the desired reaction, you likely observed either no reaction or a complex mixture resulting from undesired side reactions, such as the thiol reacting as a nucleophile with the aldehyde.
Q2: Can I modify this compound to make it a suitable reactant for the Hantzsch synthesis?
Answer: Yes, this is the correct approach. The most logical strategy is to convert this compound into a β-ketothioester . A thioester is a close structural and electronic analogue of an ester and can function as the required 1,3-dicarbonyl component in the Hantzsch reaction. The target intermediate you should synthesize is S-(4-methylthiazol-2-yl) 3-oxobutanethioate .
This transforms the problem into a two-stage process:
-
Stage 1: Synthesis of the β-ketothioester intermediate.
-
Stage 2: Hantzsch condensation using the newly synthesized β-ketothioester.
The workflow is illustrated below.
Sources
Technical Support Center: Catalyst Selection for Reactions with 4-methylthiazole-2-thiol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-methylthiazole-2-thiol. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection for various reactions involving this versatile heterocyclic compound. Our goal is to empower you with the knowledge to optimize your synthetic routes, maximize yields, and overcome common experimental hurdles.
Introduction to the Reactivity of this compound
This compound is a key building block in the synthesis of numerous biologically active molecules, including cephalosporin antibiotics.[1] Its reactivity is characterized by the nucleophilic thiol group and the potential for the thiazole ring to participate in various transformations. The thione-thiol tautomerism of this compound plays a crucial role in its reactivity, with the thiol form being the reactive species in many reactions. Understanding the interplay between the substrate, reagents, and catalyst is paramount for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used in S-alkylation, S-arylation (cross-coupling), and as a precursor for the synthesis of more complex heterocyclic systems. Its derivatives are key intermediates in the production of pharmaceuticals like cefditoren pivoxil.[2]
Q2: I am planning an S-alkylation of this compound. What type of catalyst should I consider?
A2: For S-alkylation, the reaction often proceeds via the thiolate anion, which is a potent nucleophile. Therefore, the "catalyst" is typically a base that deprotonates the thiol. For reactions involving two immiscible phases (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst (PTC) is highly effective.[3][4]
Q3: My palladium-catalyzed cross-coupling reaction with a this compound derivative is giving low yields. What could be the problem?
A3: A common issue in palladium-catalyzed reactions involving thiazoles is catalyst poisoning by the sulfur atom.[5] The lone pair of electrons on the sulfur can coordinate strongly to the palladium center, inhibiting its catalytic activity. This often necessitates higher catalyst loadings or the use of specialized ligands that are more resistant to sulfur poisoning.[5]
Q4: Can I use enzymatic catalysts for reactions with this compound?
A4: Yes, enzymatic catalysis is a viable and often advantageous approach, particularly in the synthesis of cephalosporin derivatives where stereoselectivity is crucial. Specific enzymes can catalyze the coupling of this compound derivatives to the cephalosporin core with high efficiency and under mild, environmentally friendly conditions.
Troubleshooting Guide: Catalyst Selection and Optimization
This section provides a structured approach to troubleshooting common issues encountered in reactions with this compound, with a focus on catalyst selection.
Scenario 1: S-Alkylation Reactions
Problem: Low yield or slow reaction rate in the S-alkylation of this compound.
dot
Caption: Troubleshooting workflow for S-alkylation reactions.
In-depth Analysis:
-
Base Selection: The pKa of the thiol group in this compound is acidic enough to be deprotonated by common bases like potassium carbonate or potassium hydroxide. However, for less reactive alkylating agents, a stronger base such as sodium hydride (NaH) in an anhydrous solvent might be necessary to ensure complete formation of the highly nucleophilic thiolate.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving the anion more reactive, and are good at dissolving both the thiazole derivative and the alkylating agent.
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., aqueous NaOH and an organic solvent like toluene), a PTC is crucial.[6] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or thiolate anion into the organic phase where the reaction with the alkylating agent occurs.[3][4] This dramatically increases the reaction rate.
Experimental Protocol: Phase-Transfer Catalyzed S-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the alkyl halide (1.1 mmol) in toluene (10 mL), add an aqueous solution of potassium hydroxide (50% w/w, 5 mL).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture vigorously at room temperature or gentle heating (40-60 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions
Problem: Catalyst deactivation or low conversion in the palladium-catalyzed cross-coupling of a this compound derivative with an aryl halide.
dot
Caption: Decision tree for troubleshooting Pd-catalyzed cross-coupling.
In-depth Analysis:
-
Catalyst Poisoning: The sulfur atom in the thiazole ring is a known poison for palladium catalysts.[5] This is often the primary cause of low yields. Increasing the catalyst loading can sometimes overcome this issue, but a more effective strategy is to use a catalyst system that is less susceptible to sulfur poisoning.
-
Ligand Choice: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and promote the desired catalytic cycle while minimizing coordination with the sulfur atom.
-
Catalyst System Comparison:
| Catalyst System | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd(OAc)₂ / PPh₃ | 2-10 | Readily available, cost-effective. | Prone to sulfur poisoning, may require higher temperatures.[1] |
| Pd₂(dba)₃ / XPhos | 1-5 | High activity, good for challenging substrates. | More expensive, air-sensitive. |
| Pd(OAc)₂ / IPr (NHC) | 1-5 | Highly active, often resistant to poisoning. | Ligand synthesis can be complex. |
Experimental Protocol: Palladium-Catalyzed S-Arylation
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the S-alkylated this compound derivative (1.0 mmol), aryl halide (1.2 mmol), base (e.g., Cs₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., XPhos, 0.08 mmol) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, filter through a pad of Celite®, and wash with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. [Link]
- Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates.
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [Link]
- Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Trifl
- Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. [Link]
- Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. PMC - NIH. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Phase-Transfer Catalysis for Fuel Desulfuriz
- Tailoring the catalytic properties of alkylation using Cu- and Fe-containing mesoporous MEL zeolites. New Journal of Chemistry (RSC Publishing). [Link]
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
- This compound. Oakwood Chemical. [Link]
- A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]
- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC - NIH. [Link]
- 2(3H)-Thiazolethione, 4-methyl-. PubChem. [Link]
- Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Organic Chemistry Portal. [Link]
- Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones.
- Phase-Transfer-Catalyzed Alkyl
- 2-amino-4-methylthiazole. Organic Syntheses Procedure. [Link]
- Thia-Michael Reaction under Heterogeneous C
- Thiazole formation through a modified Gewald reaction. PMC - NIH. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
- Phase Transfer Catalysis (PTC) Sulfanylation of Some 2-Methylsulfinyl-Cyclanones.
- 4-Methylthiazole. the NIST WebBook. [Link]
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- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Byproduct Identification in 4-Methylthiazole-2-thiol Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for identifying byproducts in reactions involving 4-methylthiazole-2-thiol (4-MTT) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis and analysis. We will explore the causality behind byproduct formation and provide robust, field-proven protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs): Understanding Potential Byproducts
This section addresses the most common questions regarding the types of byproducts that can form during reactions with this compound.
Q1: I'm running a reaction with this compound and see a major peak at approximately twice the mass of my starting material. What is the likely identity of this byproduct?
A: The most common byproduct in reactions involving thiols is the corresponding disulfide dimer. For this compound, this would be bis(4-methylthiazol-2-yl) disulfide.
-
Causality: Thiols are readily oxidized to disulfides under mild conditions.[1] This oxidative coupling can be promoted by atmospheric oxygen, especially in the presence of base, metal catalysts, or even on certain chromatographic surfaces like silica.[1][2][3] The reaction proceeds via a thiyl radical intermediate which then dimerizes.[2]
-
Identification: In your LC-MS data, you should look for a peak with a protonated molecular ion [M+H]⁺ at an m/z value corresponding to (2 * Mass of 4-MTT) - 1. Given the molecular weight of 4-MTT is 131.22 g/mol , the dimer's monoisotopic mass is approximately 260.0 Da. You would therefore search for an [M+H]⁺ ion around m/z 261.0.
Q2: My LC-MS data shows a peak with a mass 16 Da higher than my starting material. What could this be?
A: A mass increase of 16 Da strongly suggests oxidation of the sulfur atom. The thiol group (-SH) is susceptible to oxidation, which can occur in several stages.
-
Causality: Depending on the strength of the oxidizing agent or reaction conditions, thiols can be oxidized to sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H).[4] The initial +16 Da product is likely the sulfenic acid, which is often unstable, or the more stable sulfinic acid (+32 Da). Over-oxidation can lead to the sulfonic acid (+48 Da). These byproducts can form from residual oxidizing agents, air exposure, or certain reaction conditions.
-
Identification: Use high-resolution mass spectrometry (HRMS) to confirm the elemental formula. A +16 Da addition should correspond to the addition of one oxygen atom to your molecular formula (C₄H₅NS₂ → C₄H₅NS₃O).
Q3: My reaction involves an alkylating agent (e.g., methyl iodide). I see two product peaks with the same mass. Are these isomers, and why did they form?
A: Yes, you are likely observing N-alkylated and S-alkylated isomers. This arises from the thiol-thione tautomerism of the this compound core.
-
Causality: The molecule exists in equilibrium between the thiol form (with an -SH group) and the thione form (with a C=S bond and an N-H bond). Alkylation can therefore occur at either the highly nucleophilic sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation).[5][6] Sulfur, being a "soft" nucleophile, typically reacts preferentially with "soft" electrophiles like alkyl halides, making the S-alkylated product the major isomer in many cases.[7][8] However, reaction conditions such as the choice of solvent and base can influence the ratio of N/S alkylation.
-
Identification: While mass spectrometry will show identical masses for these isomers, they can typically be separated by chromatography. Their fragmentation patterns in MS/MS may also differ, allowing for structural confirmation. For example, S-alkylated isomers might show a characteristic loss of the alkyl group from the sulfur, while N-alkylated isomers might exhibit a different fragmentation of the thiazole ring.
LC-MS Troubleshooting and Optimization Guide
This guide provides solutions to specific experimental issues you may encounter during the LC-MS analysis of your reaction mixtures.
| Problem/Question | Probable Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for the thiol starting material and related byproducts. | The thiol group can chelate with active metal sites (e.g., stainless steel) in the LC column, injector, and tubing, causing secondary interactions.[9] | 1. Use an Inert LC System: Employ PEEK or MP35N components where possible. 2. Mobile Phase Modifier: Add a weak chelating agent like 0.05% trifluoroacetic acid (TFA) or a small amount of EDTA to the mobile phase to passivate active sites. 3. Column Choice: Use a high-purity silica column with robust end-capping. |
| I have low signal intensity or cannot see my compounds in the mass spectrometer. | 1. Suboptimal Ionization: The thiazole moiety and thiol group may not ionize efficiently under standard conditions. 2. Ion Suppression: Matrix components from your reaction mixture (salts, catalysts) can interfere with the ionization process.[10] | 1. Optimize Mobile Phase pH: For positive mode (ESI+), ensure the mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation. For negative mode (ESI-), use a basic modifier (e.g., 0.1% ammonium hydroxide) to encourage deprotonation to the highly stable thiolate anion. 2. Clean Up Sample: Perform a simple solid-phase extraction (SPE) or liquid-liquid extraction to remove non-volatile salts before injection. Dilute the sample to reduce matrix effects.[11] |
| My retention times are shifting between injections. | 1. Column Equilibration: Insufficient time for the column to re-equilibrate between gradient runs. 2. Mobile Phase Instability: Evaporation of the organic component or degradation of mobile phase additives. 3. Temperature Fluctuations: An unstable column temperature can cause significant shifts.[11] | 1. Increase Equilibration Time: Ensure the post-run equilibration time is at least 10 column volumes. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped.[9] 3. Use a Column Oven: Maintain a constant column temperature (e.g., 40 °C) for reproducible chromatography. |
| I see many unexpected small peaks and a noisy baseline. | 1. Sample Contamination: Contaminants from glassware, solvents, or the reaction itself. 2. Carryover: Adsorption of previous samples onto components of the autosampler or column. 3. Solvent Contamination: Using non-LC-MS grade solvents or additives introduces contaminants.[11] | 1. Run a Blank: Inject your sample solvent (blank) to identify system-related peaks. 2. Optimize Needle Wash: Use a strong solvent (e.g., isopropanol) in your autosampler wash protocol to minimize carryover. 3. Use High-Purity Solvents: Always use LC-MS grade solvents and additives to ensure a clean baseline.[9] |
Data Interpretation and Visualization
A systematic approach is crucial for identifying unknown peaks in your chromatogram. The following workflow and data table provide a structured method for byproduct identification.
Systematic Workflow for Byproduct Identification
The diagram below outlines the logical steps from initial sample analysis to final structure confirmation.
Caption: Systematic Workflow for Byproduct Identification by LC-MS.
Table of Common 4-MTT Byproducts
Use this table as a quick reference to propose identities for unknown peaks based on their observed mass-to-charge ratio.
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) | Expected Ion [M-H]⁻ (m/z) |
| This compound (SM) | C₄H₅NS₂ | 131.00 | 132.00 | 130.00 | |
| Disulfide Dimer | C₈H₈N₂S₄ | 260.00 | 260.97 | 258.98 | |
| S-Oxidized (Sulfinic Acid) | C₄H₅NO₂S₂ | 162.98 | 163.98 | 161.98 | |
| S-Methylated Isomer | C₅H₇NS₂ | 145.01 | 146.02 | N/A | |
| N-Methylated Isomer | C₅H₇NS₂ | 145.01 | 146.02 | N/A |
Note: Placeholder images are used for structures. Exact mass values are calculated based on the most abundant isotopes.
Experimental Protocols
Protocol 1: General Purpose LC-MS Method for Reaction Monitoring
This method provides a robust starting point for separating 4-MTT and its common byproducts.
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters Acquity CSH C18, 2.1 x 100 mm, 1.7 µm, maintained at 40 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade).
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6545 Q-TOF or equivalent.
-
Ionization Mode: ESI Positive and Negative (separate runs or polarity switching).
-
MS Settings (Typical):
-
Gas Temp: 325 °C
-
Drying Gas: 10 L/min
-
Nebulizer: 35 psig
-
Sheath Gas Temp: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Vcap: 3500 V
-
Mass Range: 100 - 1000 m/z
-
-
System Suitability: Before analysis, inject a standard mixture to confirm retention time stability, peak shape, and sensitivity.
Protocol 2: Sample Preparation for Byproduct Analysis
Proper sample preparation is critical to prevent the formation of artifacts.
-
Quench the Reaction: At your desired time point, take an aliquot of the reaction mixture and immediately quench it. For many reactions, this can be done by diluting 10-fold into a cold solvent mixture (e.g., 50:50 acetonitrile:water) to stop the reaction.
-
Dilute the Sample: Further dilute the quenched sample to an appropriate concentration for LC-MS analysis (typically 1-10 µg/mL). Use the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) as the diluent to ensure good peak shape for early-eluting compounds.[9]
-
Filter the Sample: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial for analysis.
-
Analyze Promptly: Analyze samples as soon as possible after preparation, as some byproducts or the starting material itself may be unstable over time.
References
- Wakefield, C. J., & Waring, D. R. (n.d.). Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. Oxford Academic.
- Abaee, M. S., Mojtahedi, M. M., & Navidipoor, S. (2010). Diethylamine-Catalyzed Dimerization of Thiols: An Inexpensive and Green Method for the Synthesis of Homodisulfides Under Aqueous Conditions. Taylor & Francis Online.
- Kim, K., Kim, I. H., Lee, K., Rhee, S. G., & Suh, P. (1998). Dimerization of thiol-specific antioxidant and the essential role of cysteine 47. Journal of Biological Chemistry.
- Abaee, M. S., Mojtahedi, M. M., & Navidipoor, S. (2010). Diethylamine-Catalyzed Dimerization of Thiols: An Inexpensive and Green Method for the Synthesis of Homodisulfides Under Aqueous Conditions. Taylor & Francis Online.
- (n.d.). Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles. Springer.
- Ji, Q., Moore, D. E., & Li, L. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
- (n.d.). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate.
- (n.d.). LCMS Troubleshooting: 14 Proven Strategies for Laboratories. ZefSci.
- (n.d.). LCMS Troubleshooting Tips. Shimadzu.
- (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Publishing.
- (n.d.). LC/MS Troubleshooting Guide. ResearchGate.
- (n.d.). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek.
- (n.d.). This compound. Oakwood Chemical.
- (n.d.). 2-amino-4-methylthiazole. Organic Syntheses Procedure.
- (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- (n.d.). Reactions of Thiols. Chemistry Steps.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
- (n.d.). Chemistry of the thiazoles. Indian Academy of Sciences.
- (n.d.). Two-step synthesis of 4-methylthiazole 12a. ResearchGate.
- (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
- (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.
- (n.d.). Thiazole synthesis. Organic Chemistry Portal.
- (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate.
- (n.d.). 2(3H)-Thiazolethione, 4-methyl-. PubChem.
- (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
- (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central.
- (n.d.). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. ResearchGate.
- (n.d.). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI.
- (n.d.). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. PubMed.
- (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate.
- (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO.
- (n.d.). The Chemistry of the Thiol Groups. ResearchGate.
- (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem.
- (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. NIH.
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Refinement of crystallization methods for 4-methylthiazole-2-thiol products
An essential final step in the synthesis of 4-methylthiazole-2-thiol is purification, for which crystallization is a uniquely powerful and selective technique. The goal is to produce a product with high purity and a crystalline form suitable for its intended application. However, the path from a crude solid to a highly pure crystalline product can be fraught with challenges, including failed crystallization, low yields, and the formation of oils or amorphous solids.
This technical support guide, designed for researchers and drug development professionals, provides a framework for understanding and troubleshooting the crystallization of this compound. It moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and refine your crystallization methods effectively.
Quick Reference: Physicochemical Properties of this compound
Understanding the fundamental properties of the target compound is the first step in designing a successful crystallization process.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₅NS₂ | [1] |
| Molecular Weight | 131.22 g/mol | [1][2] |
| Appearance | Pale beige to yellow solid | [3] |
| Melting Point | ~89.3 °C | [2] |
| Boiling Point | ~188 °C at 3 Torr | [2] |
| CAS Number | 4498-39-9 | [4][5] |
| Tautomerism | Exists in thiol-thione tautomeric forms | [2][6] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: I've followed the procedure, but no crystals are forming. What's wrong?
A1: Diagnosis and Solution
The failure of crystals to form is almost always due to the solution not being sufficiently supersaturated. Supersaturation is the essential driving force for crystallization, where the concentration of the solute in the solution is higher than its equilibrium solubility.[7]
Immediate Actions to Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed" acts as a template for other molecules to deposit onto, bypassing the initial energy barrier for nucleation.[9]
-
Flash Cooling: Place the flask in an ice-water bath for a few minutes.[10] This rapid temperature drop will significantly decrease solubility and can force crystallization to begin. Be aware this can sometimes lead to smaller or less pure crystals.
Systematic Troubleshooting Protocol:
If immediate actions fail, the issue lies with the solvent volume or composition.
-
Problem: The solution is likely too dilute (too much solvent was added).
-
Solution: Gently heat the solution to boil off a portion of the solvent.[8] Continue to remove solvent in small increments, allowing the solution to cool slowly each time to check for crystal formation.
-
Verification: To check if you have reached saturation, dip a glass stirring rod into the hot solution and remove it. If a solid crystalline film forms on the rod as it dries, the solution is likely saturated or close to it.
-
Final Step: Once you have confirmed the solution is concentrated enough, allow it to cool slowly and undisturbed to promote the growth of larger, higher-purity crystals.[11]
Q2: My crystallization produced a very low yield. How can I improve it?
A2: Diagnosis and Solution
A poor yield (e.g., less than 50% recovery) suggests that a significant amount of your product remains dissolved in the mother liquor after filtration.[8]
Primary Causes and Corrective Actions:
-
Excess Solvent: This is the most common cause. During the initial dissolution step, only the minimum amount of hot solvent required to fully dissolve the solid should be used.[11] Using excess solvent means the solution will not become sufficiently supersaturated upon cooling, leaving a large fraction of the product dissolved.
-
Solution: If you have not discarded the mother liquor, you can test it by evaporating a small sample. If a significant amount of solid remains, you can recover more product by boiling off more solvent from the mother liquor and attempting a second crystallization.
-
-
Premature Crystallization: If the product crystallizes too early, such as during a hot filtration step to remove insoluble impurities, it will be lost with the impurities.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[12] Adding a small excess of hot solvent before filtration can also help prevent the solution from cooling and crystallizing prematurely.
-
-
Incomplete Cooling: Ensure the flask is cooled to room temperature and then placed in an ice bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution before filtration.[12]
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: Diagnosis and Solution
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Given the relatively low melting point of this compound (~89°C), this can be a common issue.
Troubleshooting Protocol for Oiling Out:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves into the solvent.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more volume) to the solution.[13] This lowers the saturation temperature, making it more likely that crystallization will begin at a temperature below the compound's melting point.
-
Cool Slowly: Allow the solution to cool very slowly. Do not agitate it. This encourages molecules to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.
-
Consider a Different Solvent: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system.
Frequently Asked Questions (FAQs)
-
How do I select the best solvent system? The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For heterocyclic compounds, polar solvents like ethanol or ethyl acetate are good starting points.[14] If a single solvent is not effective, a mixed-solvent (antisolvent) system can be used. In this method, the compound is dissolved in a "good" solvent, and a miscible "poor" solvent (the antisolvent) is slowly added until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[7] Gentle heating to redissolve the solid followed by slow cooling will then initiate crystallization.
-
What is the ideal cooling rate? Slow, gradual cooling is almost always preferred.[11] Rapid cooling can cause the solid to precipitate quickly as a powder or trap impurities within the crystal lattice, reducing purity.[9] Allowing the flask to cool slowly on a benchtop, insulated from the surface, before moving it to an ice bath, generally yields the best results.
-
How can I remove colored impurities? If your solution is colored and the pure product is expected to be colorless or pale, activated carbon (charcoal) can be used. Add a very small amount of decolorizing carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities before cooling.[10]
-
How do I handle agglomeration? Agglomeration is the clumping of smaller crystals, which can trap impurities. This is often caused by a high degree of supersaturation or excessive agitation. To avoid this, lower the supersaturation level (by using slightly more solvent) and ensure agitation is gentle and controlled.[15]
Core Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate to the solvent's boiling point while swirling. Continue to add the solvent dropwise until the solid just dissolves completely.[12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[10][12]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the crystals to a watch glass for final drying.
Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" hot solvent (e.g., acetone).
-
Addition of Antisolvent: While the solution is still warm, slowly add a "poor," miscible solvent (the antisolvent, e.g., n-hexane) dropwise until the solution becomes persistently cloudy.[13]
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization & Collection: Follow steps 5-8 from the Single-Solvent protocol above.
Visualization of Workflows
Troubleshooting Crystal Formation
Caption: Troubleshooting workflow for initiating crystallization.
Solvent Selection Decision Tree
Caption: Decision process for selecting an appropriate solvent system.
References
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
- Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
- University of Rochester, Department of Chemistry.
- University of Geneva.
- University of California, Los Angeles.
- University of South Florida, Department of Chemistry.
- Wikipedia.
- Overly, K. (2013, September 9).
- PubChem. 2(3H)-Thiazolethione, 4-methyl-. [Link]
- Cheméo. 4-Methylthiazole. [Link]
- Nfor, E. N., et al. (2020). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Molecules, 25(23), 5691. [Link]
- Ali, A., et al. (2019). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 24(1), 169. [Link]
- Oakwood Chemical. This compound. [Link]
- Nfor, E. N., et al. (2020). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. PubMed. [Link]
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
- ResearchGate. Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. [Link]
- McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2339-2350. [Link]
- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Borba, A., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(7), 1773. [Link]
- Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
Sources
- 1. 5685-06-3 | this compound - Moldb [moldb.com]
- 2. echemi.com [echemi.com]
- 3. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 4. This compound | 4498-39-9 [chemicalbook.com]
- 5. 4498-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
- 10. Recrystallization [sites.pitt.edu]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. youtube.com [youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on 4-methylthiazole-2-thiol reaction outcomes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for reactions involving 4-methylthiazole-2-thiol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. The choice of solvent is not merely an environmental factor for your reaction; it is a critical parameter that directly governs reaction pathways, regioselectivity, and ultimate product outcomes. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.
The Core Challenge: Thiol-Thione Tautomerism and Ambident Nucleophilicity
This compound exists in a dynamic equilibrium between two tautomeric forms: the thiol and the thione. This equilibrium is the root cause of most challenges encountered in its reactions, as the molecule can act as a nucleophile at two different sites: the exocyclic sulfur atom and the endocyclic nitrogen atom.
The position of this equilibrium is highly sensitive to the solvent environment. Understanding how your chosen solvent influences this balance is the first step toward controlling your reaction's outcome.
-
Thiol Form : Favored in non-polar solvents. The sulfur atom is the primary nucleophilic site.
-
Thione Form : Generally the more stable and predominant form, especially in polar solvents. Polar protic solvents, in particular, stabilize the thione tautomer through hydrogen bonding.[1][2] In this form, after deprotonation, both the sulfur and nitrogen atoms can exhibit nucleophilicity.
Caption: Thiol-Thione tautomeric equilibrium of this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during reactions with this compound in a practical question-and-answer format.
Q1: My reaction has a very low yield, or it failed to proceed entirely. What's wrong?
Possible Cause 1: Poor Solubility The starting material, and particularly the base used for deprotonation, may not be soluble in your chosen solvent system. Heterogeneous reaction mixtures often lead to poor reactivity and reproducibility.
Recommended Solutions:
-
For Common Bases: When using inorganic bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH), polar aprotic solvents are generally required for sufficient solubility and reactivity.
-
Solvent Choice: Consider solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to ensure all reactants are fully dissolved. For reactions that are incompatible with these solvents, Acetonitrile (MeCN) or Tetrahydrofuran (THF) can be effective alternatives, although solubility of some salts may be lower.[3][4][5]
Possible Cause 2: Inappropriate Solvent for Deprotonation Protic solvents (e.g., ethanol, water) can create a "solvent cage" around the anionic nucleophile after deprotonation, reducing its reactivity and potentially halting the reaction.
Recommended Solutions:
-
Switch to Aprotic Solvents: If you are aiming for high reactivity, especially for N-alkylation, polar aprotic solvents like THF or DMF are superior choices as they do not solvate anions as strongly.[4][5]
Q2: I'm getting an inseparable mixture of S-alkylated and N-alkylated products. How can I control the regioselectivity?
This is the most frequent and critical issue. The regiochemical outcome is a direct consequence of your solvent and base combination, which dictates the nucleophilic character of the deprotonated intermediate.
Underlying Mechanism: The regioselectivity of alkylation is governed by a combination of factors including the tautomeric equilibrium, the nature of the electrophile, and the type of ion pair formed (tight vs. solvent-separated).[4][5]
-
For Preferential S-Alkylation (Kinetic Product): The exocyclic sulfur atom is inherently more nucleophilic (softer nucleophile) than the nitrogen. Reactions under milder conditions often favor S-alkylation.
-
For Preferential N-Alkylation (Thermodynamic Product): The N-alkylated product is often thermodynamically more stable. Using conditions that allow for equilibration or that strongly favor the N-anion will lead to the N-substituted product.
Recommended Solutions & Strategies:
| Desired Product | Recommended Solvent | Recommended Base | Rationale & Key Insights |
| S-Alkylation | Polar Protic (e.g., Ethanol) or Biphasic (e.g., Toluene/Water with PTC) | Weak Base (e.g., K₂CO₃, NaHCO₃, Et₃N) | Protic solvents stabilize the thione form, and the reaction proceeds via the highly nucleophilic sulfur. The weaker base selectively deprotonates the more acidic S-H of the thiol tautomer or the N-H followed by attack at the "soft" sulfur center. |
| N-Alkylation | Polar Aprotic (e.g., DMF, THF, DMSO) | Strong Base (e.g., NaH, KHMDS) | A strong base irreversibly deprotonates the nitrogen of the predominant thione tautomer. Polar aprotic solvents solvate the counter-ion (e.g., Na⁺), leaving a highly reactive, "naked" anion where the harder nitrogen atom can attack the electrophile.[3][4][5] |
graph Selectivity_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [penwidth=1.5, color="#5F6368", fontname="Helvetica", fontsize=9];// Nodes start [label="Desired Product?", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; s_alk [label="S-Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; n_alk [label="N-Alkylation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solvent_s [label="Use Polar Protic Solvent\n(e.g., Ethanol)", shape=parallelogram, fillcolor="#FBBC05"]; base_s [label="Use Weak Base\n(e.g., K₂CO₃, Et₃N)", shape=parallelogram, fillcolor="#FBBC05"];
solvent_n [label="Use Polar Aprotic Solvent\n(e.g., DMF, THF)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; base_n [label="Use Strong Base\n(e.g., NaH)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
outcome_s [label="Major Product:\nS-Alkylated Thiazole", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome_n [label="Major Product:\nN-Alkylated Thiazolidinone", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> s_alk [label=" Kinetic\n Product"]; start -> n_alk [label="Thermodynamic\n Product "];
s_alk -> solvent_s; solvent_s -> base_s; base_s -> outcome_s;
n_alk -> solvent_n; solvent_n -> base_n; base_n -> outcome_n; }
Caption: Decision workflow for achieving regioselective alkylation.
Q3: I'm observing disulfide formation as a major side product. How can I prevent this?
Possible Cause: Oxidation of the Thiol/Thiolate The thiol tautomer and its corresponding thiolate anion are susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of a disulfide-linked dimer.
Recommended Solutions:
-
Inert Atmosphere: Always perform your reactions under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent oxidation.[6]
-
Degas Solvents: Use solvents that have been properly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reagent Purity: Ensure your starting material is pure and has not partially oxidized during storage.
Q4: Does reaction temperature influence the S- vs. N-alkylation ratio?
Yes, temperature can be a crucial factor.
-
Low Temperatures: Often favor the kinetically controlled product, which is typically the S-alkylated derivative. The reaction at the more nucleophilic sulfur atom has a lower activation energy.
-
High Temperatures: Can provide the necessary energy to overcome the higher activation barrier for N-alkylation or allow for the thermodynamically more stable N-alkylated product to be formed, sometimes through rearrangement of the initially formed S-alkyl product.
Experimental Protocols
Protocol 1: Selective S-Alkylation of this compound
This protocol is designed to favor the formation of the kinetic, S-alkylated product.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and absolute ethanol (approx. 0.2 M concentration).
-
Inert Atmosphere: Flush the system with nitrogen or argon for 10-15 minutes.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Selective N-Alkylation of this compound
This protocol uses a strong base in an aprotic solvent to favor the thermodynamic, N-alkylated product.
-
Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Wash the NaH with dry hexanes to remove the mineral oil, then carefully introduce anhydrous DMF or THF via syringe (to approx. 0.2 M). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation (hydrogen evolution will cease).
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025).
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
- Two-step synthesis of 4-methylthiazole 12a. ResearchGate.
- Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025). National Institutes of Health (NIH).
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Evren, A., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2022). MDPI.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. (2021). ResearchGate.
- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024). National Institutes of Health (NIH).
- Arunajatesan, V., et al. (2006). Optimization of Reductive Alkylation Catalysts by Experimental Design. Catalysis of Organic Reactions.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health (NIH).
- REACTIONS IN THE THIAZOLE SERIES. II. THE REACTION OF 2-CHLOROBENZOTHIAZOLE WITH THIOUREA IN AQUEOUS MEDIA. ACS Publications.
- DFT study of solvent effects on tautomerization of 4-(2-thiazolylazo)-resorcinol. (2011). International Journal of Physical Sciences.
- Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. (2025). National Institutes of Health (NIH).
- The Chemistry of the Thiol Groups. ResearchGate.
- Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. (2013). SID.
- Investigation of the regioselectivity and solvent effects in histidine.... ResearchGate.
- 5-Furan-2yl[3][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2002). MDPI.
- Mechanism of solvent-assisted tautomerization between anti-thione and.... ResearchGate.
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Institutes of Health (NIH).
- 2-amino-4-methylthiazole. Organic Syntheses Procedure.
- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications (RSC Publishing).
- Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017). Science and Education Publishing.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Regioselectivity of Reactions at the Thiazole Ring
Welcome to the Technical Support Center for thiazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in reactions involving the thiazole ring. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of isomers during electrophilic substitution on my unsubstituted thiazole?
Answer:
The inherent electronic nature of the thiazole ring dictates its reactivity towards electrophiles. The thiazole ring is considered electron-deficient due to the electron-withdrawing effect of the pyridine-type nitrogen atom.[1] However, the distribution of electron density is not uniform. Calculated pi-electron density shows that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution.[2][3][4] The C2 position is the most electron-deficient, and the C4 position is relatively neutral.[5]
Therefore, in a standard electrophilic substitution reaction (e.g., halogenation, nitration), the major product will be the C5-substituted thiazole. However, minor products resulting from substitution at other positions can form, leading to isomeric mixtures. The formation of these side products can be influenced by the reaction conditions. For instance, strongly acidic conditions used for nitration and sulfonation can lead to the protonation of the ring nitrogen, which further deactivates the ring and can influence the position of attack.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored C5 product by minimizing the formation of kinetically controlled side products.
-
Use a Milder Electrophile: Harsher electrophiles can be less selective. Consider using milder reagents (e.g., N-bromosuccinimide (NBS) for bromination instead of Br₂).
-
Solvent Optimization: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions for C5 selectivity.
FAQ 2: I have a substituent on my thiazole ring, and the regioselectivity of my electrophilic substitution is not what I expected. What's going on?
Answer:
The nature and position of an existing substituent on the thiazole ring have a profound impact on the regioselectivity of subsequent electrophilic substitutions.
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or -CH₃ activate the ring towards electrophilic attack. An EDG at the C2 position strongly directs incoming electrophiles to the C5 position.[1][5] This is because the EDG increases the electron density at C5, making it an even more favorable site for attack.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -COOR deactivate the ring, making electrophilic substitution more difficult. The directing effects of EWGs can be more complex and may lead to mixtures of products or reaction at a less deactivated position.
The position of the substituent is also critical. A substituent at C2 will have a different directing effect than one at C4 or C5.
Troubleshooting and Strategy:
-
Analyze the Substituent's Electronic Effect: Determine if your substituent is an EDG or an EWG to predict the likely position of substitution.
-
Consider Steric Hindrance: A bulky substituent may sterically hinder attack at an adjacent position, favoring substitution at a more accessible site.
-
Protecting Groups: If a substituent is interfering with the desired regioselectivity, consider using a protecting group to temporarily modify its electronic or steric properties.
Troubleshooting Guide: Metal-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds has become a powerful tool in organic synthesis. However, controlling regioselectivity in these reactions on the thiazole ring can be challenging.
Problem 1: My Palladium-catalyzed C-H arylation is giving me the C5-arylated product, but I need the C2-arylated isomer.
Answer:
This is a common and important challenge in thiazole chemistry. The regioselectivity of metal-catalyzed C-H functionalization is highly dependent on the choice of metal catalyst and the reaction mechanism.
Palladium (Pd) Catalysis:
Palladium-catalyzed direct C-H arylations of azoles, including thiazoles, generally proceed via an electrophilic palladation mechanism (SEAr-type).[6] In this pathway, the palladium catalyst acts as an electrophile and preferentially attacks the most electron-rich position on the thiazole ring, which is C5.[7][8] Therefore, it is expected that Pd-catalyzed C-H arylations will favor the C5 position.
Copper (Cu) Catalysis - The "Switch" in Selectivity:
To achieve C2-arylation, a change in catalyst is often necessary. Copper-catalyzed C-H arylations typically proceed through a different mechanism, often a base-promoted C-H metalation.[6] The C2 proton of the thiazole ring is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms.[2][9] Strong bases can selectively deprotonate this position, and a copper catalyst can then facilitate the cross-coupling with an aryl halide.
Experimental Protocol: Shifting from C5 to C2 Arylation
| Parameter | C5-Selective Arylation (Pd-Catalyzed) | C2-Selective Arylation (Cu-Mediated) |
| Catalyst | Pd(OAc)₂ or other Pd(II) sources[7] | CuI or other Cu(I) salts[6] |
| Ligand | Often ligand-free or with simple phosphine ligands[7] | May require specific ligands to facilitate the catalytic cycle |
| Base | Typically a weaker base like K₂CO₃ or Cs₂CO₃ | A strong base like LiOt-Bu or K₃PO₄ is often required[6] |
| Solvent | Aprotic polar solvents like DMF or DMA | Aprotic polar solvents are also common |
| Temperature | Elevated temperatures (100-150 °C) | Elevated temperatures are also typical |
Workflow for Optimizing C2-Selectivity:
Caption: Conceptual workflow of a directing group strategy for C4-functionalization.
Advanced Strategies: Using Directing Groups for Precise Control
For complex molecules where inherent reactivity does not provide the desired regioselectivity, the use of directing groups is a highly effective strategy.
FAQ 3: How do I choose an appropriate directing group for my thiazole functionalization?
Answer:
The choice of a directing group depends on several factors:
-
Target Position: The directing group must be positioned on the molecule such that it directs the catalyst to the desired C-H bond. For example, a directing group attached to the nitrogen of an N-arylthiazole can direct functionalization to the ortho position of the aryl group.
-
Compatibility with Reaction Conditions: The directing group must be stable under the reaction conditions required for the C-H activation and coupling.
-
Ease of Installation and Removal: Ideally, the directing group should be easy to install and, if necessary, remove after the desired functionalization has been achieved. Some directing groups can be incorporated into the final target molecule.
-
Catalyst Compatibility: The directing group must be able to coordinate effectively with the chosen metal catalyst.
Examples of Directing Groups:
| Directing Group | Target Position | Metal Catalyst(s) |
| Pyridyl, Pyrimidyl | ortho-position of an attached aryl group | Pd, Rh, Ru |
| Amide, Carboxylate | ortho-position of an attached aryl group | Pd, Rh |
| 1,2,3-Thiadiazole | ortho-position of an attached aryl group | Rh [10] |
Note: The development of directing groups for direct functionalization of the thiazole ring itself is an active area of research.
References
- Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (n.d.). Thiazole.
- Chemical Communications (RSC Publishing). (2015). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation.
- PubMed. (2015). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation.
- PubMed Central. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis.
- NIH. (n.d.). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole.
- ACS Publications. (n.d.). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Scilit. (n.d.). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes.
- PubMed. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C-H Functionalization.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook.
- Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles.
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Degradation pathways of 4-methylthiazole-2-thiol under experimental conditions
Welcome to the technical support guide for 4-methylthiazole-2-thiol. This document is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the stability of this compound. We will explore its primary degradation pathways under common laboratory conditions and provide robust troubleshooting guides to ensure the integrity of your results.
Understanding the Stability of this compound
This compound (C₄H₅NS₂, MW: 131.22 g/mol ) is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a thiazole ring and a thiol group, presents unique stability challenges. The thiol moiety is susceptible to oxidation, while the heterocyclic ring can undergo rearrangement or cleavage under energetic conditions such as UV light exposure.[3][4] Understanding these liabilities is critical for designing robust synthetic routes, formulating stable products, and interpreting analytical data correctly.
This guide moves beyond simple protocols to explain the why behind experimental observations and choices, empowering you to proactively address stability issues.
Core Degradation Pathways
Experimental observations of unexpected impurity profiles or loss of the parent compound can typically be attributed to one of three primary degradation mechanisms: oxidation, photodegradation, or thermal decomposition.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and reaction of this compound in a practical question-and-answer format.
FAQ 1: My compound concentration is decreasing during storage in solution, even in the dark. What is the likely cause?
Answer: This is a classic sign of oxidative degradation . The thiol (-SH) group is susceptible to oxidation by dissolved molecular oxygen in your solvent. The primary product is typically the corresponding disulfide dimer. Further oxidation can lead to sulfenic, sulfinic, or sulfonic acids, especially in the presence of stronger oxidants or reactive oxygen species (ROS).[4]
Troubleshooting Steps:
-
Confirm Oxidation: Analyze your sample by LC-MS. Look for a peak with an [M-H]⁻ of 261.03, corresponding to the disulfide dimer ([2M - 2H]⁻).
-
Prevention:
-
Solvent Degassing: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Store the solution under an inert atmosphere (e.g., in a vial with a nitrogen blanket).
-
Antioxidant Addition: For formulation studies, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), though this may interfere with subsequent reactions.
-
FAQ 2: I ran a reaction under UV light and my yield is very low, with many new peaks in the chromatogram. Is this photodegradation?
Answer: Yes, this is highly indicative of photodegradation. Thiazole rings can absorb UV radiation, leading to photochemical reactions.[3] Studies on the closely related 2-amino-4-methylthiazole show that UV irradiation (particularly around 265 nm) can induce cleavage of the S1-C2 bond in the thiazole ring.[3][5] This generates highly reactive biradical intermediates that can rearrange into a complex mixture of ring-opened products and isomers.[3]
Troubleshooting Steps:
-
Prove Photodegradation: Use the protocol below to perform a controlled photostability experiment.
-
Prevention:
-
Protect your reaction from light using amber glassware or by wrapping the flask in aluminum foil.
-
If a photochemical step is intended for another part of the molecule, use a wavelength that this compound does not strongly absorb, if possible.
-
Protocol 1: Photostability Assessment Workflow
This protocol will definitively determine if your compound is sensitive to light.
Caption: Experimental workflow for assessing compound photostability.
FAQ 3: How can I determine the thermal stability of my compound before running a high-temperature reaction?
Answer: The most direct method is Thermogravimetric Analysis (TGA) . This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It will reveal the onset temperature of decomposition. For a less formal approach, you can conduct a simple stress test.
Troubleshooting Steps:
-
TGA Analysis (Recommended):
-
Place a small amount of your solid compound (5-10 mg) in the TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
-
The temperature at which significant mass loss begins is the decomposition temperature.
-
-
Simple Solution Stress Test:
-
Prepare a solution of your compound in a high-boiling, inert solvent (e.g., DMF, DMSO).
-
Heat the solution to your target reaction temperature for a set period (e.g., 2 hours).
-
Analyze the solution by HPLC or LC-MS and compare it to an unheated control to quantify any degradation.
-
FAQ 4: What are the best analytical methods for monitoring the degradation of this compound and its byproducts?
Answer: A combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Mass Spectrometry (LC-MS) is ideal.
-
HPLC-UV: Excellent for quantifying the disappearance of the parent compound and the appearance of degradants over time. A reverse-phase C18 column is typically effective.
-
LC-MS: Essential for identifying the structure of unknown degradation products by providing mass-to-charge (m/z) ratio information.
Data Presentation: Analytical Methodologies
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for small heterocyclic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape in reverse phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 min | A general-purpose gradient to elute the parent and a wide range of potential degradants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| UV Wavelength | 254 nm or 270 nm | Thiazoles typically have strong absorbance in this region. |
| MS Mode | ESI Negative & Positive | The thiol can be deprotonated (ESI-), while the thiazole nitrogen can be protonated (ESI+). Scanning both is recommended. |
Data Presentation: Potential Degradation Products and Their Mass Signatures
| Compound | Structure | Degradation Pathway | Expected [M+H]⁺ | Expected [M-H]⁻ |
| This compound | Parent | - | 132.00 | 130.00 |
| Disulfide Dimer | Dimer | Oxidation | 263.00 | 261.00 |
| Sulfenic Acid Derivative | R-SOH | Oxidation | 148.00 | 146.00 |
| Sulfinic Acid Derivative | R-SO₂H | Oxidation | 163.99 | 162.00 |
| Hypothetical Ring Cleavage Product | C₄H₅NS | Photodegradation | Varies | Varies |
References
- Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC. (n.d.). PubMed Central.
- Potential degradation pathways of thiadiazine 3. - ResearchGate. (n.d.). ResearchGate.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI.
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- This compound - Oakwood Chemical. (n.d.). Oakwood Chemical.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. (n.d.). NIH.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). ResearchGate.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). NIH.
- Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. (2022). Semantic Scholar.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI.
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Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Thiazole-Based Thiols
This guide provides a comprehensive comparative analysis of the antioxidant activity of thiazole-based thiols, designed for researchers, scientists, and drug development professionals. We will delve into the structural significance of the thiazole-thiol scaffold, compare the efficacy of various derivatives through experimental data, and provide detailed, validated protocols for assessing their antioxidant potential.
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Antioxidants mitigate this damage by neutralizing ROS, but the need for novel, potent, and bioavailable antioxidant compounds remains a critical challenge in drug discovery.[1][2]
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the thiazole ring, a five-membered structure containing sulfur and nitrogen, is a privileged scaffold found in numerous pharmacologically active agents.[3][4][5] When combined with a thiol (-SH) group, the resulting thiazole-based thiol structure presents a promising framework for potent antioxidant activity. The thiol group is a well-established antioxidant moiety, capable of donating a hydrogen atom to neutralize free radicals, while the thiazole ring can be strategically modified to fine-tune the molecule's electronic properties and biological activity.[6][7] This guide explores the synergy between these two components and provides a framework for evaluating and comparing their antioxidant efficacy.
Mechanism of Action: How Thiazole-Based Thiols Neutralize Free Radicals
The antioxidant capacity of thiazole-based thiols stems primarily from their ability to interrupt the propagation of radical chain reactions. This is achieved through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The thiol (-SH) group can readily donate its hydrogen atom to a free radical (R•), neutralizing the radical and forming a stable thionyl radical (Thiazole-S•). This thionyl radical is often resonance-stabilized by the thiazole ring, preventing it from initiating further radical reactions.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, converting it into an anion. The resulting thiazole-thiol radical cation can then be stabilized.
The efficiency of these processes is heavily influenced by the substituents on the thiazole ring, which can alter the bond dissociation enthalpy (BDE) of the S-H bond and the ionization potential of the molecule.[8]
Caption: General mechanism of free radical scavenging by a thiazole-thiol.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is typically quantified by its IC50 value (the concentration required to scavenge 50% of free radicals) or its Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher potency. Numerous studies have synthesized and evaluated novel thiazole derivatives, revealing key structure-activity relationships (SAR).[9][10]
For instance, studies have shown that the presence of electron-donating groups (e.g., methoxy, amino) on aryl substituents attached to the thiazole ring often enhances antioxidant activity.[9] This is likely because these groups increase the electron density on the molecule, facilitating hydrogen or electron donation.
Table 1: Comparative Antioxidant Activity of Selected Thiazole Derivatives (DPPH Assay)
| Compound ID | Key Structural Features | IC50 (µM) | Reference |
| Ascorbic Acid | (Standard) | ~25-50 | Common knowledge |
| Trolox | (Standard) | ~40-60 | Common knowledge |
| Compound Ve | 4-methoxyphenyl substituent | 23.71 | [9] |
| Compound Vd | 4-aminophenyl substituent | 32.11 | [9] |
| Compound Vc | 4-chlorophenyl substituent | 47.3 | [9] |
| Compound Vf | 4-hydroxyphenyl substituent | 51.6 | [9] |
Note: IC50 values can vary based on specific experimental conditions. Data presented is for comparative purposes within the cited study.
Standardized Experimental Protocols for Evaluation
To ensure reliable and reproducible results, standardized assays are crucial. Below are detailed protocols for four widely accepted methods for evaluating antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Expertise & Experience: The DPPH assay is often the first choice for screening antioxidant potential due to its simplicity, speed, and the stability of the DPPH radical.[11][12] The principle lies in the donation of a hydrogen atom or electron from the antioxidant to the DPPH radical. This neutralizes the radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically at ~517 nm.[11][13] The method's trustworthiness comes from its direct measurement of radical scavenging, with a clear stoichiometric relationship between the loss of color and the number of neutralized radicals.[12]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle or wrapped in foil to protect it from light.[11] Prepare fresh before use.
-
Test Samples: Prepare a stock solution of the thiazole-based thiol (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[11]
-
Positive Control: Prepare a similar range of concentrations for a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each sample dilution, positive control, or methanol (for the control blank) to triplicate wells.
-
Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Measurement & Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the sample concentration and determine the IC50 value (the concentration that causes 50% inhibition) via linear regression.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Expertise & Experience: The ABTS assay is highly versatile as it can measure the antioxidant activity of both hydrophilic and lipophilic compounds.[14] It is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a stable blue-green chromophore.[14] The radical is generated by oxidizing ABTS with potassium persulfate.[14] The reduction of ABTS•+ by the antioxidant causes decolorization, measured by the decrease in absorbance at 734 nm.[15] This assay is considered robust because the radical is soluble in both aqueous and organic solvents, and the reaction is less affected by steric hindrance of the antioxidant molecule compared to DPPH.
Caption: Experimental workflow for the ABTS radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[14][15]
-
ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Test Samples: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 1.0 mL of the ABTS•+ working solution to 1.0 mL of the test sample (or standard) at various concentrations.
-
Mix thoroughly.
-
-
Measurement & Calculation:
-
After a 7-minute incubation period at room temperature, measure the absorbance at 734 nm.[15]
-
Calculate the percentage of scavenging activity using the same formula as in the DPPH assay.
-
Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to a Trolox standard curve.[16]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Expertise & Experience: The FRAP assay directly measures the electron-donating ability of a compound, which is a key aspect of antioxidant action.[17] It does not measure radical scavenging directly but rather the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ).[18] This reduction occurs at a low pH (3.6) and results in the formation of an intense blue-colored complex, with absorbance measured at 593 nm. The simplicity, speed (results in <10 minutes), and high-throughput adaptability make it a valuable tool.[18] The assay's self-validating nature comes from its reliance on a well-defined redox reaction, with the intensity of the color being directly proportional to the total reducing power of the sample.[18]
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence. [19]2. Assay Procedure:
-
Remove the culture medium and gently wash the cell monolayer with an appropriate buffer (e.g., DPBS). [20] * Add 50 µL of a working solution of DCFH-DA probe to each well. [20] * Immediately add 50 µL of the thiazole compound or a standard (like Quercetin) at various concentrations to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for probe loading and compound uptake. [21] * Remove the solution and wash the cells gently three times with buffer to remove any extracellular probe or compound. [21]3. Measurement & Calculation:
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well to induce oxidative stress. [19] * Immediately place the plate in a fluorescence microplate reader set to 37°C.
-
Measure the fluorescence kinetically for 60 minutes, with readings every 1-5 minutes (Excitation ~485 nm, Emission ~538 nm). [20] * Calculate the area under the curve for both control and treated wells. Determine the percent inhibition and express the results in CAA units, relative to the Quercetin standard.
-
Conclusion and Future Perspectives
The thiazole-thiol scaffold represents a highly promising platform for the development of novel antioxidants. As demonstrated, their efficacy is quantifiable through a battery of in vitro assays, from simple chemical screens like DPPH and FRAP to more biologically relevant cell-based methods like the CAA assay. The comparative data clearly indicates that strategic structural modifications, such as the addition of electron-donating groups, can significantly enhance antioxidant activity. [9] Future research should focus on a multi-pronged approach:
-
Expanding SAR Studies: Synthesizing and testing a wider array of derivatives to build more comprehensive structure-activity relationship models. [10]* Mechanism Elucidation: Employing advanced techniques to distinguish between HAT and SET mechanisms for novel compounds.
-
In Vivo Validation: Moving the most promising candidates from in vitro and cell-based assays into preclinical animal models to assess their bioavailability, safety, and true therapeutic potential against diseases rooted in oxidative stress.
By combining rational chemical design with a rigorous, multi-tiered evaluation strategy, the full therapeutic potential of thiazole-based thiol antioxidants can be realized.
References
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- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
- Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. (2025). BenchChem.
- FRAP Antioxidant Assay, C
- Application Note: DPPH Assay for Determining the Antioxidant Activity of Isoelemicin. (2025). BenchChem.
- New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay. (2010).
- Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH.
- Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.
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- Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. International Journal on Science and Technology.
- DPPH Antioxidant Assay, C
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023).
- Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). PubMed.
- Cell-Based Antioxidant Assays. BioIVT.
- ABTS Radical Scavenging Assay Method. Scribd.
- Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
- Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. (2021).
- CAA Antioxidant Assay Kit. Zen-Bio.
- DPPH Radical Scavenging Assay. MDPI.
- Can you suggest a relevant protocol for ABTS radical scavenging assay? (2025).
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI.
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc..
- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC.
- Thiazoles and thiazolidinones as antioxidants. (2013). PubMed.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025).
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- A review on thiazole based compounds and it's pharmacological activities. (2024).
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
- Structure Activity Relationship. (2021).
- INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. (2023).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed.
- Thiazoles and Thiazolidinones as Antioxidants. Bentham Science Publisher.
- The role of thiols in antioxidant systems.
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A Comparative Guide to Validating the Anticancer Mechanisms of 4-Methylthiazole-2-thiol Derivatives
This guide provides an in-depth, comparative analysis of 4-methylthiazole-2-thiol derivatives as a promising class of anticancer agents. We will move beyond simple data reporting to explore the causality behind their mechanisms of action, compare their performance against established alternatives, and provide robust, field-tested protocols for their validation. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to rigorously evaluate and advance novel therapeutic candidates.
Introduction: The Thiazole Scaffold in Oncology
The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[3] This versatility is exemplified by the clinical success of thiazole-containing anticancer drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib , which have validated the therapeutic potential of this heterocyclic core.[3]
Within this broad class, derivatives of this compound are emerging as particularly potent agents. This guide focuses specifically on validating the multifaceted mechanisms through which these compounds exert their anticancer effects, providing a framework for comparative analysis and further development.
Core Anticancer Mechanisms: A Multi-Pronged Attack
Unlike highly specific agents that target a single pathway, many this compound derivatives exhibit a polypharmacological profile, attacking cancer cells through several interconnected mechanisms. This multi-targeted approach can be a significant advantage, potentially reducing the likelihood of acquired drug resistance. The primary validated mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of critical pro-survival signaling pathways.[3][4]
Key Validated Mechanisms of Action
-
Induction of Apoptosis: A hallmark of effective chemotherapy is the ability to trigger programmed cell death. Thiazole derivatives have been shown to initiate apoptosis through the intrinsic mitochondrial pathway.[1][2][4][5] They modulate the balance of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial membrane depolarization and the release of cytochrome c, which activates the caspase cascade and executes cell death.[2][4]
-
Cell Cycle Arrest: By interfering with the cell division machinery, these compounds prevent cancer cell proliferation.[1][4] Studies have demonstrated that certain derivatives can cause cell cycle arrest at the G1/S or G2/M checkpoints, providing time for DNA repair mechanisms to engage or, if the damage is too severe, for apoptosis to be initiated.[4]
-
Inhibition of Angiogenesis and Kinase Signaling: Many cancers rely on the formation of new blood vessels (angiogenesis) to sustain their growth. Potent derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase that drives this process.[4] This anti-angiogenic activity starves the tumor of essential nutrients and oxygen. Furthermore, inhibition of other critical kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) has been reported, directly halting proliferation signals.[4]
Below is a diagram illustrating the convergence of these mechanisms on the cancer cell.
Caption: Convergent anticancer mechanisms of this compound derivatives.
Performance Comparison: Thiazole Derivatives vs. Alternatives
A critical step in drug development is benchmarking a new candidate against existing therapies. The unique mechanistic profile of this compound derivatives offers distinct advantages over conventional and other targeted agents.
| Compound Class | Primary Mechanism of Action | Key Advantages of this compound Derivatives | Supporting Rationale |
| Standard Chemotherapy (e.g., Doxorubicin, Cisplatin) | DNA damage, broad cytotoxicity | Higher Selectivity & Reduced Toxicity: Potential for a wider therapeutic window by targeting pathways more active in cancer cells. | Standard agents affect all rapidly dividing cells, leading to severe side effects. Targeted inhibition (e.g., VEGFR-2) is more tumor-focused.[6][7] |
| Other Heterocyclic Agents (e.g., Thiadiazole derivatives) | Varied, includes kinase inhibition, apoptosis induction | Distinct Structure-Activity Relationship (SAR): The specific 4-methyl and 2-thiol substitutions can confer unique potency and target affinity. | Minor structural changes on heterocyclic scaffolds can drastically alter biological activity and target engagement.[5][8] |
| Specific Kinase Inhibitors (e.g., Erlotinib) | Inhibition of a single kinase (e.g., EGFR) | Multi-Targeted Profile: Ability to inhibit multiple pathways (e.g., VEGFR-2, CDKs) simultaneously may prevent resistance. | Cancers often develop resistance by activating alternative signaling pathways, a problem that can be circumvented by a multi-targeted approach.[9] |
Experimental Validation Workflow: A Step-by-Step Guide
Rigorous validation requires a multi-stage approach, progressing from initial in vitro screening to comprehensive in vivo preclinical models. Each step is designed not only to confirm activity but also to elucidate the underlying mechanism.
Caption: A streamlined workflow for validating anticancer drug candidates.
Part A: In Vitro Cell-Based Assays
In vitro assays are cost-effective, high-throughput methods used to determine a compound's biological activity and mechanism of action at the cellular level.[10][11]
Experiment 1: Antiproliferative Activity via MTT Assay
-
Objective: To determine the concentration of the derivative required to inhibit the growth of cancer cells by 50% (IC50). This is the foundational screen for anticancer activity.
-
Causality & Rationale: The MTT assay measures the metabolic activity of living cells. A reduction in the conversion of MTT to formazan is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity or cytostatic effects.[4][5] It is chosen for its reliability and suitability for high-throughput screening.[11]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Comparative Data Example:
| Compound | IC50 on MCF-7 (µM)[4] | IC50 on HepG2 (µM)[4] | IC50 on HCT-116 (µM)[12] |
| Derivative 4c (Thiazole) | 2.57 | 7.26 | ~32 |
| Staurosporine (Control) | 6.77 | 8.40 | - |
| Doxorubicin (Control) | ~4.17 | ~4.50 | 5.23 |
Note: Data is compiled from representative studies and serves for illustrative comparison.[4][12] Compound 4c is a highly active thiazole derivative reported in the literature.[4]
Experiment 2: Apoptosis and Cell Cycle Analysis via Flow Cytometry
-
Objective: To confirm that cell death occurs via apoptosis and to identify if the compound induces arrest at a specific phase of the cell cycle.
-
Causality & Rationale: This experiment provides mechanistic depth. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).[4] This dual staining precisely quantifies the apoptotic cell population. Concurrently, PI staining of DNA content reveals the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle.[4]
Protocol: Annexin V-FITC/PI and Cell Cycle Analysis
-
Treatment: Treat cells with the derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining (Apoptosis): Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Staining (Cell Cycle): Fix a separate batch of cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing RNase A and PI.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. For apoptosis, detect FITC and PI fluorescence. For cell cycle, detect PI fluorescence.
-
Analysis: For apoptosis, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic). For cell cycle, model the DNA content histogram to determine the percentage of cells in each phase. A significant increase in the Pre-G1 peak is also an indicator of apoptosis.[4]
Part B: In Vivo Preclinical Validation
In vivo studies are indispensable for evaluating a drug's efficacy, safety, and pharmacokinetics in a complex biological system, bridging the gap between cell culture and clinical application.[13][14]
-
Objective: To determine if the derivative can inhibit tumor growth in a living organism and to assess its safety profile.
-
Causality & Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is the industry standard for preclinical anticancer drug screening.[9][13][15] It allows for the evaluation of drug efficacy in a setting that includes a native microenvironment and vascularization, which are absent in in vitro models.[9] The choice between a subcutaneous model (for ease of tumor measurement) and an orthotopic model (for higher clinical relevance and metastasis studies) depends on the research question.[13]
Protocol: Subcutaneous Xenograft Mouse Model
-
Animal Model: Use 4-6 week old athymic nude or SCID mice.[9]
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, positive control drug, and different doses of the test derivative).
-
Treatment: Administer the treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a set period (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry to confirm target engagement).
-
Analysis: Compare the tumor growth curves between the treatment and vehicle groups to determine the level of tumor growth inhibition.
Conclusion and Future Directions
The evidence strongly supports that this compound derivatives are a versatile and potent class of anticancer agents. Their ability to engage multiple targets, including inducing apoptosis and inhibiting key kinases like VEGFR-2, provides a compelling rationale for their development.[3][4] The experimental framework detailed in this guide provides a self-validating system to rigorously assess these mechanisms and compare their efficacy against established therapies.
Future research should focus on optimizing the scaffold through structure-activity relationship (SAR) studies to enhance potency and selectivity, exploring combination therapies to achieve synergistic effects, and investigating their efficacy in drug-resistant cancer models.[3][16]
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A Head-to-Head Comparison of Synthetic Routes to 4-Methylthiazole-2-thiol: A Guide for Researchers
Introduction: The Significance of 4-Methylthiazole-2-thiol in Medicinal Chemistry
This compound is a crucial heterocyclic building block in the landscape of pharmaceutical and materials science. Its unique structural motif, featuring a thiazole ring substituted with a methyl group and a thiol moiety, imparts a range of desirable physicochemical properties. This makes it a valuable precursor in the synthesis of a variety of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The versatility of the thiol group allows for a multitude of chemical transformations, making it a key intermediate for the development of novel therapeutic agents. Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this important molecule, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages.
Route 1: The Chloroacetone and Dithiocarbamate Condensation
This widely utilized method involves the reaction of chloroacetone with ammonium dithiocarbamate. It is a straightforward and high-yielding approach, making it an attractive option for both laboratory-scale synthesis and potential scale-up.
Reaction Mechanism and Rationale
The reaction proceeds through a variation of the classic Hantzsch thiazole synthesis. The mechanism involves the initial S-alkylation of the dithiocarbamate by chloroacetone, followed by an intramolecular condensation and dehydration to form the thiazole ring. The choice of ammonium dithiocarbamate as the sulfur and nitrogen source is strategic; it is a readily available and inexpensive reagent that efficiently participates in the cyclization reaction. The reaction conditions are typically mild, and the workup procedure is relatively simple, contributing to the overall efficiency of this route.
The Ascendancy of 4-Methylthiazole-2-thiol Derivatives: A Comparative Efficacy Analysis Against Standard Therapeutics
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of therapeutic discovery, the thiazole scaffold has consistently emerged as a cornerstone for the development of novel bioactive agents.[1][2] Among these, derivatives of 4-methylthiazole-2-thiol are gaining significant traction for their potent and diverse pharmacological activities. This guide provides a comprehensive benchmark of their efficacy against established standard drugs in anticancer and antimicrobial applications. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and present a transparent comparison of their performance, supported by robust data.
The Rationale for Focusing on this compound Derivatives
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, featuring in numerous FDA-approved drugs.[3][4] The this compound backbone, in particular, offers a unique combination of electronic properties and steric features that facilitate interactions with a wide array of biological targets.[3] The thiol group at the 2-position serves as a versatile handle for synthetic modifications, allowing for the generation of extensive libraries of derivatives with fine-tuned biological activities.[5]
Comparative Efficacy in Oncology
Thiazole derivatives have demonstrated remarkable potential in cancer therapy, often acting through multiple mechanisms to inhibit tumor growth and proliferation.[3][6] Our focus here is to benchmark novel this compound derivatives against current standards of care in oncology.
Table 1: Anticancer Efficacy of this compound Derivatives vs. Standard Drugs
| Compound ID | Cancer Cell Line | IC50 (µM) of Derivative | Standard Drug | IC50 (µM) of Standard Drug | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7][8] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7][8] |
| Derivative 23 | MCF-7 (Breast) | 5.71 | 5-Fluorouracil | 6.14 | [9] |
| Analogue 25a | HCT-116 (Colon) | Not specified, but "remarkable effectiveness" | Cisplatin | Not specified | [9] |
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 | Cisplatin | >50 | [10] |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | Cisplatin | >50 | [10] |
| DIPTH | HepG-2 (Liver) | 14.05 | Doxorubicin | 4.50 | [11] |
| DIPTH | MCF-7 (Breast) | 17.77 | Doxorubicin | 4.17 | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with critical signaling pathways that drive tumorigenesis. One of the most frequently deregulated pathways in human cancers is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2][12]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Benchmarking Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of novel agents with alternative mechanisms of action. This compound derivatives have shown promising activity against a broad spectrum of bacterial and fungal pathogens.[13][14]
Table 2: Antimicrobial Efficacy of this compound Derivatives vs. Standard Antibiotics
| Compound ID | Microbial Strain | MIC (µg/mL) of Derivative | Standard Drug | MIC (µg/mL) of Standard Drug | Reference |
| Compound 35 | Escherichia coli | 1.56 - 6.25 | Not specified | Not specified | [15] |
| Compound 43a | Staphylococcus aureus | 16.1 (µM) | Norfloxacin | Not specified | [15] |
| Compound 43a | Escherichia coli | 16.1 (µM) | Norfloxacin | Not specified | [15] |
| Compound 3 | MRSA | 0.23 - 0.7 | Ampicillin | >100 (indicative) | [13] |
| Compound 9 | Candida albicans | 0.06 - 0.23 | Not specified | Not specified | [13] |
| Compound 56 | Staphylococcus aureus | 8 - 16 | Ciprofloxacin | 0.5 - 4 | [16] |
| Compound 56 | Candida albicans | 32 | Fluconazole | 16 | [16] |
| Compound 4j | Candida parapsilosis | <0.06 | Not specified | Not specified | [1] |
| Compound 37 | Mycobacterium smegmatis | 30.38 | Isoniazid | >30.38 | [17] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Antimicrobial Mechanism of Action
While the exact mechanisms are still under investigation for many derivatives, some have been shown to target essential bacterial enzymes that are not present in eukaryotes, offering a potential for selective toxicity. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is a key enzyme in bacterial fatty acid biosynthesis.[15][16]
Caption: Inhibition of bacterial fatty acid synthesis by targeting the FabH enzyme.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the integrity and reproducibility of efficacy data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays discussed in this guide.
Experimental Workflow: From Synthesis to Efficacy Testing
Caption: A generalized workflow for the synthesis and efficacy testing of novel compounds.
Protocol 1: In Vitro Anticancer Cytotoxicity - MTT Assay
Rationale for Method Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method that is widely preferred for cytotoxicity screening due to its sensitivity, reliability, and suitability for high-throughput screening.[18][19] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[20][21] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable endpoint.[19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard anticancer drugs in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Antimicrobial Susceptibility - Broth Microdilution Assay
Rationale for Method Selection: While disk diffusion is a simple and rapid qualitative screening method, the broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23] It provides a quantitative measure of a compound's potency, which is essential for comparative studies and for guiding further drug development.[24][25] This method is also more suitable for testing a large number of compounds and can be automated.[25]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivatives and standard antimicrobial drugs in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Concluding Remarks and Future Directions
The data presented in this guide strongly suggest that this compound derivatives represent a promising class of therapeutic agents with potent anticancer and antimicrobial activities, in some cases exceeding the efficacy of standard drugs. Their synthetic tractability and diverse mechanisms of action make them attractive candidates for further preclinical and clinical development.
Future research should focus on elucidating the precise molecular targets of the most active compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and evaluating their in vivo efficacy and safety in relevant animal models. The continued exploration of this versatile chemical scaffold holds significant promise for addressing the pressing global challenges of cancer and infectious diseases.
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A Comparative Guide to the Structure-Activity Relationships of 4-Methylthiazole-2-thiol Analogs
The 4-methylthiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent chemical properties and the accessibility of its core for synthetic modification have led to the development of a diverse array of analogs with a broad spectrum of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, focusing on their antimicrobial and anticancer properties. We will delve into the experimental data that underpins our current understanding and provide detailed protocols for key assays, offering researchers a comprehensive resource for navigating this promising area of drug discovery.
The this compound Core: A Foundation for Diverse Bioactivity
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds.[1][2] The this compound moiety, in particular, offers three key positions for chemical modification: the thiol group at position 2, the methyl group at position 4, and the thiazole ring itself. These sites allow for the introduction of various substituents, leading to significant alterations in the molecule's physicochemical properties and, consequently, its biological activity.
The inherent reactivity of the thiol group makes it a prime target for derivatization, often serving as a handle for introducing diverse side chains. The methyl group at the 4-position can also be modified, though less commonly, to probe the steric and electronic requirements of the target binding site. Furthermore, substitutions on the thiazole ring itself can modulate the overall electronic character of the molecule.
Comparative Analysis of Biological Activities
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the urgent development of new antibacterial and antifungal agents.[1][3][4] Analogs of this compound have emerged as a promising class of antimicrobial compounds.[3][4]
Key SAR Insights:
-
Substitution at the Thiol Group: Derivatization of the thiol group is a common strategy to enhance antimicrobial potency. For instance, the synthesis of novel 4-methylthiazole-(benz)azole derivatives has yielded compounds with notable antibacterial effects.[3][4] Molecular docking studies suggest that these compounds may act as DNA gyrase inhibitors through an allosteric mechanism.[3][4]
-
Hybridization with Other Heterocycles: The fusion of the 4-methylthiazole core with other heterocyclic systems, such as benzazoles, has been shown to be a fruitful approach.[3][4] For example, compound 3f from a series of 4-methylthiazole-(benz)azole derivatives demonstrated modest but promising activity and is considered a good lead candidate for further optimization.[3][4]
-
Gram-Positive vs. Gram-Negative Activity: Interestingly, some studies have reported no significant difference in the activity of these analogs against Gram-positive and Gram-negative bacteria.[3][4] However, other thiazole derivatives have shown more specific activity against Gram-positive strains.[1]
Experimental Data Summary:
| Compound/Analog Class | Target Organism(s) | Activity (MIC/IC50) | Key Structural Features | Reference |
| 4-methylthiazole-(benz)azole derivatives | Bacteria and Fungi | Modest antibacterial activity | Hybridized thiazole-benzazole scaffold | [3][4] |
| 2,4-disubstituted thiazoles | Bacteria and Fungi | Varies with substitution | Diverse substitutions at positions 2 and 4 | [5] |
| Thiazolin-4-one derivatives | Gram-positive bacteria | Potent activity | Thiazolin-4-one core | [1] |
| 2-aminothiazole derivatives | Pseudomonas aeruginosa, Staphylococcus epidermidis | Significant antibacterial capability | 2-amino substitution | [1] |
Anticancer Activity
The 2-aminothiazole scaffold, a close relative of this compound, is a component of clinically approved anticancer drugs like Dasatinib.[6] This has spurred significant interest in exploring other thiazole derivatives, including this compound analogs, as potential anticancer agents.[6][7][8]
Key SAR Insights:
-
Introduction of Trifluoromethyl Groups: The incorporation of a trifluoromethyl group can enhance the bioavailability and anticancer activity of thiazole derivatives.[7] For example, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) has demonstrated significant cytostatic and cytotoxic effects against a panel of 60 human cancer cell lines.[7]
-
Substitutions on Fused Ring Systems: In thiazolo[4,5-d]pyrimidine derivatives, the nature of the substituent on the fused pyrimidine ring plays a crucial role. Compound 3b , with a phenyl group at the 3-position, was found to be the most active among a series of newly synthesized compounds.[7]
-
Targeting Specific Pathways: Some thiazole derivatives have been shown to induce apoptosis in cancer cells.[9] For instance, certain pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent and broad-spectrum inhibitory activities against various cancer cell lines.[9][10]
Experimental Data Summary:
| Compound/Analog Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Key Structural Features | Reference |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | NCI-60 panel | logGI50 -5.66 (Compound 3b) | Trifluoromethyl group, thiazolo[4,5-d]pyrimidine core | [7] |
| 2-Amino-4-phenylthiazole analogs | NUGC, HR, DLD1, etc. | Varies with substitution | Pyran, pyridine, and thiazole heterocyclizations | [6] |
| Pyridinyl-2-amine linked benzothiazole-2-thiols | SKRB-3, SW620, A549, HepG2 | IC50 = 1.2 nM - 48 nM (Compound 7e) | Pyridinyl-2-amine linkage | [9][10] |
Experimental Protocols
General Synthetic Procedure for this compound Analogs
The synthesis of this compound analogs often involves multi-step reaction sequences. A general approach for creating derivatives at the thiol position is outlined below.
Workflow for Thiol Derivatization:
Caption: General workflow for the S-alkylation of this compound.
Step-by-Step Methodology:
-
Deprotonation: To a solution of this compound in a suitable aprotic solvent (e.g., DMF, THF), add a base (e.g., sodium hydride, potassium carbonate) at 0 °C. Stir the mixture for a specified time (e.g., 30 minutes) to allow for the formation of the thiolate anion.
-
Nucleophilic Attack: Add the desired electrophile (e.g., an alkyl halide, acyl chloride) to the reaction mixture. The reaction is typically stirred at room temperature or heated to reflux until completion, which can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[11]
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][12]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.[2]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by using a viability indicator like resazurin or MTT.[9]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
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In vivo validation of the therapeutic potential of 4-methylthiazole-2-thiol compounds
Initiating Data Collection
I'm starting by using Google searches to build a solid foundation of information on 4-methylthiazole-2-thiol compounds. My searches will focus on understanding the known biological activities, possible therapeutic targets, and any identified limitations, for this compound.
Outlining Experimental Protocols
I'm now diving into the experimental design. I'm focusing on creating structured protocols, rationalizing animal model selections, and designing appropriate dosing regimes. This will also involve identifying critical endpoints for measurements. I'm planning to produce tables for comparison of hypothetical and literature-based data and develop workflows using Graphviz.
Structuring the Comparison Guide
I'm now expanding my search to identify established in vivo models and alternative therapeutic agents. I'm also finding standardized protocols for relevant in vivo assays. This will help me structure the comparison guide logically, focusing on the key sections and how to present the data, including hypothetical and literature-based comparisons. I'm focusing on the experimental data, protocols, and diagrams I'll need to integrate.
Initiating Discovery of Targets
I've established that thiazole-containing compounds, especially 4-methylthiazole derivatives, are known for diverse biological activities, with a focus on their anticancer potential. This initial search gives a solid foundation.
Expanding Search for In Vivo Data
I've determined that, while the initial foundation established the anticancer potential of thiazole derivatives (particularly 4-methylthiazole derivatives and their varied biological activities), it lacks specific in vivo data for this compound compounds. Now, I'm broadening the search to find in vivo studies of related thiazole derivatives to create a comparative guide. I'm also looking for established in vivo experimental protocols relevant to validating anticancer compounds.
Refining In Vivo Search
I'm now focusing on in vivo studies, searching specifically for animal model data, efficacy, pharmacokinetic, and toxicology information on 4-methylthiazole derivatives and related thiol compounds. I also need to find established in vivo validation protocols for anticancer agents. I intend to search for standard-of-care therapies to use as a comparison point, and signaling pathways implicated in the activities of thiazole derivatives. Finally, I will synthesize this information for the guide.
Refocusing Search & Analysis
I'm now refining the search to find in vivo studies specifically on 4-methylthiazole derivatives and related thiol compounds. I am searching for animal model data, pharmacokinetic, toxicology data, and efficacy information. I'll include related information on standard-of-care treatments and the signaling pathways implicated in thiazole derivative anticancer activity to synthesize a comprehensive guide.
Confirming Data Scarcity
I've confirmed that while plenty of in vitro data exists for thiazole derivatives, including some 4-methylthiazoles, the specific in vivo validation data for the 4-methylthiazole-2-amine structure is proving elusive. This is a crucial data gap I need to address.
Gathering In Vivo Context
I've gathered in vivo context! While direct data on "this compound" remains scarce, I found thiazole derivatives are being investigated in vivo for anticancer activity, using xenograft models. Key cancer pathways like VEGFR-2, PI3K/mTOR, and COX are targeted by related compounds. I also found standard protocols and agents, like Paclitaxel, as comparators, and VEGFR-2 pathway details.
Synthesizing In Vivo Guide
I'm now synthesizing everything into the guide. Given the data scarcity for the specific compound, I'll structure it as a "how-to" for in vivo validation of a promising compound, "Compound X", using data from related derivatives and established protocols. I'm focusing on the guide's structure, data tables (using illustrative data), experimental protocols, Graphviz diagrams, and full text with citations. I've gathered plenty of information to create an authoritative guide.
A Comparative Analysis of the Antimicrobial Spectrum of 4-Methylthiazole-2-thiol Derivatives: A Guide for Researchers
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that exhibit broad-spectrum activity is a paramount objective for the scientific community. Among the heterocyclic compounds, thiazole derivatives have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of 4-methylthiazole-2-thiol derivatives, offering a technical synthesis of their performance against a range of pathogenic microorganisms, supported by experimental data and methodological insights.
Introduction: The Therapeutic Potential of Thiazole Scaffolds
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a core component of numerous clinically approved drugs.[1][3] Its unique chemical properties allow for versatile substitutions, leading to a wide array of derivatives with distinct biological activities. The incorporation of a 4-methyl group and a 2-thiol moiety on the thiazole ring, in particular, has been a focal point of research, yielding compounds with significant antimicrobial potential. These derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][4] The rising threat of multidrug-resistant organisms necessitates a deeper understanding of the structure-activity relationships (SAR) and the mechanistic underpinnings of these compounds to guide the rational design of more potent antimicrobial agents.[5][6][7]
Experimental Methodologies for Antimicrobial Spectrum Determination
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are crucial. The following methodologies are fundamental in determining the antimicrobial spectrum of novel compounds like this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is favored for its efficiency and the ability to test multiple compounds and concentrations simultaneously.
Experimental Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without the compound) and negative (broth only) growth controls are included on each plate. A known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) is often used as a reference compound.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Causality Behind Experimental Choices: The use of a standardized inoculum ensures that the results are comparable across different experiments and laboratories. The inclusion of controls validates the experimental setup, confirming that the medium supports growth and that there is no contamination.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity of a compound.
Experimental Protocol:
-
Preparation of Agar Plates: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters.
Causality Behind Experimental Choices: The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. This method is excellent for rapid screening of a large number of compounds.
Below is a conceptual workflow for determining the antimicrobial spectrum of the derivatives.
Caption: Workflow for Antimicrobial Spectrum Analysis.
Comparative Antimicrobial Spectrum of this compound Derivatives
The antimicrobial activity of this compound derivatives is highly dependent on the nature and position of the substituents on the thiazole ring and any linked moieties. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative overview of their efficacy.
Antibacterial Activity
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of this compound Derivatives
| Derivative/Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative A (e.g., with pyrazoline) | 6.25 - 12.5 | 3.12 - 6.25 | 12.5 - 25 | >50 | [1] |
| Derivative B (e.g., with triazole) | 3.12 - 6.25 | 1.56 - 3.12 | 6.25 - 12.5 | 25 - 50 | [1] |
| Derivative C (benzazole hybrid) | Moderate Activity | Moderate Activity | Moderate Activity | Half potency vs. reference | [4][6][7] |
| Trichlorophenyl derivative | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |
| Nortopsentin analogue 1p | 1.2 µM (IC50) | Not Reported | Not Reported | Not Reported | [9] |
| Nortopsentin analogue 2n | 0.4 µM (IC50) | Not Reported | Not Reported | Not Reported | [9] |
Note: The specific structures of "Derivative A" and "Derivative B" are simplified for this table and represent classes of derivatives reported in the literature. The original sources should be consulted for precise chemical structures.
Antifungal Activity
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of this compound Derivatives
| Derivative/Compound | Candida albicans | Aspergillus niger | Other Fungal Strains | Reference |
| Derivative D (e.g., with cyclopropane) | 0.008 - 7.81 | Not Reported | Candida spp. (high activity) | [10][11] |
| Derivative E (acylhydrazone) | As active as fluconazole | Not Reported | C. parapsilosis, C. krusei | [3] |
| 2-imino-3-(thiazol-2-yl)-thiazolidin-4-one | Moderate Activity | Moderate Activity | Various agricultural fungi | [12] |
| Thiazole-benzazole hybrid | Less active than antibacterial effect | Not Reported | Not Reported | [4][6][7] |
Mechanistic Insights and Structure-Activity Relationships
The broad antimicrobial spectrum of this compound derivatives can be attributed to their ability to interfere with essential microbial pathways. Molecular docking studies have suggested that these compounds may act as inhibitors of key enzymes.
Proposed Mechanisms of Action:
-
Antibacterial: Inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication, has been proposed as a potential mechanism.[4][7] Another putative target is the MurB enzyme, which is involved in peptidoglycan biosynthesis.[8]
-
Antifungal: The inhibition of 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi, is a likely mechanism of action, similar to that of azole antifungal drugs.[8]
The following diagram illustrates the potential microbial targets of these derivatives.
Caption: Proposed Mechanisms of Antimicrobial Action.
Structure-Activity Relationship (SAR) Insights:
-
Hybrid Molecules: The hybridization of the thiazole core with other heterocyclic rings, such as pyrazoline or triazole, often leads to enhanced antimicrobial activity.[1]
-
Substituents: The presence of electron-withdrawing groups (e.g., nitro, fluoro) on aryl substituents can significantly influence the antimicrobial spectrum and potency.[1]
-
Lipophilicity: The lipophilicity of the derivatives plays a crucial role in their ability to penetrate microbial cell membranes, with a direct correlation often observed between higher lipophilicity and increased antifungal activity.[10]
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their broad-spectrum activity against both bacteria and fungi, coupled with the potential for diverse chemical modifications, makes them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical models. A deeper understanding of their mechanisms of action will be instrumental in overcoming existing resistance mechanisms and developing next-generation antimicrobial drugs.
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- In vitro and in silico studies of antimicrobial activity. (2021). Journal of Molecular Structure, 1241, 130692.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). ResearchGate.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. (2021). Semantic Scholar.
- Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. (2021). DSpace@Bilecik.
- Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. (2021). ResearchGate.
- Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2014). ResearchGate.
- Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2022). MDPI.
- Antibacterial effects of 30 new heterocyclic derivatives including thiazole, thiazolidine, imidazole, tetrahydropyrimidine, oxazolidine and thiazepine against some pathogenic Gram-positive and Gram-negative bacteria. (2018). Medical Journal of Tabriz University of Medical Sciences and Health Services, 40(2), 24-32.
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). Applied Microbiology and Biotechnology, 105(16-17), 6355-6367.
- Chirality-influenced antibacterial activity of methylthiazole- and thiadiazole-based supramolecular biocompatible hydrogels. (2022).
- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2002). Molecules, 7(8), 615-626.
- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLoS One, 14(9), e0222775.
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PubMed.
- Synthesis, Characterization, and Antimicrobial Screening of 4″-methyl-2,2″-diaryl-4,20:40,5″-terthiazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(7), 1648-1656.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 12(2), 2171-2195.
- New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation. (2019). Marine Drugs, 17(10), 570.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Molecules, 25(11), 2652.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methylthiazole-2-thiol Quantification
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Methylthiazole-2-thiol
This compound (CAS No. 4498-39-9) is a heterocyclic organosulfur compound whose accurate quantification is critical across various stages of pharmaceutical development.[1][2][3] Whether it appears as a key starting material, a process-related impurity, or a degradation product, the ability to reliably measure its concentration is paramount for ensuring product quality, safety, and regulatory compliance. The molecule's core feature, a reactive thiol (-SH) group, presents distinct analytical challenges, primarily its susceptibility to oxidation into disulfide species, which can lead to underestimation if not properly managed.[4][5]
In a dynamic drug development lifecycle, it is common for analytical methods to evolve. A highly sensitive LC-MS/MS method used in early discovery may be replaced by a more robust and cost-effective HPLC-UV method for routine quality control. This transition necessitates a rigorous comparison to ensure that the data generated by both methods are consistent and reliable. This is the essence of cross-validation: to formally demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[6][7]
This guide provides a comprehensive comparison of common analytical techniques for this compound quantification and presents a detailed, field-proven protocol for conducting a cross-validation study, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[8][9]
Comparative Analysis of Key Quantification Methodologies
The choice of an analytical method is driven by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and the intended use of the data (e.g., R&D, QC release testing). Below is a comparison of the most prevalent techniques for thiol-containing compounds.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity using a stationary phase (typically C18), followed by quantification via UV absorbance.[10] | Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments, offering high specificity.[11] | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[5][12] |
| Typical Sensitivity | Low to mid µg/mL range (LOD/LOQ). Can be improved but may require derivatization. | High sensitivity, often in the ng/mL to pg/mL range, making it ideal for trace impurity analysis.[13] | Dependent on volatility and derivatization; can achieve high sensitivity for suitable compounds.[5] |
| Selectivity | Moderate. Susceptible to interference from co-eluting species with similar UV absorbance. Peak purity analysis is recommended. | Very high. Can distinguish the analyte from matrix components and structurally similar compounds based on mass.[11] | Very high. Provides structural information through fragmentation patterns, aiding in definitive identification. |
| Advantages | Robust, cost-effective, widely available, and suitable for routine QC environments. | Unmatched sensitivity and selectivity, ideal for complex matrices and trace-level quantification.[11][14] | Excellent for volatile and semi-volatile analytes; provides definitive identification.[5] |
| Disadvantages | Lower sensitivity compared to MS methods. Potential for interference. | Higher instrument cost and complexity. Susceptible to matrix effects (ion suppression/enhancement). | Not suitable for non-volatile or thermally labile compounds. Often requires a derivatization step for polar compounds like thiols to improve volatility and stability.[5][15] |
| Application Focus | Assay and impurity quantification in drug substances and products where concentrations are relatively high. | Impurity profiling, metabolite identification, and bioanalytical studies where trace-level detection is essential. | Analysis of residual solvents or volatile impurities. Can be used for specific applications where the analyte is sufficiently volatile or can be derivatized. |
The Rationale and Framework for Cross-Validation
According to ICH Q2(R2), cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose by showing that they meet the same predefined performance criteria.[6] This process is not merely a pass/fail exercise; it is a scientific investigation to understand and quantify any systemic bias between methods.[16]
Why is this critical? Imagine a scenario where a manufacturing process is monitored using an HPLC-UV method at the production site, but an investigation into an out-of-specification result is conducted by an R&D lab using a more sensitive LC-MS/MS method. Without cross-validation, it would be impossible to determine if a discrepancy in the results is due to a true difference in the sample or a systematic difference between the analytical methods.
The following workflow provides a high-level overview of the cross-validation process.
Caption: High-level workflow for a typical cross-validation study.
Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods
This protocol outlines a practical approach to cross-validating a routine HPLC-UV method (Method A) against a highly sensitive LC-MS/MS method (Method B) for the quantification of this compound as a potential impurity in a drug substance.
Objective & Acceptance Criteria
-
Objective: To demonstrate the comparability of results obtained from Method A and Method B for the quantification of this compound at levels relevant to the impurity specification (e.g., 0.05% to 0.2% w/w).
-
Acceptance Criteria: The percentage difference between the mean result from Method A and the mean result from Method B for each concentration level should be within ±15.0%. The results from incurred samples should also be evaluated for comparability.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Drug Substance (DS) Batch: Confirmed to have low or non-detectable levels of the target analyte.
-
Solvents: Acetonitrile, Methanol, Water (all HPLC or LC-MS grade)
-
Buffers/Additives: Formic acid, Ammonium acetate (or as required by the individual methods)
Preparation of Validation Samples
Causality: The use of a single, homogeneous set of samples is the cornerstone of a valid comparison. Spiking the analyte into a real matrix (the drug substance) is crucial to account for any potential matrix effects that might differ between the two detection techniques (UV vs. MS).
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Spiking Solutions: Prepare a series of intermediate solutions by diluting the stock solution.
-
Spiked Samples: Accurately weigh portions of the drug substance (e.g., 100 mg) into separate volumetric flasks. Spike with appropriate volumes of the intermediate solutions to achieve three concentration levels bracketing the target specification. A typical design would be:
-
QC Low: 50% of the specification limit (e.g., 0.05%)
-
QC Mid: 100% of the specification limit (e.g., 0.10%)
-
QC High: 150% of the specification limit (e.g., 0.15%)
-
-
Sample Preparation: Prepare a minimum of six independent samples (n=6) at each concentration level. Prepare the samples according to the procedure for the more complex method (typically involving dissolution and dilution), then divide the final solution for analysis by both methods.
Caption: Experimental design for parallel analysis in a cross-validation study.
Chromatographic Analysis
-
Analyze the full set of samples (n=6 at each of 3 levels) using both the validated HPLC-UV and LC-MS/MS methods.
-
System Suitability: Ensure that system suitability criteria (e.g., resolution, tailing factor, precision of standard injections) are met for each analytical run on both instruments before proceeding with sample analysis. This is a self-validating step to ensure each system is performing correctly.[17]
Data Evaluation and Interpretation
-
Calculate Concentrations: Determine the concentration of this compound in each sample preparation using the calibration curve from its respective method.
-
Calculate Mean and Precision: For each concentration level, calculate the mean, standard deviation, and coefficient of variation (%CV) for the results from each method independently. The precision (%CV) should be within the acceptance criteria defined during the individual method validations.[17]
-
Calculate Percentage Difference: The primary comparison is the percentage difference between the mean values obtained from the two methods at each level.
-
Formula: % Difference = [ (Mean_MethodA - Mean_MethodB) / Mean_MethodB ] * 100
-
The reference method (denominator) is typically the one considered more accurate or the one being replaced. In this case, the highly specific LC-MS/MS method serves as the benchmark.
-
Example Data Summary Table:
| Concentration Level | Method A (HPLC-UV) Mean Result (% w/w) | Method B (LC-MS/MS) Mean Result (% w/w) | % Difference | Pass/Fail (≤ ±15.0%) |
| QC Low (0.05%) | 0.052 | 0.050 | +4.0% | Pass |
| QC Mid (0.10%) | 0.108 | 0.102 | +5.9% | Pass |
| QC High (0.15%) | 0.161 | 0.155 | +3.9% | Pass |
Conclusion and Final Recommendations
A successful cross-validation, as demonstrated in the example, provides documented evidence that the routine HPLC-UV method yields results comparable to the more sophisticated LC-MS/MS method within the specified range. This builds confidence that the QC method is fit for its intended purpose of monitoring the impurity.
Should the results fall outside the acceptance criteria, it does not automatically invalidate the new method. Instead, it triggers a scientific investigation to understand the source of the discrepancy. Potential causes could include matrix interference affecting one method but not the other, differences in the linearity of the detectors, or issues with sample stability under one set of conditions. The cross-validation process is thus a powerful diagnostic tool in the analytical lifecycle, ensuring the long-term integrity and consistency of data that underpins product quality and patient safety.
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Navigating the Therapeutic Landscape: A Comparative Guide to the Efficacy of 4-Methylthiazole Derivatives in Oncology Research
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Within the vast arsenal of heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold, forming the backbone of several clinically approved drugs and a multitude of investigational molecules.[1][2] This guide provides a comprehensive comparison of the efficacy of 4-methylthiazole-2-thiol and its closely related derivatives across various cancer cell lines, offering field-proven insights and detailed experimental methodologies for researchers and drug development professionals. We will delve into the cytotoxic and mechanistic profiles of these compounds, benchmarked against established anticancer agents, to provide a clear perspective on their therapeutic potential.
The Thiazole Scaffold: A Versatile Tool in Anticancer Drug Design
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a recurring motif in medicinal chemistry due to its diverse pharmacological activities.[2][3][4] Its derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[3][5] The clinical success of thiazole-containing drugs like Dasatinib and Ixazomib has further fueled research into novel analogues with improved potency and selectivity.[1] The 4-methylthiazole moiety, in particular, has been a focal point for chemical modification to enhance anticancer activity, with derivatives showing promise in inducing apoptosis and arresting the cell cycle in tumor cells.[5][6]
Comparative Efficacy: A Quantitative Look at Cytotoxicity
The primary measure of a compound's anticancer potential in preclinical studies is its ability to inhibit the growth of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of various 4-methylthiazole derivatives against a panel of human cancer cell lines, providing a snapshot of their relative efficacy.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 4-Methylthiazole Derivatives | Compound 2f (R = 2,5-F) | MCF-7 (Breast) | 7.7 | - | - | [5] |
| Compound 2i (R = 4-OCF3) | MCF-7 (Breast) | 8.0 | - | - | [5] | |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [6][7] | |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [6][7] | |
| Benzothiazole-2-thiol Derivative | Compound 7e | HepG2 (Liver) | Potent activity | - | - | [8] |
| XC-591 | 4T1 (Murine Breast) | Significant activity | - | - | [9] | |
| Steroidal Thiazole | Compound 4 | HepG2 (Liver) | 9.71 ± 1.1 | Cisplatin | 9.6 ± 0.3 | [10] |
| Compound 4 | A549 (Lung) | 11.32 ± 0.2 | - | - | [10] | |
| Compound 4 | HeLa (Cervical) | 13.17 ± 0.4 | - | - | [10] |
Note: The table presents a selection of data from various studies to illustrate the range of activities. Direct comparison between studies should be made with caution due to variations in experimental conditions.
From this data, it is evident that specific substitutions on the thiazole ring significantly impact cytotoxic potency. For instance, compound 4c demonstrated superior activity against MCF-7 and HepG2 cells compared to the standard drug Staurosporine.[6][7] This highlights the potential for rational design to optimize the anticancer effects of this chemical class.
Unraveling the Mechanism: How 4-Methylthiazole Derivatives Induce Cancer Cell Death
The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding these pathways is crucial for predicting clinical response and potential side effects. Research indicates that 4-methylthiazole derivatives primarily exert their effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][11]
A plausible signaling pathway involves the activation of the intrinsic apoptotic cascade.[12] Treatment with these compounds can lead to the upregulation of pro-apoptotic proteins like BAX and BAK, which in turn increases mitochondrial membrane permeability.[13] This triggers the release of cytochrome c into the cytoplasm, activating a cascade of caspases (like Caspase-3) that execute the apoptotic program.[13] Furthermore, some derivatives have been shown to inhibit key survival signaling pathways, such as the PI3K/Akt pathway, and target specific enzymes like VEGFR-2, which is crucial for angiogenesis.[6][7][9]
Caption: Postulated signaling pathway for 4-methylthiazole derivatives.
Core Experimental Protocols: A Guide to In Vitro Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential. Here, we detail the methodologies for the key assays used to evaluate the anticancer efficacy of 4-methylthiazole derivatives.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-methylthiazole derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically set above 650 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[17] Propidium iodide (PI), a nucleic acid dye, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[17]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize.[18] Wash the cells with cold PBS.
-
Staining: Resuspend 1-5 x 10⁵ cells in 1X Annexin V binding buffer.[18][19] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19][20]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[19] FITC is detected in the green channel (FL1) and PI in the red channel (FL2 or FL3).
Cell Cycle Analysis
Flow cytometry with PI staining is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] This is based on the principle that the fluorescent dye PI binds stoichiometrically to DNA.[21]
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured on a linear scale, and software is used to quantify the percentage of cells in each phase of the cell cycle.[22]
Conclusion and Future Directions
The body of evidence strongly suggests that this compound derivatives and their analogues are a promising class of compounds for anticancer drug development. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to induce apoptosis and disrupt the cell cycle, underscores their therapeutic potential.[3][6][11] The structure-activity relationship studies indicate that further chemical modifications can lead to even more potent and selective agents.
Future research should focus on in vivo efficacy studies using animal models to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds.[23][24] A deeper investigation into their molecular targets and the signaling pathways they modulate will be crucial for the rational design of the next generation of thiazole-based anticancer drugs. The comprehensive methodologies provided in this guide offer a robust framework for researchers to rigorously evaluate these and other novel therapeutic candidates, ultimately contributing to the advancement of cancer therapy.
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Comparative DFT studies on the electronic properties of thiazole thiols
A Comprehensive Guide to Comparative DFT Studies on the Electronic Properties of Thiazole Thiols
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the electronic properties of thiazole thiols, leveraging the power of Density Functional Theory (DFT). Thiazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and applications as corrosion inhibitors.[1][2] Understanding the electronic landscape of these molecules is paramount for predicting their reactivity, stability, and potential interactions, thereby guiding rational drug design and materials development.
The Rationale for DFT in Thiazole Thiol Analysis
Density Functional Theory has emerged as a cornerstone of computational chemistry, offering a robust compromise between accuracy and computational expense, making it ideal for studying moderately sized organic molecules like thiazole derivatives.[3][4][5] DFT allows us to calculate a suite of electronic properties that govern molecular behavior.[6]
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the chemical reactivity of a molecule.[6] The HOMO energy level relates to the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[6][7] A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[7][8]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to predicting how the molecule will interact with other species.
Comparative Analysis of Electronic Properties
The electronic properties of thiazole are significantly influenced by the number and position of thiol (mercapto) substituents. DFT calculations reveal distinct trends in how these substitutions modulate the frontier orbital energies.
A study utilizing ab initio and DFT methods systematically investigated the effect of mercapto substitution on the thiazole ring.[3] The findings demonstrate that the mercapto substituent has an attractor effect, which lowers the energies of both the HOMO and LUMO levels.[3] As the number of mercapto groups increases, the HOMO-LUMO energy gap tends to decrease, suggesting an increase in chemical reactivity.[3] For instance, 4,5-dimercapto thiazole exhibits the smallest HOMO-LUMO gap among the studied mercapto derivatives, indicating it is the most reactive.[3]
Table 1: Comparative Electronic Properties of Thiazole and Mercapto-Substituted Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Thiazole | -9.468 | 3.348 | 12.816 |
| 2-Mercapto thiazole | -8.876 | 3.213 | 12.089 |
| 4-Mercapto thiazole | -8.712 | 3.103 | 11.815 |
| 5-Mercapto thiazole | -8.791 | 3.146 | 11.937 |
| 2,4-Mercapto thiazole | -8.538 | 2.995 | 11.533 |
| 2,5-Mercapto thiazole | -8.478 | 3.032 | 11.510 |
| 4,5-Mercapto thiazole | -8.478 | 2.940 | 11.418 |
| Data sourced from Belaidi et al.[3] |
These computational findings are invaluable for applications such as corrosion inhibition, where the ability of a molecule to donate electrons to a metal surface and form a protective layer is key.[2][9] A higher HOMO energy suggests a greater tendency to donate electrons, a desirable trait for an effective corrosion inhibitor.
A Self-Validating Protocol for Comparative DFT Analysis
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for conducting comparative DFT studies on thiazole thiols. This methodology is grounded in established computational practices.[1][8][10]
Experimental Workflow
-
Molecular Modeling:
-
Construct the 3D structures of the thiazole thiol derivatives using molecular building software (e.g., GaussView, Avogadro, ChemDraw).
-
Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.
-
-
Geometry Optimization (Ground State):
-
Causality: This is the most critical step. An accurate prediction of electronic properties is contingent upon starting from a stable, minimum-energy molecular structure.
-
Method: Employ a DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G(d,p) or a larger 6-311++G(d,p) basis set.[8][11][12]
-
Software: Utilize a quantum chemistry software package like Gaussian.[8]
-
Input: Specify the chosen method, basis set, and request a geometry optimization (Opt).
-
-
Vibrational Frequency Analysis:
-
Causality: This step validates the optimized geometry. A true minimum-energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable molecule.
-
Method: Perform a frequency calculation (Freq) at the same level of theory used for the optimization.
-
Verification: Confirm that the output shows zero imaginary frequencies.
-
-
Electronic Property Calculation:
-
Causality: Once a true minimum is confirmed, the electronic properties can be reliably calculated from its wavefunction.
-
Method: Using the optimized coordinates, perform a single-point energy calculation.
-
Keywords: Request population analysis (Pop=NBO or Pop=Mulliken) to obtain atomic charges and Natural Bond Orbital analysis.[12] The HOMO and LUMO energies are standard outputs.
-
Visualization: Generate cube files for the HOMO, LUMO, and electron density to visualize the molecular orbitals and the Molecular Electrostatic Potential (MEP).
-
-
Data Analysis and Comparison:
-
Extract the HOMO and LUMO energy values (in eV) and calculate the energy gap (ΔE = ELUMO - EHOMO).
-
Visualize the HOMO and LUMO surfaces to understand the distribution of these frontier orbitals across the molecule.[13]
-
Analyze the MEP map to identify sites susceptible to electrophilic and nucleophilic attack.
-
Systematically compare these calculated parameters across the series of thiazole thiol derivatives to elucidate structure-property relationships.
-
Visualizing Workflows and Concepts
Diagrams are essential for clarifying complex computational workflows and theoretical relationships.
Caption: A typical workflow for a DFT study.
Caption: Relationship between electronic properties and reactivity.
References
- Belaidi, S., et al. (2014). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry. [Link]
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- Li, X.-H., Tang, Z.-X., & Zhang, X.-Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Dahmani, M., et al. (2022). Theoretical Investigations on Thiadiazole Derivatives as Corrosion Inhibitors on Mild Steel. Journal of Chemistry. [Link]
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- Quraishi, M. A., et al. (2017). Thiazole derivatives as efficient corrosion inhibitor for oil-well tubular steel in hydrochloric acid solution.
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- Sikora, A., et al. (2024).
- Tiu, J. J. B., et al. (2022). Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical investigation.
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Navigating the Druggable Landscape: A Comparative Guide to the Drug-Likeness of 4-Methylthiazole-2-thiol Derivatives
In the intricate chess game of drug discovery, the opening moves are critical. Selecting a chemical scaffold with favorable drug-like properties can significantly de-risk a project, paving the way for successful lead optimization and reducing late-stage attrition. The 4-methylthiazole-2-thiol core, a privileged sulfur- and nitrogen-containing heterocycle, has garnered considerable attention for its versatile biological activities.[1] However, its potential as a successful therapeutic agent hinges on a thorough assessment of its drug-likeness.
This guide provides an in-depth, comparative analysis of the drug-like properties of this compound derivatives. We will dissect the key parameters that govern a molecule's journey through the body, from oral absorption to metabolic clearance, and provide both experimental and in silico methodologies for their evaluation. This analysis is grounded in the foundational principles of medicinal chemistry, offering a practical framework for researchers in drug development.
The Concept of Drug-Likeness: Beyond Potency
A potent molecule is not necessarily a successful drug. Drug-likeness is a qualitative concept that assesses a compound's similarity to known drugs, focusing on physicochemical properties that influence its pharmacokinetic profile.[2] A compound with good drug-likeness is more likely to be orally bioavailable, metabolically stable, and exhibit a favorable safety profile. The most widely recognized framework for evaluating drug-likeness is Lipinski's Rule of Five, which provides a set of simple heuristics for predicting poor oral absorption.[3][4]
Lipinski's Rule of Five: An orally active drug generally has:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[3]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[3]
-
A molecular mass less than 500 daltons.[3]
-
A calculated octanol-water partition coefficient (logP) that does not exceed 5.[3]
While a useful guide, Lipinski's rules are not absolute and should be considered in the context of the specific biological target and intended route of administration.
Comparative Analysis: this compound Derivatives vs. Other Heterocyclic Scaffolds
The thiazole ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[5] To provide context for the drug-likeness of this compound derivatives, we present a comparative analysis against other common heterocyclic scaffolds. The following table summarizes key drug-like parameters, with representative data synthesized from the literature. It is important to note that these are generalized values and can vary significantly based on the specific substituents on each scaffold.
| Scaffold | Representative Structure | Typical Molecular Weight Range | Typical clogP Range | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | General Remarks |
| This compound | ![]() | 150 - 400 Da | 1.0 - 3.5 | 1 | 2 | Good balance of lipophilicity and polarity. The thiol group can be a site for metabolism or modification. |
| Thiophene | ![]() | 100 - 350 Da | 1.5 - 4.0 | 0 | 0 (S can be a weak HBA) | Generally more lipophilic. Lacks strong hydrogen bonding capabilities unless substituted. |
| Pyridine | ![]() | 100 - 350 Da | 0.5 - 3.0 | 0 | 1 | Aromatic, polar scaffold. The nitrogen atom is a hydrogen bond acceptor and can influence pKa. |
| Oxazole | ![]() | 100 - 350 Da | 0.0 - 2.5 | 0 | 2 | More polar than thiazole due to the oxygen atom. Can improve aqueous solubility. |
| Imidazole | ![]() | 100 - 350 Da | -0.5 - 2.0 | 1 | 2 | Can act as both a hydrogen bond donor and acceptor. Often imparts good solubility. |
Note: The representative structures are for the core scaffolds. The property ranges are estimations for substituted derivatives commonly found in drug discovery.
Experimental Assessment of Drug-Likeness: Key Protocols
While in silico predictions are invaluable for high-throughput screening, experimental validation is crucial. Here, we provide detailed protocols for three fundamental assays to determine key drug-likeness parameters.
Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
Rationale: Lipophilicity, measured as the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and metabolism.[6][7] The shake-flask method is the gold-standard for its determination.[6][8]
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with a phosphate buffer (pH 7.4) and the phosphate buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[3][8]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[8]
-
Partitioning:
-
Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated phosphate buffer and pre-saturated n-octanol.
-
Vortex the mixture vigorously for 1-2 hours to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vials at a low speed to facilitate the complete separation of the octanol and aqueous layers.
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Thermodynamic Solubility Assay
Rationale: Aqueous solubility is a prerequisite for absorption. Poor solubility can lead to low bioavailability and erratic absorption.[9][10] The thermodynamic solubility assay measures the equilibrium solubility of a compound.[11][12]
Protocol:
-
Compound Addition: Add an excess of the solid compound to a vial containing a known volume of phosphate buffer (pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.[9]
-
Separation of Undissolved Solid: Filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: The metabolic stability of a compound provides an indication of its in vivo half-life and clearance.[13][14] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[15][16][17]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of the cofactor NADPH.[16]
-
-
Incubation:
-
Pre-warm the microsome suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the mixture of microsomes and the test compound.
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
In Silico Assessment of ADMET Properties
In the early stages of drug discovery, in silico models provide a rapid and cost-effective means of prioritizing compounds for synthesis and further testing.[18][19][20] Numerous commercial and open-source software packages are available to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Workflow for In Silico ADMET Prediction:
-
Structure Input: The 2D or 3D structure of the this compound derivative is imported into the software.
-
Descriptor Calculation: The software calculates a variety of molecular descriptors, such as physicochemical properties, topological indices, and quantum mechanical parameters.
-
Model Application: These descriptors are then used as input for pre-trained predictive models (e.g., QSAR, machine learning models) to estimate ADMET properties.
-
Output Analysis: The predicted properties are presented in a comprehensive report, often with a "drug-likeness" score or flags for potential liabilities.
Key ADMET Properties Predicted by In Silico Tools:
-
Absorption: Caco-2 permeability, intestinal absorption, P-glycoprotein substrate/inhibitor.[21][22]
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition/induction, sites of metabolism.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, mutagenicity, carcinogenicity.
Visualizing the Workflow and Key Concepts
To better illustrate the process of assessing drug-likeness, the following diagrams are provided in Graphviz DOT language.
Caption: A streamlined workflow for the assessment and optimization of this compound derivatives.
Caption: The interplay of ADMET factors in defining overall drug-likeness.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. However, a thorough and early assessment of the drug-likeness of its derivatives is paramount to success. By integrating in silico predictions with robust experimental validation, researchers can make informed decisions to prioritize and optimize candidates with a higher probability of clinical success. This guide provides a comprehensive framework for this critical evaluation, empowering drug discovery teams to navigate the complex landscape of preclinical development with greater confidence.
References
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- Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of medicinal chemistry, 51(4), 817-834.
- Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21-37.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
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- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
- Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
- Bergström, C. A. (2005). In silico predictions of drug solubility and permeability: two rate-limiting steps in drug absorption. Basic & clinical pharmacology & toxicology, 96(3), 156-161.
- Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and applied pharmacology, 189(3), 233-246.
- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug discovery today, 8(7), 316-323.
- Di, L., & Kerns, E. H. (2003). Application of in vitro metabolic stability screening in drug discovery. Current opinion in chemical biology, 7(3), 402-408.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 23(1-3), 3-25.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews Drug discovery, 6(11), 881-890.
- Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the rule of 5 and drugability. Advanced drug delivery reviews, 63(11), 889-896.
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Comparison of the protective effects of 4-methylthiazole-2-thiol and benzotriazole on metal surfaces
An In-Depth Comparative Guide to the Protective Effects of 4-Methylthiazole-2-Thiol and Benzotriazole on Metal Surfaces
Introduction: The Imperative of Corrosion Inhibition
The degradation of metals through corrosion is an inexorable electrochemical process with significant economic and safety implications across countless industries. To combat this, corrosion inhibitors are deployed as a primary line of defense. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. Organic inhibitors, in particular, function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the aggressive medium.
This guide provides a detailed comparative analysis of two prominent organic corrosion inhibitors: this compound (also known as 3-Methyl-2-thiazolidinethione) and the industry-standard Benzotriazole (BTA). As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the mechanistic underpinnings of their protective actions, providing researchers and drug development professionals with a robust framework for inhibitor selection and evaluation.
Molecular Profile and Protective Mechanisms
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in aromatic or heterocyclic rings allows these molecules to adsorb onto metal surfaces, blocking the active sites where corrosion occurs.
Benzotriazole (BTA): The Archetypal Copper Guardian
Benzotriazole is a heterocyclic organic compound widely recognized for its exceptional performance as a corrosion inhibitor, particularly for copper and its alloys.[1] Its protective action is a classic example of chemisorption, where it reacts with surface copper oxides to form a strong, insoluble polymeric complex [Cu(I)BTA].[2] This complex precipitates as a thin, durable film, just 10-20 molecules thick, that serves as a mechanical and electrochemical barrier against corrosive attack.[2] The BTA film exhibits high thermal and oxidative stability.[2] While BTA is a stalwart for "yellow metals," its efficacy extends to other metals, including zinc, lead, cast iron, and nickel, by forming similar protective layers.[3][4] However, a significant consideration for its application is its noted toxicity.[3]
This compound: A Versatile Thiazole Derivative
Thiazole derivatives have emerged as a promising class of corrosion inhibitors due to the presence of both nitrogen and sulfur atoms, which are active centers for adsorption. This compound (4-MTT) and its related compounds demonstrate effective inhibition, particularly for ferrous metals like carbon steel in acidic environments. The protective mechanism involves the adsorption of the thiazole molecules onto the steel surface. This process is facilitated by the lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the thiazole ring, which interact with the vacant d-orbitals of iron atoms.[5] This adsorption blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor.
Caption: Molecular structures of Benzotriazole and this compound.
Head-to-Head Performance Comparison
The selection of an inhibitor is dictated by the specific metal substrate and the nature of the corrosive environment. While BTA is the benchmark for copper, 4-MTT derivatives show significant promise for steel.
| Parameter | Benzotriazole (BTA) | This compound Derivatives |
| Primary Metal Substrate | Copper and its alloys (Brass, Bronze).[6][1] Also effective on Zn, Pb, Fe, Ni.[3] | Carbon Steel. |
| Protective Mechanism | Chemisorption leading to the formation of a stable, polymeric [Cu(I)BTA] film.[3][2] | Adsorption via N and S heteroatoms, forming a protective layer that blocks active sites.[5] |
| Inhibition Efficiency | Very high for copper, often exceeding 90%.[7] | High for steel in acidic media, with efficiencies reported up to 98.33% at optimal concentrations. |
| Inhibitor Type | Primarily an anodic inhibitor for copper, but can affect cathodic reactions. | Mixed-type inhibitor, retarding both anodic and cathodic reactions. |
| Adsorption Isotherm | Tends to follow the Langmuir adsorption isotherm on copper.[8] | Obeys the Langmuir adsorption isotherm on steel surfaces. |
The Science of Validation: Experimental Protocols
To substantiate the performance claims of any inhibitor, a multi-faceted experimental approach is required. Each technique provides a unique piece of the puzzle, from macroscopic corrosion rates to the molecular nature of the inhibitor-metal interaction.
Experimental Workflow: A Self-Validating System
Caption: A comprehensive workflow for corrosion inhibitor evaluation.
Protocol 1: Gravimetric (Weight Loss) Measurements
This is a fundamental, non-electrochemical method to determine the average corrosion rate over a period of time.
Objective: To quantify the mass loss of a metal coupon due to corrosion in the presence and absence of an inhibitor.
Methodology:
-
Preparation: Prepare metal coupons of known surface area, typically by polishing with successive grades of SiC paper, followed by rinsing with distilled water and acetone, and drying.[9]
-
Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 6-24 hours) at a constant temperature.
-
Cleaning: After immersion, retrieve the coupons. Remove corrosion products by cleaning according to standard procedures (e.g., ASTM G1-03 standard).
-
Final Weighing: Rinse, dry, and reweigh the coupons (W_final).
-
Calculation:
-
Corrosion Rate (CR) is calculated in mm/year.
-
Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques are rapid and provide detailed mechanistic insights into the corrosion process and the inhibitor's mode of action.[10] A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[11]
A. Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to identify whether the inhibitor acts on the anodic or cathodic reaction (or both).
Methodology:
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential linearly at a slow rate (e.g., 0.5-1 mV/s) from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).[9]
-
Data Analysis: Plot the potential versus the logarithm of the current density. The intersection of the extrapolated linear (Tafel) regions of the anodic and cathodic curves gives the i_corr and E_corr.
-
Calculation: The inhibition efficiency is calculated from the i_corr values: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100
B. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[12][13]
Methodology:
-
Stabilization: As with PDP, stabilize the electrode at its OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The resulting impedance data is typically presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit (EEC) to extract parameters like solution resistance (R_s), polarization resistance (R_p), and double-layer capacitance (C_dl).[13][14] An increase in R_p and a decrease in C_dl in the presence of the inhibitor signify the formation of a protective surface film.[15]
-
Calculation: The inhibition efficiency can be calculated from the polarization resistance values: IE% = [(R_p(inh) - R_p(blank)) / R_p(inh)] x 100
Protocol 3: Surface Analysis Techniques
These methods provide direct evidence of the inhibitor's adsorption and its effect on the metal surface.[16]
A. X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental and chemical composition of the surface film, confirming the presence of the inhibitor and elucidating its bonding mechanism with the metal.[17]
Methodology:
-
Sample Preparation: Immerse the metal sample in the inhibited solution for a set period, then remove, rinse gently, and dry.
-
Analysis: Place the sample in an ultra-high vacuum chamber and irradiate it with X-rays. Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states (e.g., distinguishing between metallic Fe and Fe ions, or identifying N and S from the adsorbed inhibitor).
B. Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology of the metal before and after corrosion, with and without the inhibitor.[18]
Methodology:
-
Sample Preparation: Use metal coupons from the weight loss or electrochemical experiments.
-
Imaging: Mount the samples and image their surfaces using a focused beam of electrons. A smooth surface in the presence of the inhibitor, compared to a heavily pitted or damaged surface in the blank solution, provides qualitative evidence of effective protection.[19]
Protocol 4: Theoretical Quantum Chemical Calculations
Objective: To correlate the inhibitor's molecular structure with its experimentally observed efficiency.[20][21]
Methodology:
-
Computational Modeling: Use Density Functional Theory (DFT) methods to calculate various quantum chemical parameters for the inhibitor molecule.[19][22]
-
Key Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition.[22]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values are favorable.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and generally better inhibition efficiency.[22]
-
Dipole Moment (μ): A higher dipole moment can enhance the adsorption process.[19]
-
Adsorption Mechanism and Surface Interaction
The protective action of both BTA and 4-MTT is predicated on their adsorption onto the metal surface, a process that can be described by adsorption isotherms.[23] The Langmuir isotherm is frequently found to best describe the adsorption of these inhibitors, which assumes the formation of a monolayer on the metal surface.[24]
The nature of this adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving charge sharing or transfer to form a coordinate bond.[19] The standard free energy of adsorption (ΔG°_ads), calculated from the isotherm, helps distinguish between these types. Values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.[19] Both BTA and thiazole derivatives typically exhibit chemisorption, forming a more stable and robust protective film.[8]
Caption: Generalized mechanism of inhibitor adsorption on a metal surface.
Conclusion and Outlook
This guide has systematically compared the protective effects of this compound and benzotriazole. The key takeaway for researchers is the principle of "fitness for purpose."
-
Benzotriazole (BTA) remains the undisputed inhibitor of choice for copper and its alloys, where its unique ability to form a passivating polymeric complex provides exceptional and durable protection.
-
This compound (4-MTT) and its derivatives represent a highly effective class of inhibitors for carbon steel, especially in acidic environments. Their mixed-mode inhibition, stemming from strong adsorption via sulfur and nitrogen heteroatoms, offers a versatile protective strategy.
The choice between these, or any, inhibitors must be guided by rigorous experimental validation as outlined in this guide. The synergistic use of gravimetric, electrochemical, and surface analysis techniques, supported by theoretical calculations, provides the most complete and trustworthy assessment of an inhibitor's performance and mechanism. Future research may focus on developing less toxic and more environmentally benign inhibitors that combine the targeted efficacy of BTA with the broad applicability of thiazoles.
References
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- Cotton, J. B., & Scholes, I. R. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. CORROSION, 29(7), 290–298.
- Loukili, E., et al. (n.d.). Adsorption of organic inhibitors on metal surface: isotherm models. Moroccan Journal of Chemistry.
- Ramachandran, S., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18.
- Cortec Corporation. (n.d.). G-6, benzotriazole, is a proven corrosion inhibitor for copper and copper-based alloys.
- Iro Iro. (n.d.). Benzotriazole Sodium Salt (BTA·Na) | Liquid Copper Corrosion Inhibitor CAS 15217-42-2.
- Wang, Y., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15289.
- Benali, O., et al. (2021). Synthesis of 4-methylthiazol-2(3H)-thione derivatives and their application as corrosion inhibitors: weight loss. Applied Journal of Environmental Engineering Science, 7(2), 125-143.
- Benali, O., et al. (2021). View of Synthesis of 4-methylthiazol-2(3H)-thione derivatives and their application as corrosion inhibitors: weight loss, electrochemical, XPS and theoretical study. Applied Journal of Environmental Engineering Science, 7(2).
- Umoren, S. A., & Solomon, M. M. (2016). Surface Characterization Techniques in Corrosion Inhibition Research.
- Slepski, P., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
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- Al-mijbari, A. A. M., et al. (2020). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Journal of the Indian Chemical Society, 97(2), 225-233.
- Costa, J., & L'Hostis, C. (1982). Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds. CORROSION, 38(5), 294-296.
- Ramachandran, S., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452.
- Chen, C., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
- Poursaee, A. (2016). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy.
- Popova, A., et al. (2015). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
- Shujun, L., & Hailin, T. (2004). A quantum chemistry calculation study on the inhibition efficiency of the para‐chlorobenzene nitriles on carbon steel in hydrochloric acid.
- Ituen, E. (2020). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
- Orizu, C., et al. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series.
- Taylor & Francis. (n.d.). Benzotriazole – Knowledge and References.
- ChemicalStore. (n.d.). Benzotriazole, Metal Corrosion Inhibitor.
- AIP Publishing. (2014). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
- Olivares-Xometl, O., et al. (2006). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment.
- ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (ASTM G59-97(2009)).
- TCA Lab / Alfa Chemistry. (n.d.). Electrochemical Corrosion Testing.
- Ituen, E., et al. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview.
- Winters, B. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library.
- Benali, O., et al. (2021). Synthesis of 4-methylthiazol-2(3H)-thione derivatives and their application as corrosion inhibitors: weight loss, electrochemical, XPS and theoretical study.
- Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys.
- Li, Y., et al. (2026). Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline.
- Talas. (n.d.). Benzotriazole: Metal Corrosion Inhibitor.
- ResearchGate. (2019). Potentiodynamic Corrosion Testing.
- Mehr, A. K. (2022).
- Dehghan-Niri, E., & Al-Muntasheri, G. (2025). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films.
- RSC Publishing. (2023). Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel.
- ResearchGate. (2021). Corrosion Inhibition of Brazing Cu-Ag Alloy with 1,2,3-Benzotriazole and 2,5-Dimercapto-1,3,4-Thiadiazole.
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- ResearchGate. (2023). Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces.
- ResearchGate. (2022). Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Methylthiazole-2-thiol
Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. 4-Methylthiazole-2-thiol, a heterocyclic compound valuable in synthetic chemistry and pharmaceutical research, demands meticulous handling not only during its use but, critically, through its final disposal. Due to its chemical properties, including its nature as a thiol, improper disposal can lead to significant safety and environmental hazards.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and associated waste. The procedures outlined here are synthesized from established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel, the integrity of your facility, and our shared environment.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with several hazards that dictate its handling and disposal requirements. As a thiol, it is also considered a malodorous compound, or "stench chemical," requiring specific engineering controls to contain its powerful odor.[1]
Always handle this compound within a certified chemical fume hood to prevent the inhalation of vapors and the release of odors into the laboratory environment. Personal Protective Equipment (PPE) is mandatory at all times.
Table 1: Hazard Profile and Safety Requirements for this compound
| Parameter | Specification | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Primary Engineering Control | Certified Chemical Fume Hood | [4] |
| Required PPE | - Nitrile gloves- Chemical splash goggles or face shield- Flame-resistant lab coat | [5][6] |
| Incompatible Materials | - Strong oxidizing agents- Strong acids- Strong bases | [7][8] |
The Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that no amount should enter the sanitary sewer system .[5][9] All waste streams must be collected, segregated, and managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4]
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal. Prepare three distinct, clearly labeled waste containers before beginning any work with the chemical.
-
Container A: Non-halogenated Liquid Waste: For collecting unused or surplus this compound and solutions where it is the primary hazardous component.
-
Container B: Contaminated Solid Waste: For all disposable items that have come into contact with the chemical. This includes gloves, pipette tips, absorbent paper, and contaminated weighing boats.[1]
-
Container C: Aqueous Waste for Decontamination: This container will hold the bleach solution used for neutralizing and deodorizing contaminated glassware (see Section 3).
Step 2: Waste Collection and Container Management
-
Collect Waste: As waste is generated, place it immediately into the appropriate container.
-
Seal Containers: Keep waste containers tightly sealed when not in use. For particularly malodorous solid waste, it is best practice to first seal items like gloves and paper towels in a zip-lock bag before placing them into the main solid waste container.[1]
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard classifications (e.g., Irritant, Harmful).[10]
-
Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[10]
Decontamination and Spill Management Protocols
The persistent, noxious odor of thiols is a primary challenge. This is caused by the sulfhydryl (-SH) group. Effective decontamination relies on oxidizing this group to a less volatile and less odorous state, such as a sulfone or sulfonic acid.
Protocol 3.1: Decontamination of Reusable Glassware
This procedure must be performed entirely within a chemical fume hood.
-
Initial Rinse: After an experiment, perform a preliminary rinse of the glassware with a suitable solvent (e.g., acetone) and collect this rinsate in your "Non-halogenated Liquid Waste" container.
-
Prepare Bleach Bath: In a designated plastic tub, prepare a decontamination bath. A 1:1 mixture of commercial bleach (sodium hypochlorite) and water is generally effective.[11]
-
Submerge Glassware: Fully submerge the rinsed glassware in the bleach bath. For larger items like flasks that cannot be fully submerged, carefully fill them with the bleach solution.[11]
-
Soak: Allow the glassware to soak for a minimum of 12-24 hours. The oxidation reaction can be slow.[1]
-
Dispose of Decontamination Solution: After the soaking period, decant the bleach solution into your "Aqueous Waste for Decontamination" container. It must be disposed of as hazardous waste.[1]
-
Final Cleaning: The glassware can now be washed using standard laboratory procedures.
Protocol 3.2: Minor Spill Cleanup
For spills of a few milliliters or grams:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect Waste: Carefully scoop the absorbent material into a sealable bag or container. Place this into your "Contaminated Solid Waste" container.[1]
-
Wipe Area: Use a cloth or paper towel dampened with a bleach solution to wipe the spill area. Place the used towels into a zip-lock bag and then into the solid waste container.
-
Contact EHS: For larger spills, or if you are ever unsure, evacuate the area and contact your institution's EHS office or emergency response team immediately.[1]
Final Disposal Pathway Decision Logic
The ultimate destination for all this compound waste is a licensed hazardous waste disposal facility. The following diagram illustrates the workflow from generation to final pickup.
Figure 1: Decision workflow for the proper segregation and disposal of this compound waste streams.
By adhering to this structured disposal protocol, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
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- University of Minnesota. Thiols. Department of Environmental Health and Safety.
- UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals.
- Fisher Scientific. 4-Methylthiazole Safety Data Sheet. Revised March 26, 2024.
- Sigma-Aldrich. Thiazole Orange Safety Data Sheet. Revised September 6, 2024.
- Sigma-Aldrich. 4-Methylthiazole Product Page.
- Echemi. 4-Methyl-2(3H)-thiazolethione Safety Data Sheet.
- Fisher Scientific. 2-Ethyl-4-methylthiazole Safety Data Sheet. Revised December 21, 2025.
- Echemi. 4-METHYLTHIAZOLE-2-CARBOXYLICACIDETHYLESTER Safety Data Sheet.
- ChemicalBook. This compound (CAS 4498-39-9). Published November 14, 2024.
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- Oakwood Chemical. This compound Product Page.
- Synerzine. 4-Methyl-5-Thiazole Ethanol Safety Data Sheet. Published February 25, 2019.
- AK Scientific, Inc. 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol Safety Data Sheet.
- Georganics. 5-METHYLTHIO-1,3,4-THIADIAZOLE-2-THIOL Safety Data Sheet. Revised December 27, 2022.
- Fisher Scientific. Ethyl 2-methylthiazole-4-carboxylate Safety Data Sheet. Revised December 24, 2025.
- University of Rochester. Reagents & Solvents: How to Work with Thiols. Department of Chemistry.
- Benchchem. Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
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- PubChem, National Center for Biotechnology Information. 2(3H)-Thiazolethione, 4-methyl-.
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Personal protective equipment for handling 4-METHYLTHIAZOLE-2-THIOL
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. It is the bedrock upon which reliable and reproducible results are built. This guide provides essential, in-depth procedural information for the safe handling and disposal of 4-Methylthiazole-2-thiol (CAS: 4498-39-9), a compound that, while valuable in synthesis, demands respect and careful management. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your work.
Understanding the Hazard: Why Specific Precautions are Crucial
This compound, also known as 2-Mercapto-4-methylthiazole, is classified with specific hazards that dictate the necessary safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation (H319): Vapors or direct contact can result in significant eye damage.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or fumes can irritate the respiratory tract, leading to coughing and discomfort.[1][2]
Understanding these classifications is the first step in building a self-validating system of safety. Every procedural step that follows is a direct response to mitigate these inherent risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is non-negotiable. The following table outlines the minimum required PPE for handling this compound, categorized by the type of procedure.
| Procedure | Required Personal Protective Equipment | Justification |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves, Safety glasses with side shields, Lab coat, N95 Respirator (or equivalent) | To prevent skin contact, eye exposure from particulates, and inhalation of fine dust.[2][3] |
| Dissolving and Solution Handling | Nitrile gloves, Chemical splash goggles, Lab coat | Enhanced eye protection against splashes is critical.[3][4] |
| Running Reactions and Work-up | Nitrile gloves, Chemical splash goggles, Lab coat, Use of a certified chemical fume hood | A fume hood is essential to control vapor and aerosol exposure, mitigating respiratory risks.[3][5] |
A Note on Glove Selection: Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's hazardous waste guidelines.[3]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
- Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
- All handling of this compound, from weighing to reaction quenching, must be conducted within a properly functioning and certified chemical fume hood.[3] This is your primary engineering control to prevent respiratory exposure.[2]
2. Weighing the Compound:
- Don appropriate PPE as outlined in the table above.
- To minimize the generation of airborne dust, weigh the solid compound on weighing paper or in a tared container within the fume hood.
- Handle the container with care to avoid spills.
3. Dissolution:
- Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
- If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
4. Post-Handling:
- Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[2][3]
- Decontaminate the work surface within the fume hood.
Emergency Response: Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle. All materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
- Solid Waste: Collect unused this compound, contaminated weighing paper, and used gloves in a clearly labeled, sealed hazardous waste container.
- Liquid Waste: Reaction mixtures and solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
- Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Labeling:
- All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Avoid using abbreviations.
3. Final Disposal:
- Arrange for the disposal of all waste through your institution's EHS-approved hazardous waste management program.[2][3] Never dispose of this compound down the drain or in regular trash.[3]
By integrating these safety and disposal protocols into your daily laboratory practice, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, but always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before commencing any new procedure.
References
- British Pharmacopoeia. (2014, February 21). Safety data sheet.
- PubChem. (n.d.). 2(3H)-Thiazolethione, 4-methyl-.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





